(R)-8-Azido-2-(Fmoc-amino)octanoic acid
Description
The exact mass of the compound 2-(4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)(2,4-dimethoxyphenyl)methyl)phenoxy)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[4-[(2,4-dimethoxyphenyl)-(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H29NO7/c1-37-22-15-16-27(29(17-22)38-2)31(20-11-13-21(14-12-20)39-19-30(34)35)33-32(36)40-18-28-25-9-5-3-7-23(25)24-8-4-6-10-26(24)28/h3-17,28,31H,18-19H2,1-2H3,(H,33,36)(H,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMGJEMWPQOACJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(C2=CC=C(C=C2)OCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H29NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701118433 | |
| Record name | 2-[4-[(2,4-Dimethoxyphenyl)[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]phenoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701118433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126828-35-1, 145069-56-3 | |
| Record name | 2-[4-[(2,4-Dimethoxyphenyl)[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]phenoxy]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126828-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-[(2,4-Dimethoxyphenyl)[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]phenoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701118433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetic acid, 2-[4-[(2,4-dimethoxyphenyl)[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]phenoxy] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.205 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-[1-[1-(9H-Fluoren-9-yl)-methoxycarbonylamino]-(2',4'-dimethoxybenzyl)]-phenoxyessigsäure | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to (R)-8-Azido-2-(Fmoc-amino)octanoic Acid: A Versatile Building Block for Bioconjugation
(R)-8-Azido-2-(Fmoc-amino)octanoic acid is a non-canonical, or unnatural, amino acid derivative designed for advanced applications in chemical biology, peptide chemistry, and drug development. Its unique structure combines three key chemical features: an Fmoc-protected alpha-amino group, an (R)-configured stereocenter, and a terminal azide (B81097) group on an eight-carbon side chain. This combination makes it an invaluable tool for the site-specific modification of peptides and the construction of complex biomolecules, such as antibody-drug conjugates (ADCs).[1][2]
The fluorenylmethyloxycarbonyl (Fmoc) protecting group makes the molecule directly compatible with standard solid-phase peptide synthesis (SPPS) workflows, allowing for its precise incorporation at any desired position within a peptide sequence.[3][4] The core functionality resides in the terminal azide (-N₃) group, which serves as a bioorthogonal chemical handle. This handle does not react with native biological functional groups but can be selectively targeted with a corresponding alkyne-containing molecule through "click chemistry".[5][6] This enables the efficient and specific covalent attachment of various payloads, including fluorescent dyes, imaging agents, polymers, or cytotoxic drugs.[3][7]
Core Properties and Specifications
The fundamental properties of this compound are summarized below.
| Property | Value | Reference(s) |
| Chemical Name | This compound | [1][8] |
| CAS Number | 1191429-18-1 | [1][8] |
| Molecular Formula | C₂₃H₂₆N₄O₄ | [8] |
| Molecular Weight | 422.5 g/mol | [8] |
| Primary Application | Non-cleavable ADC Linker, Click Chemistry | [1][2] |
| Key Functional Groups | Fmoc (amine protection), Azide (ligation) | [3][4] |
Principle of Application: A Gateway to Click Chemistry
The primary utility of this compound is to introduce an azide moiety into a peptide sequence. The azide is a key component in a class of highly efficient and specific bioorthogonal reactions known as azide-alkyne cycloadditions.[9][10] Once the peptide is synthesized with this unnatural amino acid, the azide handle can be used for two main types of click reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a high-yielding reaction between the azide and a terminal alkyne, catalyzed by a copper(I) source. It rapidly and irreversibly forms a stable 1,4-disubstituted 1,2,3-triazole ring, covalently linking the peptide to the alkyne-modified molecule.[6][9]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction avoids the use of a potentially cytotoxic copper catalyst. It involves reacting the azide with a strained cyclooctyne (B158145) (e.g., DBCO, BCN). The inherent ring strain of the alkyne drives the reaction forward without the need for a catalyst, making it highly suitable for experiments in living systems.[2][6]
The general workflow for utilizing this compound is a multi-step process beginning with peptide synthesis and culminating in the final conjugated product.
Comparison of Click Chemistry Reactions
The choice between CuAAC and SPAAC depends on the specific experimental context, particularly the sensitivity of the biomolecules to copper.
| Feature | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | Reference(s) |
| Reactants | Azide + Terminal Alkyne | Azide + Strained Alkyne (e.g., DBCO, BCN) | [2][6] |
| Catalyst | Required : Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | None : Reaction driven by ring strain | [2][6] |
| Reaction Speed | Very Fast (minutes to hours) | Fast (typically slower than CuAAC) | [6] |
| Biocompatibility | Potentially cytotoxic due to copper catalyst | Highly biocompatible, suitable for in vivo studies | [6] |
| Product | 1,4-disubstituted 1,2,3-triazole | 1,2,3-triazole (regioisomeric mixture) | [2][9] |
Experimental Protocols
The following are representative protocols for the incorporation of this compound into a peptide and its subsequent modification via CuAAC.
Protocol 1: Incorporation via Fmoc-SPPS
This protocol describes a single coupling cycle for adding the azido-amino acid to a growing peptide chain on a solid support resin.
-
Resin Preparation: Start with a resin-bound peptide that has a free N-terminal amine group (following a standard Fmoc deprotection step). Swell the resin in dimethylformamide (DMF).
-
Activation of Amino Acid: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent like HBTU (3-5 eq.) in DMF. Add a base such as diisopropylethylamine (DIEA) (6-10 eq.) to the solution to activate the carboxylic acid. Allow the activation to proceed for 2-5 minutes.
-
Coupling Reaction: Drain the DMF from the resin and add the activated amino acid solution. Agitate the mixture at room temperature for 1-2 hours to allow the coupling reaction to go to completion.
-
Washing: Drain the reaction solution and wash the resin extensively with DMF (3-5 times) followed by dichloromethane (B109758) (DCM) (3-5 times) to remove excess reagents and byproducts.[11]
-
Confirmation (Optional): Perform a qualitative ninhydrin (B49086) test to confirm the absence of free primary amines, indicating a successful coupling.
-
Fmoc Deprotection: To continue peptide elongation, treat the resin with a 20% piperidine (B6355638) in DMF solution for 10-20 minutes to remove the Fmoc group from the newly added azido-amino acid, preparing it for the next coupling cycle.[11]
Protocol 2: CuAAC Bioconjugation
This protocol describes the conjugation of a purified azide-containing peptide to a molecule functionalized with a terminal alkyne.
-
Peptide Preparation: After synthesis, cleave the azide-containing peptide from the resin and deprotect its side chains using a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane). Purify the crude peptide using reverse-phase HPLC and confirm its identity and purity via mass spectrometry. Lyophilize the pure peptide.
-
Reaction Mixture Preparation:
-
Dissolve the azide-peptide (1 eq.) and the alkyne-payload (1.5-2 eq.) in a biocompatible solvent mixture (e.g., water/DMSO or PBS/t-butanol).
-
Prepare a fresh solution of the copper(I) catalyst. This is typically done by mixing CuSO₄ (0.1-0.5 eq.) with a reducing agent like sodium ascorbate (B8700270) (1-2 eq.). A copper ligand such as TBTA can be added to stabilize the Cu(I) and improve reaction efficiency.
-
-
Conjugation Reaction: Add the catalyst solution to the peptide/alkyne mixture. Vortex briefly and allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by HPLC or mass spectrometry.
-
Purification: Once the reaction is complete, purify the final peptide-payload conjugate from excess reagents and unreacted starting materials using reverse-phase HPLC.
-
Analysis: Characterize the final product by mass spectrometry to confirm successful conjugation and lyophilize for storage.
Application Spotlight: Antibody-Drug Conjugates (ADCs)
A key application for this compound is in the synthesis of antibody-drug conjugates (ADCs).[1][2] In this context, a peptide containing this residue can act as a linker that is first attached to a cytotoxic drug. The modified peptide-drug linker is then conjugated to an antibody, creating a highly targeted therapeutic agent.
This strategy allows for the precise, covalent attachment of a drug to an antibody, creating a stable conjugate that can selectively deliver a therapeutic payload to target cells (e.g., cancer cells) while minimizing off-target toxicity. The octanoic acid chain provides spacing between the antibody and the drug, which can be critical for efficacy.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound, 1191429-18-1 | BroadPharm [broadpharm.com]
- 9. peptide.com [peptide.com]
- 10. trace.tennessee.edu [trace.tennessee.edu]
- 11. peptide.com [peptide.com]
In-Depth Technical Guide: (R)-8-Azido-2-(Fmoc-amino)octanoic acid
CAS Number: 1191429-18-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (R)-8-Azido-2-(Fmoc-amino)octanoic acid, a bifunctional linker molecule critical in the field of bioconjugation and antibody-drug conjugate (ADC) development.
This compound is a non-cleavable linker primarily utilized in the synthesis of ADCs. [1][2] It incorporates a terminal azide (B81097) group, which serves as a bioorthogonal handle for "click chemistry" reactions, and an Fmoc-protected amino acid backbone, making it suitable for solid-phase peptide synthesis (SPPS).
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1191429-18-1 | [1][3][4] |
| Molecular Formula | C23H26N4O4 | [1][3] |
| Molecular Weight | 422.49 g/mol | [1][3] |
| Appearance | White to off-white solid (typical for similar compounds) | Inferred |
| Purity | Typically ≥95% (as offered by commercial suppliers) | [3] |
| Storage | Recommended at -20°C | [3] |
Core Applications
The unique structure of this compound makes it a versatile tool in bioconjugation, primarily for:
-
Antibody-Drug Conjugate (ADC) Development: As a non-cleavable linker, it provides a stable connection between an antibody and a cytotoxic payload.[1][] The stability of the linker is a crucial attribute, as it is designed to prevent premature release of the drug in circulation, thereby minimizing off-target toxicity.[][6][7] The release of the drug-linker-amino acid complex occurs upon the complete proteolytic degradation of the antibody within the target cancer cell's lysosome.[6][8]
-
Click Chemistry: The terminal azide functionality is a key component for bioorthogonal ligation reactions. This allows for the precise and efficient conjugation to molecules containing a terminal alkyne. The two primary types of click chemistry reactions it can participate in are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and widely used reaction for forming a stable triazole linkage.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction is advantageous for biological applications as it does not require a cytotoxic copper catalyst. It utilizes strained alkynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to react with the azide.[2]
-
-
Peptide Synthesis: The Fmoc-protected amine and the carboxylic acid moiety allow for its incorporation into peptide chains using standard solid-phase peptide synthesis (SPPS) techniques.[9]
Experimental Protocols
Due to the limited availability of specific experimental protocols for this compound in peer-reviewed literature, the following methodologies are representative protocols based on the synthesis and application of similar Fmoc-protected azido (B1232118) amino acids and their use in ADC formation.
Synthesis of Fmoc-Protected Azido Amino Acids (General Approach)
A common strategy for the synthesis of Fmoc-protected amino acids with a terminal azide involves a multi-step process starting from a suitable precursor. A representative synthesis is the conversion of an Fmoc-protected amino acid containing a terminal amino group to an azide via a diazo transfer reaction.[10][11][12]
Materials:
-
Fmoc-protected diamino-octanoic acid precursor
-
Imidazole-1-sulfonyl azide hydrochloride (or similar diazo transfer reagent)
-
Copper (II) sulfate (B86663) (CuSO4)
-
Potassium carbonate (K2CO3)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Water (H2O)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Sodium bicarbonate (NaHCO3)
-
Brine
Procedure:
-
Dissolve the Fmoc-protected diamino-octanoic acid precursor in a biphasic solvent system of DCM and water.
-
To this solution, add a catalytic amount of CuSO4 followed by the diazo transfer reagent.
-
Adjust the pH of the aqueous layer to ~9 using a K2CO3 solution.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, separate the organic layer. Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to yield the desired this compound.
Protocol for Antibody Conjugation via SPAAC
This protocol outlines the conjugation of an alkyne-modified payload to an antibody that has been functionalized with this compound.
Materials:
-
Azide-functionalized antibody (prepared by incorporating the linker)
-
DBCO-modified cytotoxic payload
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (if needed to dissolve the payload)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Prepare a solution of the azide-functionalized antibody in PBS at a concentration of 1-10 mg/mL.
-
Dissolve the DBCO-modified payload in DMSO to create a stock solution.
-
Add the DBCO-payload stock solution to the antibody solution. A molar excess of the payload (typically 3-10 equivalents) is used to drive the reaction to completion. The final concentration of DMSO should be kept below 10% to avoid denaturation of the antibody.
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours, or at 4°C overnight.
-
Monitor the conjugation reaction using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry to determine the drug-to-antibody ratio (DAR).
-
Once the desired DAR is achieved, the resulting ADC is purified from excess payload and reagents using a desalting or SEC column.
Visualizations
Logical Workflow for ADC Synthesis
Caption: A logical workflow for the synthesis of an ADC.
Signaling Pathway of a Non-Cleavable ADC
Caption: The intracellular pathway of an ADC with a non-cleavable linker.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, 1191429-18-1 | BroadPharm [broadpharm.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 6. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 7. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 8. Non-cleavable Linker Annotation - Creative Biolabs [creative-biolabs.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 11. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Architect's Toolkit: A Technical Guide to Bifunctional Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of bioconjugation, bifunctional linkers are the master architects, meticulously connecting biological molecules to create novel entities with enhanced functionality. These versatile tools are the linchpin in the design of revolutionary therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), as well as advanced diagnostic agents and research probes. This in-depth technical guide provides a comprehensive overview of the core principles, applications, and methodologies surrounding bifunctional linkers, equipping researchers with the knowledge to strategically design and execute their bioconjugation strategies.
The Fundamental Role of Bifunctional Linkers
Bifunctional linkers are organic compounds that possess two distinct reactive functional groups, enabling the covalent bonding of two different molecules.[1] These molecules can range from proteins, antibodies, and peptides to nucleic acids and small molecule drugs. The linker itself is not merely a passive spacer; its chemical properties profoundly influence the stability, solubility, pharmacokinetics, and efficacy of the final bioconjugate.[]
The general structure of a bifunctional linker consists of two reactive ends separated by a spacer arm. The choice of reactive groups dictates the target functional groups on the biomolecules (e.g., primary amines, sulfhydryls), while the spacer arm's length and composition can modulate properties like solubility and steric hindrance.[3]
Core Applications of Bifunctional Linkers
The versatility of bifunctional linkers has led to their widespread adoption in numerous life science applications.
Antibody-Drug Conjugates (ADCs)
ADCs represent a paradigm shift in cancer therapy, combining the tumor-targeting specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs.[4] The linker in an ADC is critical for its success, ensuring that the cytotoxic payload remains securely attached to the antibody in circulation and is efficiently released upon internalization into the target cancer cell.[5]
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are innovative heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[6] A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[7] The linker's length and flexibility are crucial for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is the prerequisite for subsequent protein degradation.[8]
Diagnostic Assays
In diagnostic assays like ELISA and Western blotting, bifunctional linkers are used to conjugate enzymes (e.g., horseradish peroxidase, alkaline phosphatase) to antibodies for signal amplification and detection.[9] This enables the sensitive and specific quantification of target antigens.
Surface Immobilization
Bifunctional linkers are instrumental in immobilizing proteins, antibodies, or other biomolecules onto solid surfaces such as biosensor chips, microplates, or nanoparticles.[10] This is a fundamental step in the development of various diagnostic and analytical platforms.
Classification of Bifunctional Linkers
Bifunctional linkers can be broadly classified based on the nature of their reactive groups and their cleavability.
Homobifunctional vs. Heterobifunctional Linkers
-
Homobifunctional linkers possess two identical reactive groups and are typically used to crosslink similar functional groups, for example, in protein polymerization or intramolecular crosslinking.[11] A common example is Disuccinimidyl Suberate (DSS), which has two NHS esters for reacting with primary amines.[12]
-
Heterobifunctional linkers have two different reactive groups, allowing for the sequential and controlled conjugation of two distinct molecules.[13] This minimizes the formation of unwanted homodimers.[3] A widely used example is SMCC, which has an NHS ester to react with amines and a maleimide (B117702) group to react with sulfhydryls.[12]
Cleavable vs. Non-Cleavable Linkers
The choice between a cleavable and a non-cleavable linker is a critical design consideration, particularly in drug delivery applications.
-
Cleavable linkers are designed to be stable in circulation but are cleaved under specific physiological conditions within the target cell, such as low pH in lysosomes or the presence of specific enzymes.[14] This allows for the controlled release of the payload in its active form.
-
Non-cleavable linkers rely on the complete degradation of the antibody component within the lysosome to release the payload, which remains attached to the linker and an amino acid residue.[15] These linkers generally exhibit higher plasma stability.
Quantitative Data on Linker Performance
The selection of a bifunctional linker is often guided by its performance characteristics. The following tables summarize key quantitative data for various linker types.
| Linker Type | Example | Half-Life (in plasma) | Cleavage Condition | Reference(s) |
| Cleavable | ||||
| Hydrazone | Phenylketone-derived | ~2 days | Acidic pH (4.0-5.0) | [] |
| Silyl Ether | MMAE conjugate | Improved stability over hydrazone | Acidic pH | [] |
| Dipeptide | Val-Cit | > 7 days | Cathepsin B | [17] |
| Disulfide | SPDB | Variable, tunable | Glutathione (reducing environment) | [18] |
| Non-Cleavable | ||||
| Thioether | SMCC (in Kadcyla) | High stability (29% DAR decrease in 7 days in mice) | Lysosomal degradation | [] |
| Triglycyl Peptide | CX-DM1 | 9.9 days | Lysosomal degradation | [] |
Table 1: Comparative Stability of Cleavable and Non-Cleavable Linkers
| Linker/ADC | Clearance (CL) | Area Under the Curve (AUC) | Drug-to-Antibody Ratio (DAR) | Reference(s) |
| CX-DM1 ADC | 0.7 mL/h/kg | 15,225 h·mg/mL | Not specified | [] |
| SMCC-DM1 ADC | 0.7 mL/h/kg | 14,370 h·mg/mL | Not specified | [] |
| Mil40-E-15C (Val-Cit linker) | Not specified | Not specified | 4.2 (HIC), 3.8 (MS) | [19] |
| Lx-ADC (PtII linker) | Not specified | Not specified | ~2.5 (optimized) | [20] |
| RS7-DL11 (mPEG24-VK linker) | Prolonged half-life | Enhanced | 4 or 8 | [21] |
Table 2: Pharmacokinetic and Conjugation Data for Various ADCs
Experimental Protocols
Detailed methodologies are crucial for successful bioconjugation. Below are protocols for key experiments using common bifunctional linkers.
Protocol for Two-Step Conjugation using SMCC (Amine-to-Sulfhydryl)
This protocol describes the conjugation of a protein containing primary amines (Protein-NH₂) to a molecule containing a sulfhydryl group (Molecule-SH).
Materials:
-
Protein-NH₂ (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.5)
-
SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Anhydrous DMSO or DMF
-
Molecule-SH
-
Desalting column
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)
Procedure:
-
Antibody Preparation: If the starting buffer contains primary amines (e.g., Tris), exchange the buffer of Protein-NH₂ to a suitable amine-free buffer like PBS.
-
SMCC Activation:
-
Immediately before use, prepare a 10 mM stock solution of SMCC in anhydrous DMSO or DMF.
-
Add a 10- to 20-fold molar excess of the SMCC stock solution to the Protein-NH₂ solution.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
-
Removal of Excess SMCC:
-
Remove unreacted SMCC using a desalting column equilibrated with PBS. This step is crucial to prevent self-conjugation in the next step.
-
-
Conjugation to Sulfhydryl Group:
-
Immediately add the Molecule-SH to the maleimide-activated Protein-NH₂. The molar ratio should be optimized for the desired final product.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C at a pH of 6.5-7.5.
-
-
Quenching (Optional):
-
To quench any unreacted maleimide groups, add a final concentration of 1 mM β-mercaptoethanol or cysteine and incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the final conjugate using a desalting column or dialysis to remove excess Molecule-SH and quenching reagent.
-
Protocol for Conjugation of Val-Cit-PABC-MMAE to an Antibody
This protocol outlines the conjugation of a cleavable drug-linker to the lysine (B10760008) residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (in PBS, pH 7.4)
-
SuO-Glu-Val-Cit-PAB-MMAE drug-linker
-
Anhydrous DMSO
-
Conjugation Buffer (e.g., PBS, pH 7.4)
-
Quenching Buffer (0.1 M Glycine)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation:
-
Dialyze the antibody against the conjugation buffer overnight at 4°C to remove any primary amine-containing substances.
-
-
Drug-Linker Preparation:
-
Dissolve the SuO-Glu-Val-Cit-PAB-MMAE in a small amount of anhydrous DMSO to prepare a stock solution.
-
-
Conjugation Reaction:
-
Add the drug-linker stock solution to the antibody solution at a 5-10 fold molar excess.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching buffer to a final concentration of 10 mM to react with any unreacted SuO-ester groups.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the ADC from unconjugated drug-linker using a pre-equilibrated Sephadex G-25 column, eluting with PBS.
-
Visualizing Key Pathways and Workflows
Diagrams are essential for understanding the complex processes involved in bioconjugation. The following sections provide Graphviz DOT scripts to generate key diagrams.
Signaling Pathway: ADC Internalization and Payload Release
Caption: Mechanism of action for an antibody-drug conjugate (ADC).
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Workflow: ADC Development and Characterization
Caption: General workflow for ADC development and characterization.
Logical Relationship: Decision Tree for Bifunctional Linker Selection
Caption: Decision tree for selecting a bifunctional linker.
Conclusion
Bifunctional linkers are a cornerstone of modern bioconjugation, enabling the creation of highly specific and potent molecular tools for therapy, diagnostics, and research. A thorough understanding of their chemical diversity, reactivity, and the impact of their design on the final conjugate's performance is paramount for any scientist working in this field. By carefully considering the factors outlined in this guide—from the choice between cleavable and non-cleavable linkers to the selection of appropriate reactive groups—researchers can rationally design and synthesize bioconjugates with optimized properties, paving the way for the next generation of innovative biological entities.
References
- 1. benchchem.com [benchchem.com]
- 3. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]
- 4. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. purepeg.com [purepeg.com]
- 6. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. seracare.com [seracare.com]
- 10. researchgate.net [researchgate.net]
- 11. What are the different types of crosslinking reagents? | AAT Bioquest [aatbio.com]
- 12. 交联剂选择指南 [sigmaaldrich.com]
- 13. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 14. Ultimate Guide to Choosing the Right Cleavable Linker for ADCs | AxisPharm [axispharm.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 17. A bifunctional antibody conjugate marks the location of DNA binding proteins on deproteinized DNA fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. A bifunctional molecule-based strategy for the development of theranostic antibody-drug conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An Efficient Conjugation Approach for Coupling Drugs to Native Antibodies via the PtII Linker Lx for Improved Manufacturability of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (R)-8-Azido-2-(Fmoc-amino)octanoic acid
This technical guide provides a comprehensive overview of (R)-8-Azido-2-(Fmoc-amino)octanoic acid, a bifunctional molecule integral to advanced bioconjugation and peptide synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's properties, applications, and relevant experimental protocols.
Core Compound Data
This compound is a synthetic amino acid derivative. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it suitable for use in Fmoc-based solid-phase peptide synthesis (SPPS). The terminal azido (B1232118) group serves as a versatile handle for bioorthogonal "click chemistry" reactions.
| Property | Value | Reference |
| Molecular Formula | C23H26N4O4 | [1] |
| Molecular Weight | 422.49 g/mol | [1] |
| CAS Number | 1191429-18-1 | [1] |
| Appearance | White Solid | |
| Solubility | Soluble in organic solvents such as DMF and DCM | [2] |
| Storage | 2-8°C Refrigerator | [1] |
Applications in Research and Drug Development
The unique structure of this compound makes it a valuable reagent in two primary areas:
-
Solid-Phase Peptide Synthesis (SPPS): The Fmoc-protected amine allows for its incorporation into peptide chains using standard automated or manual SPPS protocols. This enables the site-specific introduction of an azide (B81097) functional group into a peptide sequence.[3]
-
Antibody-Drug Conjugate (ADC) Development: It serves as a non-cleavable linker in the synthesis of ADCs.[1] After incorporation into a peptide or direct conjugation to a carrier molecule, the azide group can be coupled to a payload molecule (e.g., a cytotoxic drug) that has been functionalized with an alkyne or a strained cyclooctyne. This is achieved through either the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][4][5]
Experimental Protocols
The following are generalized protocols for the primary applications of this compound. Optimization may be required for specific substrates and reaction scales.
This protocol outlines the manual steps for coupling this compound to a resin-bound peptide chain.
Materials:
-
Peptidyl-resin with a free N-terminal amine
-
This compound
-
Coupling reagent (e.g., HCTU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine (B6355638) in DMF (for Fmoc deprotection)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptidyl-resin in DMF for 30-60 minutes in a reaction vessel.[6]
-
Fmoc Deprotection (if necessary): If the N-terminus of the peptidyl-resin is Fmoc-protected, treat it with 20% piperidine in DMF for 15-30 minutes to expose the free amine. Wash the resin thoroughly with DMF.[7]
-
Activation and Coupling: a. In a separate vial, dissolve 3 equivalents of this compound and 3 equivalents of a coupling agent (e.g., HCTU) in DMF. b. Add 6 equivalents of DIPEA to the activation mixture and vortex briefly. c. Immediately add the activated amino acid solution to the resin. d. Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.
-
Washing: Drain the reaction vessel and wash the resin extensively with DMF and then DCM to remove any unreacted reagents and byproducts.
-
Confirmation of Coupling: A small sample of the resin can be tested (e.g., using the Kaiser test) to confirm the absence of free primary amines, indicating a successful coupling.
-
Chain Elongation: For further peptide synthesis, the Fmoc group of the newly added amino acid is removed with 20% piperidine in DMF, and the next amino acid can be coupled.
This protocol describes the conjugation of an azide-containing peptide (synthesized using Protocol 1 and subsequently cleaved from the resin) to an alkyne-functionalized drug payload.
Materials:
-
Azide-functionalized peptide or antibody
-
Alkyne-functionalized drug payload
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper ligand (e.g., THPTA)
-
Phosphate-buffered saline (PBS) or other suitable aqueous buffer
-
DMSO (for dissolving hydrophobic compounds)
Procedure:
-
Preparation of Stock Solutions: a. Prepare a 100 mM stock solution of CuSO4 in water. b. Prepare a 200 mM stock solution of THPTA ligand in water. c. Prepare a 100 mM stock solution of sodium ascorbate (B8700270) in water, freshly made. d. Dissolve the azide-labeled peptide/antibody and the alkyne-labeled drug in a suitable buffer (e.g., PBS). Use a minimal amount of DMSO if necessary to dissolve the drug.
-
Catalyst Premix: Mix CuSO4 and THPTA in a 1:2 molar ratio and let it stand for 2-3 minutes to form the copper-ligand complex.[8]
-
Conjugation Reaction: a. In a reaction tube, combine the azide-functionalized peptide/antibody with the alkyne-modified drug (a molar excess of the drug is typically used, e.g., 5-10 equivalents). b. Add the premixed copper/ligand solution to the reaction mixture. c. Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[8] d. Gently mix and incubate at room temperature for 1-4 hours, protecting the reaction from light.[8]
-
Purification: Purify the resulting ADC using methods such as size-exclusion chromatography (SEC) or reversed-phase high-performance liquid chromatography (RP-HPLC) to remove excess drug, catalyst, and other reagents.
Visualizations
The following diagrams illustrate the key workflows involving this compound.
Caption: Workflow for Solid-Phase Peptide Synthesis.
Caption: Antibody-Drug Conjugate Synthesis Workflow.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 8-(fmoc-amino)octanoic acid [chembk.com]
- 3. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
Technical Guide: Solubility and Handling of (R)-8-Azido-2-(Fmoc-amino)octanoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-8-Azido-2-(Fmoc-amino)octanoic acid is a specialized amino acid derivative crucial in bioconjugation and drug development. It serves as a non-cleavable ADC linker for the synthesis of antibody-drug conjugates (ADCs)[1]. As a click chemistry reagent, it contains an azide (B81097) group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions[1]. Given its application in solid-phase peptide synthesis (SPPS) and bioconjugation, understanding its solubility in common organic solvents like N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) is critical for optimizing reaction conditions and ensuring successful synthetic outcomes.
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide provides a framework for its empirical determination. The solubility of Fmoc-protected amino acids is a critical parameter for efficient peptide coupling, as inadequate solubility can lead to poor reaction kinetics and incomplete coupling[2]. Generally, Fmoc-protected amino acids exhibit solubility in polar aprotic solvents such as DMF and chlorinated solvents like DCM[3][4]. However, empirical determination for specific applications is strongly recommended[5].
Solubility Data
Quantitative solubility data for this compound in DMF and DCM should be determined experimentally. The following table provides a template for recording such data.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Observations |
| DMF | 25 | To Be Determined | To Be Determined | e.g., Clear solution |
| DCM | 25 | To Be Determined | To Be Determined | e.g., Suspension formed |
Note: The molecular weight of this compound is 422.48 g/mol .
Experimental Protocol for Solubility Determination
The following protocol outlines a general method for determining the solubility of this compound.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer (optional, for UV-Vis analysis)
-
HPLC system (optional, for concentration determination)
-
Thermostatically controlled shaker or water bath
Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh a known amount of this compound (e.g., 10 mg) into several vials.
-
To each vial, add a precise volume of the solvent (DMF or DCM) to be tested (e.g., 1 mL).
-
Securely cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a sufficient time (e.g., 15 minutes) to pellet any undissolved solid.
-
-
Quantification of Solute Concentration:
-
Carefully withdraw a known volume of the supernatant without disturbing the solid pellet.
-
Gravimetric Method: Transfer the supernatant to a pre-weighed vial, evaporate the solvent under vacuum, and weigh the remaining solid.
-
Spectroscopic Method: If the compound has a distinct chromophore (like the Fmoc group), the concentration can be determined by measuring the UV absorbance at a specific wavelength (e.g., around 265 nm or 301 nm) and using a standard curve. The Fmoc test is a colorimetric assay that involves measuring the UV absorbance after deprotection[6].
-
Chromatographic Method: The concentration can be accurately determined using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable calibration curve[5].
-
-
Calculation of Solubility:
-
Calculate the solubility in mg/mL by dividing the mass of the dissolved solid by the volume of the solvent.
-
Convert the solubility to molarity (mol/L) using the molecular weight of the compound.
-
Visualization of Experimental Workflow and Application
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Caption: Workflow for determining the solubility of the target compound.
Application in Bioconjugation: Click Chemistry
This compound is a valuable tool in creating antibody-drug conjugates (ADCs) through "click chemistry." The diagram below shows the logical relationship of its components in this application.
Caption: Logical flow of ADC synthesis using the azide-linker.
Conclusion
References
Methodological & Application
Application Note: Protocol for Incorporating (R)-8-Azido-2-(Fmoc-amino)octanoic acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the incorporation of the unnatural amino acid (R)-8-Azido-2-(Fmoc-amino)octanoic acid into peptide sequences using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This versatile building block introduces a terminal azide (B81097) group, a key functional handle for subsequent bioorthogonal modifications such as Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Such modifications are instrumental in the development of advanced biomaterials, molecular probes, and antibody-drug conjugates (ADCs).[1][2] The protocol covers resin preparation, iterative cycles of deprotection and coupling, and final cleavage and purification of the azide-functionalized peptide.
Introduction
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the efficient, stepwise assembly of peptide chains on an insoluble resin support.[3] The Fmoc/tBu strategy is widely adopted due to its mild reaction conditions, which preserves the integrity of sensitive functional groups.[4] The incorporation of non-canonical amino acids like this compound expands the chemical diversity of synthetic peptides. The ω-azido group is a versatile chemical reporter that is stable throughout the standard Fmoc-SPPS workflow, including basic Fmoc deprotection and acidic resin cleavage.[5] This stability allows for the precise installation of a bioorthogonal handle for site-specific labeling with fluorescent dyes, PEG chains, or cytotoxic payloads in ADCs.[1]
This protocol outlines the key considerations and optimized steps for the successful incorporation of this relatively bulky and hydrophobic amino acid, ensuring high coupling efficiency and peptide purity.
Chemical Structure and Properties
The chemical structure of this compound is presented below. Its properties are summarized in Table 1.
References
Application Notes and Protocols for Antibody-Drug Conjugate Synthesis using (R)-8-Azido-2-(Fmoc-amino)octanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that combine the high specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent. This targeted delivery approach enhances the therapeutic window of the cytotoxic payload by minimizing systemic exposure and associated toxicities. The linker, which connects the antibody to the drug, is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy.
Site-specific conjugation technologies have emerged to overcome the limitations of traditional stochastic methods, which often result in heterogeneous ADC populations with varying drug-to-antibody ratios (DARs). The incorporation of unnatural amino acids (UAAs) into the antibody backbone at specific sites provides a powerful tool for generating homogeneous ADCs with a precisely controlled DAR.
This document provides detailed application notes and protocols for the use of (R)-8-Azido-2-(Fmoc-amino)octanoic acid, a non-natural amino acid, in the synthesis of site-specific ADCs. This UAA introduces a bioorthogonal azide (B81097) handle into the antibody, enabling highly efficient and specific conjugation of a cytotoxic payload through "click chemistry".
This compound is a non-cleavable linker component that, once incorporated into an antibody, provides a stable azide functional group for conjugation.[][2][3] The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group is a standard feature for solid-phase peptide synthesis and is readily removed under mild basic conditions.[4][5][6] The azide group is a key component for click chemistry reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC), which form a highly stable triazole linkage.[7][8][9][10]
Principle of the Method
The overall strategy for utilizing this compound (or a similar azide-containing UAA) for ADC synthesis involves three main stages:
-
Site-Specific Incorporation of the Azido-Amino Acid: The azido-amino acid is incorporated into the antibody sequence at a predetermined site. This is typically achieved through genetic code expansion technology, where an orthogonal aminoacyl-tRNA synthetase/tRNA pair is used to incorporate the UAA in response to a specific codon (e.g., an amber stop codon) during protein expression in mammalian or bacterial cells.[][12][13][14][15][16]
-
Drug-Linker Synthesis: The cytotoxic payload is derivatized with a reactive partner for the azide group. For SPAAC, this is typically a strained alkyne such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). For CuAAC, a terminal alkyne is used.
-
Antibody-Drug Conjugation via Click Chemistry: The azide-functionalized antibody is reacted with the alkyne-derivatized drug-linker. The high efficiency and bioorthogonality of click chemistry ensure a specific and high-yielding conjugation reaction under mild conditions, preserving the integrity of the antibody.[7][9][17][18]
Experimental Protocols
Protocol 1: Site-Specific Incorporation of Azido-Amino Acid into Antibody
This protocol provides a general workflow for the incorporation of an azide-containing unnatural amino acid into a monoclonal antibody using genetic code expansion.
Materials:
-
Expression vector containing the antibody heavy and light chain genes, with an amber (TAG) stop codon engineered at the desired incorporation site.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA specific for the azido-amino acid.
-
Mammalian expression cell line (e.g., HEK293 or CHO).
-
Cell culture medium and supplements.
-
Azido-amino acid (e.g., a derivative of this compound suitable for cell culture).
-
Transfection reagents.
-
Protein A affinity chromatography reagents for antibody purification.
-
Analytical instruments for protein characterization (SDS-PAGE, Mass Spectrometry).
Procedure:
-
Cell Culture and Transfection: a. Culture the mammalian expression cells in the appropriate medium. b. Co-transfect the cells with the antibody expression vector and the aaRS/tRNA plasmid using a suitable transfection reagent. c. Supplement the culture medium with the azido-amino acid at a final concentration of 1-5 mM.[14]
-
Antibody Expression: a. Incubate the transfected cells for 5-7 days to allow for antibody expression. b. Harvest the cell culture supernatant containing the secreted antibody.
-
Antibody Purification: a. Clarify the supernatant by centrifugation and filtration. b. Purify the azide-containing antibody using Protein A affinity chromatography. c. Elute the antibody and buffer exchange into a suitable buffer (e.g., PBS, pH 7.4).
-
Characterization: a. Confirm the incorporation of the azido-amino acid and the integrity of the antibody by SDS-PAGE and mass spectrometry.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for ADC Synthesis
This protocol describes the conjugation of a DBCO-functionalized drug-linker to the azide-containing antibody.
Materials:
-
Azide-functionalized antibody (1-5 mg/mL in PBS, pH 7.4).
-
DBCO-derivatized cytotoxic payload (e.g., DBCO-PEG4-MMAE) stock solution (10-30 mM in DMSO).[19]
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Anhydrous DMSO.
-
Size-exclusion chromatography (SEC) column for purification.
-
Analytical instruments for ADC characterization (HIC-HPLC, RP-HPLC, Mass Spectrometry).
Procedure:
-
Reaction Setup: a. To the azide-functionalized antibody solution, add the DBCO-drug-linker stock solution to achieve a final molar excess of the drug-linker (typically 3-10 fold molar excess over the antibody). The final DMSO concentration should be kept below 10% (v/v) to maintain antibody stability.[19]
-
Conjugation Reaction: a. Incubate the reaction mixture at room temperature or 4°C for 2-24 hours. The reaction progress can be monitored by LC-MS.[19][20]
-
Purification: a. Remove the excess, unreacted drug-linker by size-exclusion chromatography (SEC) using a column equilibrated with PBS, pH 7.4. b. Concentrate the purified ADC using an appropriate centrifugal filter device (e.g., 50 kDa MWCO).
-
Characterization: a. Determine the drug-to-antibody ratio (DAR) and purity of the ADC using Hydrophobic Interaction Chromatography (HIC)-HPLC or Reversed-Phase (RP)-HPLC.[5][6][] b. Confirm the molecular weight of the ADC by mass spectrometry.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to evaluate the potency of the synthesized ADC in a cancer cell line that expresses the target antigen.
Materials:
-
Target antigen-positive cancer cell line.
-
Antigen-negative control cell line.
-
Complete cell culture medium.
-
ADC, unconjugated antibody, and free cytotoxic drug.
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[3][7][18]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[7][18]
-
Microplate reader.
Procedure:
-
Cell Seeding: a. Seed the antigen-positive and antigen-negative cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.[3]
-
Treatment: a. Prepare serial dilutions of the ADC, unconjugated antibody, and free cytotoxic drug in complete culture medium. b. Remove the old medium from the cells and add the different concentrations of the test articles. c. Incubate the plates for 72-120 hours.
-
MTT Assay: a. Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7][18] b. Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the untreated control cells. c. Determine the IC50 value (the concentration that inhibits cell growth by 50%) by plotting the cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation
Quantitative data from ADC synthesis and characterization should be presented in a clear and organized manner.
Table 1: Summary of ADC Synthesis and Characterization
| Parameter | Result | Method |
| Antibody Concentration | 5.0 mg/mL | A280 |
| Drug-Linker | DBCO-PEG4-MMAE | - |
| Molar Ratio (Drug:Ab) | 5:1 | - |
| Reaction Time | 12 hours | - |
| Reaction Temperature | Room Temperature | - |
| Average DAR | 1.95 | HIC-HPLC |
| ADC Purity | >98% | SEC-HPLC |
| Monomer Content | >99% | SEC-HPLC |
Table 2: In Vitro Cytotoxicity of Anti-Her2-ADC
| Compound | Cell Line | Target Expression | IC50 (nM) |
| Anti-Her2-ADC | SK-BR-3 | Her2+++ | 0.5 |
| Anti-Her2-ADC | MDA-MB-468 | Her2- | >1000 |
| Free MMAE | SK-BR-3 | Her2+++ | 0.1 |
| Free MMAE | MDA-MB-468 | Her2- | 0.2 |
| Unconjugated Antibody | SK-BR-3 | Her2+++ | >1000 |
Visualizations
ADC Synthesis Workflow
Caption: Workflow for site-specific ADC synthesis using an azido-amino acid.
Mechanism of Action of an Auristatin-Based ADC
Caption: Mechanism of action for an auristatin-based ADC.[][9][17]
References
- 2. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]
- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of site-specific antibody-drug conjugates using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 9. books.rsc.org [books.rsc.org]
- 10. benchchem.com [benchchem.com]
- 12. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 13. An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Genetic Encoding of a Non-Canonical Amino Acid for the Generation of Antibody-Drug Conjugates Through a Fast Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Incorporation of Unnatural Amino Acids into antibody Service - Profacgen [profacgen.com]
- 16. Site-Specific Antibody Drug Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 17. benchchem.com [benchchem.com]
- 18. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 19. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 20. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by Nobel laureate K. Barry Sharpless.[1] This powerful and versatile reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide.[1][2] The CuAAC reaction is renowned for its high efficiency, mild reaction conditions, exceptional reliability, and broad functional group tolerance.[3][4] These characteristics have led to its widespread adoption in various scientific disciplines, including drug discovery, bioconjugation, materials science, and chemical biology.[1][2][5][6][7]
In the realm of drug development, CuAAC is instrumental in the rapid synthesis of diverse compound libraries for lead discovery and optimization.[5][6] The resulting triazole core is not merely a linker but can also act as a bioisostere for other functional groups, contributing to the pharmacological profile of the molecule.[6] This document provides detailed application notes and experimental protocols for performing CuAAC with terminal alkynes.
Reaction Mechanism and Workflow
The CuAAC reaction proceeds via a catalytic cycle involving a copper(I) species, which is often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.[8][9] The addition of a stabilizing ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or its water-soluble analog tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), enhances reaction rates and prevents catalyst disproportionation.[10]
Catalytic Cycle of CuAAC
References
- 1. echemi.com [echemi.com]
- 2. bioclone.net [bioclone.net]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 5. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An Overview of Recent Advances in Biomedical Applications of Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jenabioscience.com [jenabioscience.com]
- 10. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Audience: Researchers, scientists, and drug development professionals.
Introduction to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments.[1] This reaction involves a strained cyclooctyne (B158145), such as Dibenzocyclooctyne (DBCO) or Bicyclo[6.1.0]nonyne (BCN), which rapidly and selectively reacts with an azide-functionalized molecule to form a stable triazole linkage.[2][3]
A key advantage of SPAAC is that it proceeds efficiently under physiological conditions (aqueous environments, neutral pH, and ambient temperature) without the need for a cytotoxic copper catalyst, which is required for the conventional Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3][4][5] This biocompatibility makes SPAAC an invaluable tool for applications in living systems, including live-cell imaging, biomolecule labeling, and the development of targeted therapeutics like antibody-drug conjugates (ADCs).[3][4][6]
Reagent Comparison: DBCO vs. BCN
The choice between DBCO and BCN is critical and depends on the specific experimental requirements, such as desired reaction speed, stability, and the physicochemical properties of the final conjugate.[4]
| Feature | DBCO (Dibenzocyclooctyne) | BCN (Bicyclo[6.1.0]nonyne) |
| Structure | Bulky, aromatic, and highly strained | Smaller, non-aromatic, and strained |
| Reaction Kinetics | Generally exhibits faster kinetics due to greater ring strain.[4][7] Rate constants are often higher with aliphatic azides.[4] Second-order rate constants with model azides can range from approximately 0.3 to 1.2 M⁻¹s⁻¹.[8][9] | Generally slower kinetics compared to DBCO.[4] However, it can show significantly higher reaction rates with aromatic azides.[4] Second-order rate constants with model azides are around 0.28 M⁻¹s⁻¹.[10] |
| Stability | Less stable in the presence of thiols (e.g., cysteine residues) and some reducing agents like TCEP.[11] Can also be unstable in highly acidic conditions.[12] DBCO-functionalized antibodies are best stored at -20°C for up to a month.[2][13] | More stable than DBCO, particularly in the presence of thiols and reducing agents, making it a better choice when these are present.[4][11] BCN-functionalized antibodies can be stored at -20°C for months.[13][14] |
| Physicochemical Properties | More hydrophobic due to its dibenzo-fused aromatic structure.[15] Its larger size can sometimes lead to steric hindrance.[12] | Smaller and less hydrophobic, which can be advantageous for the solubility and properties of the final conjugate.[4][15] |
| UV Traceability | Possesses a distinct UV absorbance peak around 309-310 nm, which can be used to monitor the reaction progress as the peak diminishes upon triazole formation.[2][16] | Lacks a strong, distinct UV absorbance signature for easy reaction tracking. |
Visualized Mechanisms and Workflows
SPAAC Reaction Mechanism```dot
Caption: Standard workflow for labeling and conjugating proteins using SPAAC.
Logic for Reagent Selection
Caption: Decision diagram for selecting between DBCO and BCN reagents.
Experimental Protocols
General Considerations
-
Buffers: For reactions involving N-hydroxysuccinimide (NHS) esters, use amine-free buffers such as phosphate-buffered saline (PBS) at pH 7.2-8.5. [17][18]Avoid buffers containing primary amines (e.g., Tris, glycine) during the NHS ester coupling step, as they will compete for reaction. [18]* Sodium Azide: Do not use buffers containing sodium azide as a preservative, as it will react with and quench the DBCO or BCN reagent. [12][16]* Solvents: DBCO-NHS and BCN-NHS esters are typically dissolved in an anhydrous organic solvent like DMSO or DMF immediately before use. [2][14]The final concentration of the organic solvent in the reaction mixture should generally be kept low (<20%) to prevent protein denaturation. [2][13]
Protocol 1: Antibody Labeling with DBCO-NHS Ester
This protocol describes the activation of an antibody with a DBCO-NHS ester for subsequent conjugation.
Materials:
-
Antibody solution (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.4) [2]* DBCO-NHS ester (10 mM stock solution in anhydrous DMSO) [2]* Quenching solution (100 mM Tris or glycine (B1666218) in water) [2][13]* Spin desalting columns [2] Procedure:
-
Antibody Preparation: Ensure the antibody is in an appropriate amine-free buffer at a concentration of 1-5 mg/mL. [2][17]2. Activation Reaction: Add a 10- to 30-fold molar excess of the DBCO-NHS ester stock solution to the antibody solution. [2][13]Gently mix. The final DMSO concentration should not exceed 20%. [2]3. Incubation: Incubate the reaction for 60 minutes at room temperature with gentle mixing. [2][13]4. Quenching: Add the quenching solution (e.g., 10 µL of 100 mM Tris) to quench any unreacted DBCO-NHS ester. [2]Incubate for an additional 15 minutes at room temperature. [13]5. Purification: Remove excess, unreacted DBCO-NHS ester using a spin desalting column equilibrated with the desired reaction buffer for the subsequent SPAAC step. [2][13]The purified DBCO-functionalized antibody can be used immediately or stored at -20°C for up to one month. [2][13]
Protocol 2: Antibody Labeling with BCN-NHS Ester
This protocol is similar to the DBCO labeling procedure, with minor adjustments.
Materials:
-
Antibody solution (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.4) [14]* BCN-NHS ester (10 mM stock solution in anhydrous DMSO) [14]* Quenching solution (100 mM Tris in water) [14]* Spin desalting columns [14]* (Optional) β-mercaptoethanol (β-ME) to suppress potential side reactions with thiols. [13] Procedure:
-
Antibody Preparation: Prepare the antibody as described in Protocol 1.
-
Activation Reaction: Add a 20- to 30-fold molar excess of the BCN-NHS ester stock solution to the antibody. [14]3. Incubation: Incubate for 60 minutes at room temperature. [14]4. Quenching: Quench the reaction with Tris buffer and incubate for 15 minutes. [14]5. Purification: Purify the BCN-activated antibody using a spin desalting column. [14]The resulting conjugate is generally more stable than its DBCO counterpart and can be stored at -20°C for several months. [14]
Protocol 3: SPAAC Ligation of a Labeled Antibody
This protocol describes the reaction between the cyclooctyne-activated antibody and an azide-functionalized molecule.
Materials:
-
Purified DBCO- or BCN-labeled antibody
-
Azide-functionalized molecule (e.g., peptide, oligonucleotide, drug)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup: Mix the cyclooctyne-labeled antibody with the azide-functionalized molecule in the reaction buffer. A 2- to 20-fold molar excess of the azide-containing molecule is typically used to ensure efficient conjugation. [16][19]2. Incubation: Incubate the reaction mixture. Typical incubation times are 2-12 hours at room temperature or overnight at 4°C. [16][19]Reaction times may need optimization depending on the reactants' concentrations and reactivity. [17]3. Analysis and Purification: Monitor the reaction and analyze the final product using methods like SDS-PAGE, which should show a band shift corresponding to the increased molecular weight of the conjugate. [14]Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion, ion-exchange, or reverse-phase HPLC) to remove unreacted materials. [13][14]
Protocol 4: Determining the Degree of Labeling (DOL)
The DOL, or the average number of cyclooctyne molecules per antibody, can be estimated using UV-Vis spectrophotometry for DBCO-labeled proteins.
-
Measure the absorbance of the purified DBCO-antibody solution at 280 nm (A280) and ~309 nm (A309).
-
Calculate the protein concentration using the absorbance at 280 nm, correcting for the contribution of DBCO at this wavelength.
-
Calculate the concentration of DBCO using the absorbance at ~309 nm and its molar extinction coefficient (ε ≈ 12,000 L mol⁻¹ cm⁻¹).
Applications in Drug Development and Research
SPAAC's bioorthogonality and efficiency have made it a widely adopted technology in numerous fields: []* Antibody-Drug Conjugates (ADCs): SPAAC allows for the precise, site-specific attachment of cytotoxic drugs to antibodies, creating targeted cancer therapies. [4][19]* PROTAC Synthesis: It is used to link target-binding ligands to E3 ligase ligands in Proteolysis Targeting Chimeras (PROTACs), facilitating targeted protein degradation. [19]* Molecular Imaging: The reaction enables the labeling of biomolecules with imaging agents (e.g., fluorophores) for real-time tracking and visualization within living cells and organisms. [6]* Macromolecule Derivatization: SPAAC is used to modify proteins, nucleic acids, and polymers to enhance their stability, improve biocompatibility, or introduce new biological functions. [6]* Targeted Drug Delivery: Drug carriers can be functionalized with cyclooctynes to target cells that have been metabolically labeled with azides, enabling specific drug delivery. [6]
Troubleshooting Common SPAAC Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Reaction Yield | Reagent Instability: DBCO/BCN has degraded due to improper storage or harsh conditions (e.g., acid). [12] | Store reagents as recommended (cold, protected from light) and use fresh stock solutions. Avoid harsh pH conditions. [12] |
| Steric Hindrance: Bulky groups near the azide or alkyne are preventing their interaction. [12] | Introduce a PEG linker between the reactive moiety and the biomolecule to increase distance and flexibility. [12] | |
| Solubility Issues: One or both reactants are poorly soluble in the reaction buffer. [12] | Use a minimal amount of a compatible organic co-solvent like DMSO or DMF to improve solubility. [22] | |
| Incorrect Stoichiometry: An insufficient amount of one reactant is limiting the reaction. [12] | Optimize the molar ratio of reactants; typically use a 2-20x excess of the smaller molecule. [19] | |
| Non-Specific Labeling | Side Reactions: BCN can react with thiols (cysteine). [23]DBCO may also show some reactivity with thiols. [11][12] | For BCN, consider adding a mild reducing agent like β-mercaptoethanol to suppress thiol side reactions. [13]If thiol reactivity is a major concern, ensure no free thiols are present or choose an alternative ligation chemistry. |
| Impure Reagents: Contaminants in starting materials may be causing side reactions. | Ensure high purity of all azide- and alkyne-functionalized reagents. | |
| Slow Reaction Rate | Suboptimal Conditions: pH, buffer type, or temperature are not ideal for the specific reactants. [22] | Screen a range of pH values (7.0-8.5) and consider different buffer systems (e.g., PBS vs. HEPES). [9][22]Increasing the temperature (e.g., to 37°C) can also increase the rate. [22] |
| Low Reactivity Pair: The specific azide and cyclooctyne pair have intrinsically slow kinetics. | If possible, switch to a more reactive cyclooctyne (e.g., DBCO for faster kinetics) or modify the electronics of the azide partner. [4][22] |
References
- 1. researchgate.net [researchgate.net]
- 2. broadpharm.com [broadpharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. broadpharm.com [broadpharm.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. docs.aatbio.com [docs.aatbio.com]
- 17. benchchem.com [benchchem.com]
- 18. interchim.fr [interchim.fr]
- 19. benchchem.com [benchchem.com]
- 20. help.lumiprobe.com [help.lumiprobe.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
Application Notes and Protocols for Fmoc Deprotection of Peptides Containing Acid-Labile Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base lability, which allows for an orthogonal protection strategy in the presence of acid-labile side-chain protecting groups. However, the standard Fmoc deprotection condition, typically 20% piperidine (B6355638) in N,N-dimethylformamide (DMF), can be sufficiently basic to cause premature cleavage of certain sensitive acid-labile protecting groups or induce other side reactions, such as aspartimide formation. This is particularly problematic when synthesizing complex peptides bearing delicate modifications or post-translational modifications that are themselves protected by highly acid-sensitive groups.
These application notes provide a comprehensive overview of alternative, milder Fmoc deprotection conditions designed to preserve the integrity of peptides containing acid-labile moieties. We present quantitative data on the efficiency of various deprotection reagents and their impact on the stability of common acid-labile protecting groups. Detailed experimental protocols for the implementation of these milder conditions are also provided to guide researchers in optimizing their peptide synthesis strategies.
Data Presentation: Comparison of Fmoc Deprotection Conditions
The selection of an appropriate Fmoc deprotection reagent is critical for maximizing peptide purity and yield, especially when dealing with acid-sensitive functionalities. The following tables summarize the performance of standard and milder deprotection cocktails.
Table 1: Efficiency of Various Fmoc Deprotection Reagents
| Deprotection Reagent | Concentration | Typical Reaction Time | Deprotection Efficiency (%) | Key Considerations |
| Piperidine | 20% in DMF | 5-20 min | >99% | Standard condition; may cause side reactions with sensitive residues. |
| Piperazine (B1678402)/DBU | 5% / 2% in DMF | < 1 min | >99% | Very rapid; effective alternative to piperidine.[1][2] |
| Morpholine (B109124) | 50-60% in DMF | 10-30 min | >95% | Milder base; significantly reduces aspartimide formation.[3] |
| Piperidine/HOBt | 20% / 0.1 M in DMF | 10-20 min | >99% | HOBt additive suppresses piperidine-mediated side reactions.[4] |
| Dipropylamine (DPA) | 20% in DMF | 10-20 min | >95% | Reduces aspartimide formation compared to piperidine.[5] |
Table 2: Stability of Common Acid-Labile Protecting Groups Under Various Fmoc Deprotection Conditions
| Protecting Group | Amino Acid(s) | Standard (20% Piperidine) | Piperazine/DBU | Morpholine (50%) | Notes |
| tBu (tert-butyl) | Asp, Glu, Ser, Thr, Tyr | Highly Stable (<1% cleavage) | Highly Stable | Highly Stable | Generally robust to basic conditions. |
| Trt (Trityl) | Asn, Gln, Cys, His | Generally Stable (<5% cleavage) | Generally Stable | Generally Stable | Can be sensitive to repeated or prolonged piperidine exposure. |
| Pbf (Pentamethyldihydrobenzofuran-5-sulfonyl) | Arg | Highly Stable (<1% cleavage) | Highly Stable | Highly Stable | Designed for Fmoc chemistry and is highly resistant to piperidine. |
| Boc (tert-butyloxycarbonyl) | Lys, Trp | Highly Stable (<1% cleavage) | Highly Stable | Highly Stable | Orthogonal to Fmoc deprotection conditions. |
Note: The stability of protecting groups can be sequence-dependent and influenced by steric hindrance and electronic effects within the peptide.
Experimental Protocols
The following protocols provide detailed methodologies for performing Fmoc deprotection with a focus on preserving acid-labile groups.
Protocol 1: Standard Fmoc Deprotection with Piperidine
This protocol is suitable for peptides that do not contain highly sensitive acid-labile groups.
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection solution: 20% (v/v) piperidine in high-purity DMF
-
DMF for washing
-
Solid-phase synthesis vessel
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes in a solid-phase synthesis vessel.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for an initial 2-5 minutes.
-
Drain the deprotection solution.
-
Add a fresh aliquot of the 20% piperidine in DMF solution.
-
Continue agitation for an additional 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
Protocol 2: Mild Fmoc Deprotection with Piperazine and DBU
This protocol offers a very rapid and efficient deprotection, which can be beneficial for reducing overall exposure to basic conditions.[1][2]
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection solution: 5% (v/v) piperazine and 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in high-purity DMF
-
DMF for washing
-
Solid-phase synthesis vessel
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add the 5% piperazine / 2% DBU in DMF solution to the resin.
-
Agitate the mixture at room temperature for 1-3 minutes. Complete deprotection is often achieved in less than one minute.[1][2]
-
Drain the deprotection solution.
-
Repeat the treatment with fresh deprotection solution for another 1-3 minutes to ensure complete removal.
-
Drain the solution and wash the resin extensively with DMF (5-7 times).
Protocol 3: Fmoc Deprotection with Morpholine to Minimize Aspartimide Formation
This protocol is particularly useful for sequences containing Asp-Gly or other motifs prone to aspartimide formation. Using approximately 50% morpholine in DMF has been shown to result in minimal aspartimide formation.[3]
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection solution: 50% (v/v) morpholine in high-purity DMF
-
DMF for washing
-
Solid-phase synthesis vessel
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add the 50% morpholine in DMF solution to the resin.
-
Agitate the mixture at room temperature for 10 minutes.
-
Drain the deprotection solution.
-
Add a fresh aliquot of the 50% morpholine in DMF solution.
-
Continue agitation for an additional 20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
Visualizations
Diagram 1: Fmoc Deprotection Mechanism
Caption: The base-catalyzed β-elimination mechanism of Fmoc deprotection.
Diagram 2: Workflow for Selecting Fmoc Deprotection Conditions
Caption: Decision workflow for choosing the appropriate Fmoc deprotection method.
Diagram 3: Troubleshooting Common Fmoc Deprotection Issues
Caption: Troubleshooting guide for common issues in Fmoc deprotection.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes: Coupling Reagents for (R)-8-Azido-2-(Fmoc-amino)octanoic acid in Peptide Synthesis
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
- 7. chempep.com [chempep.com]
- 8. คู่มือเปปไทด์ Coupling Reagents [sigmaaldrich.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. peptide.com [peptide.com]
- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Site-Specific Protein Labeling with Unnatural Amino Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to site-specifically label proteins with probes such as fluorophores, crosslinkers, or therapeutic payloads has revolutionized our understanding of protein function and has become an invaluable tool in drug development. Traditional methods for protein labeling often lack specificity, leading to heterogeneous products and ambiguous results.[1][2] The genetic incorporation of unnatural amino acids (UAAs) offers a powerful solution, enabling the precise installation of a unique chemical handle at virtually any desired position within a protein's sequence.[3][4][5] This technology relies on the expansion of the genetic code, utilizing an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair to decode a nonsense or frameshift codon as the UAA.[3][4][6] The incorporated UAA then serves as a platform for bioorthogonal "click" chemistry reactions, allowing for the covalent attachment of a probe of interest with high efficiency and specificity, even in the complex environment of a living cell.[7][8][9][10][11]
This document provides detailed application notes and protocols for the site-specific labeling of proteins using UAAs in both E. coli and mammalian cell expression systems.
Principle of the Method
The site-specific incorporation of a UAA is achieved through the use of an orthogonal translation system (OTS). This system consists of an aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) that are engineered to be mutually specific and not to cross-react with the host cell's endogenous aaRS/tRNA pairs. The orthogonal tRNA is engineered to recognize a nonsense codon, typically the amber stop codon (UAG), which is the least frequently used stop codon in many organisms.[4][5] The orthogonal aaRS is evolved to specifically recognize and charge the orthogonal tRNA with the desired UAA. When the gene of interest, containing an amber codon at the desired labeling site, is co-expressed with the orthogonal aaRS and tRNA in the presence of the UAA, the ribosome incorporates the UAA at that specific position, producing a full-length protein containing the unique chemical handle.[3][4][12]
Following expression and purification, the UAA-containing protein can be specifically labeled with a probe of interest via a bioorthogonal reaction. These reactions are characterized by their high selectivity and ability to proceed under physiological conditions without interfering with native biological processes.[13]
Workflow for site-specific protein labeling using unnatural amino acids.
Key Components and Considerations
Unnatural Amino Acids (UAAs)
A wide variety of UAAs with different reactive handles have been developed for protein labeling. The choice of UAA depends on the desired bioorthogonal reaction and the specific application.
| Unnatural Amino Acid (UAA) | Reactive Handle | Bioorthogonal Reaction | Key Features |
| p-Azidophenylalanine (pAzF) | Azide | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Widely used, versatile for various click reactions. |
| Nε-propargyl-L-lysine (PrK) | Alkyne | SPAAC, CuAAC | Provides an alternative handle to the azide. |
| Bicyclononyne-lysine (BCNK) | Strained Alkyne | SPAAC | Enables copper-free click chemistry, ideal for live-cell labeling. |
| trans-Cyclooctene-lysine (TCOK) | Strained Alkene | Inverse-Electron-Demand Diels-Alder (IEDDA) | Extremely fast reaction kinetics, suitable for rapid labeling.[10][11] |
| p-Acetylphenylalanine (pAcF) | Keto | Hydrazide/Aminooxy ligation | Forms a stable oxime or hydrazone bond. |
Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pairs
Several orthogonal pairs have been developed and optimized for use in different expression systems. The most commonly used pairs are derived from the tyrosyl- and pyrrolysyl-tRNA synthetase/tRNA systems of Methanocaldococcus jannaschii and Methanosarcina mazei, respectively.[4][5] The choice of the orthogonal pair can influence the efficiency of UAA incorporation.
Experimental Protocols
Protocol 1: Site-Specific Incorporation of p-Azidophenylalanine (pAzF) in E. coli
This protocol describes the incorporation of pAzF into a protein of interest expressed in E. coli using an evolved tyrosyl-tRNA synthetase/tRNA pair.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the protein of interest with a TAG codon at the desired site
-
pEVOL plasmid encoding the pAzF-specific synthetase and tRNA
-
Luria-Bertani (LB) medium and agar (B569324) plates
-
Antibiotics (e.g., ampicillin, chloramphenicol)
-
p-Azidophenylalanine (pAzF)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
L-Arabinose
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the expression plasmid for your protein of interest and the pEVOL-pAzF plasmid. Plate on LB agar containing the appropriate antibiotics and incubate overnight at 37°C.[14]
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of LB medium containing antibiotics with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Add pAzF to a final concentration of 1 mM. Induce the expression of the orthogonal aaRS/tRNA pair by adding L-arabinose to a final concentration of 0.02% (w/v). Induce the expression of the protein of interest by adding IPTG to a final concentration of 1 mM.[14]
-
Incubation: Continue to incubate the culture at 30°C for 16-24 hours with shaking.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until purification.
-
Protein Purification: Purify the UAA-containing protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).
Protocol 2: Site-Specific Incorporation of an Unnatural Amino Acid in Mammalian Cells
This protocol outlines the general procedure for incorporating a UAA into a protein expressed in mammalian cells using amber codon suppression.[15][16][17]
Materials:
-
Mammalian cell line (e.g., HEK293T, CHO)
-
Expression vector for the protein of interest with a TAG codon at the desired site
-
Expression vector encoding the orthogonal aaRS and tRNA
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Transfection reagent
-
Unnatural amino acid
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Culture the mammalian cells in the appropriate medium supplemented with FBS.
-
Transfection: Co-transfect the cells with the expression vectors for the protein of interest and the orthogonal aaRS/tRNA pair using a suitable transfection reagent.
-
UAA Addition: After 4-6 hours, replace the transfection medium with fresh culture medium containing the UAA at a final concentration of 0.5-1 mM.
-
Expression: Incubate the cells for 48-72 hours to allow for protein expression.
-
Harvesting: Harvest the cells by scraping or trypsinization. Wash the cells with PBS and collect by centrifugation.
-
Lysis and Purification: Lyse the cells and purify the UAA-containing protein using appropriate methods.
Protocol 3: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Labeling
This protocol describes the labeling of a pAzF-containing protein with a cyclooctyne-functionalized probe.[7][9][18][]
Materials:
-
Purified protein containing pAzF
-
Cyclooctyne-functionalized probe (e.g., DBCO-fluorophore)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
DMSO (for dissolving the probe)
Procedure:
-
Prepare Protein Solution: Prepare a solution of the pAzF-containing protein in the reaction buffer at a concentration of 1-10 µM.
-
Prepare Probe Solution: Prepare a stock solution of the cyclooctyne (B158145) probe in DMSO.
-
Labeling Reaction: Add the cyclooctyne probe to the protein solution at a 5- to 20-fold molar excess. The final concentration of DMSO should be kept below 5% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.
-
Removal of Excess Probe: Remove the unreacted probe by size-exclusion chromatography, dialysis, or spin filtration.
-
Analysis: Confirm the labeling by SDS-PAGE with in-gel fluorescence scanning or by mass spectrometry.
Protocol 4: Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation
This protocol describes the labeling of a TCOK-containing protein with a tetrazine-functionalized probe.[10][11][20][21][22]
Materials:
-
Purified protein containing TCOK
-
Tetrazine-functionalized probe
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Protein Solution: Prepare a solution of the TCOK-containing protein in the reaction buffer.
-
Prepare Probe Solution: Prepare a stock solution of the tetrazine probe in an appropriate solvent (e.g., DMSO, water).
-
Labeling Reaction: Add the tetrazine probe to the protein solution. Due to the fast reaction kinetics, stoichiometric amounts or a slight excess of the probe can be used.
-
Incubation: The reaction is typically complete within minutes at room temperature.
-
Analysis: Analyze the labeled protein directly by SDS-PAGE or mass spectrometry.
Common bioorthogonal reactions for protein labeling.
Data Presentation
Quantitative Analysis of UAA Incorporation and Labeling
The efficiency of UAA incorporation and subsequent labeling can be assessed using various methods, including Western blotting, mass spectrometry, and fluorescence analysis.
Table 1: Comparison of Bioorthogonal Reaction Kinetics
| Reaction | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages |
| SPAAC | Azide + Cyclooctyne | 10⁻³ - 1 | Copper-free, good for live cells |
| IEDDA | Tetrazine + trans-Cyclooctene | 10³ - 10⁶ | Extremely fast kinetics, ideal for rapid labeling and low concentrations[23][24] |
| CuAAC | Azide + Terminal Alkyne | 10² - 10³ | High yielding, but requires copper catalyst which can be toxic to cells |
| Keto-ligation | Keto + Hydrazide/Aminooxy | 10⁻² - 10⁻¹ | Forms stable oxime/hydrazone bond |
Table 2: Typical Protein Yields with UAA Incorporation
| Expression System | Protein | Unnatural Amino Acid | Yield | Reference |
| E. coli | GFP | pAcF | ~1 mg/L | [14] |
| E. coli | T4 Lysozyme | pAzF | ~0.5 mg/L | [14] |
| Mammalian (CHO) | GFP | Various | up to 1 µg per 2 x 10⁷ cells | [17][25] |
| Cell-Free | Various | Various | > 500 µg/mL | [26] |
Note: Yields are highly dependent on the protein of interest, the specific UAA, the expression system, and the optimization of expression conditions.
Verification of UAA Incorporation
It is crucial to verify the successful and site-specific incorporation of the UAA into the target protein.
Western Blot Analysis
Western blot analysis can provide initial evidence of UAA incorporation.[12][27] A full-length protein product should only be observed in the presence of the UAA. A control experiment without the UAA should result in a truncated protein product due to the amber stop codon.
Mass Spectrometry
Mass spectrometry (MS) is the gold standard for confirming the precise mass and location of the incorporated UAA.[6][][29] By analyzing the tryptic digest of the purified protein, the mass of the peptide containing the UAA can be determined, confirming its successful incorporation at the desired site.
Workflow for the verification of UAA incorporation.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low protein yield | - Inefficient amber suppression- Toxicity of the UAA or orthogonal components- Poor expression of the protein of interest | - Optimize UAA concentration- Use a different orthogonal pair- Optimize expression conditions (temperature, induction time)- Use a cell-free expression system[26][30][31] |
| No full-length protein observed | - Failure of UAA incorporation- Problem with the expression vectors | - Confirm the presence and integrity of all plasmids- Verify the sequence of the gene of interest (presence of the TAG codon)- Ensure the UAA was added to the culture medium |
| High background labeling | - Non-specific binding of the probe- Off-target reactions | - Optimize the labeling reaction conditions (probe concentration, incubation time)- Include additional purification steps after labeling- Use a more specific bioorthogonal reaction |
| Incomplete labeling | - Inefficient bioorthogonal reaction- Steric hindrance around the UAA | - Increase the concentration of the probe or the reaction time- Try a different bioorthogonal reaction with faster kinetics- Choose a different site for UAA incorporation that is more accessible |
Conclusion
Site-specific protein labeling with unnatural amino acids is a versatile and powerful technique that has broad applications in basic research and drug development. By providing a means to precisely introduce a wide range of chemical functionalities into proteins, this technology enables detailed studies of protein structure, function, and interactions, as well as the development of novel protein-based therapeutics and diagnostics. The protocols and data presented here provide a comprehensive guide for researchers looking to implement this transformative technology in their own work.
References
- 1. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 2. Synthesis and Incorporation of Unnatural Amino Acids To Probe and Optimize Protein Bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. portlandpress.com [portlandpress.com]
- 6. Optimized incorporation of an unnatural fluorescent amino acid affords measurement of conformational dynamics governing high-fidelity DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]
- 9. jove.com [jove.com]
- 10. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 11. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 14. biochemistry.ucla.edu [biochemistry.ucla.edu]
- 15. Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code | Semantic Scholar [semanticscholar.org]
- 17. Genetic incorporation of unnatural amino acids into proteins in mammalian cells. [vivo.weill.cornell.edu]
- 18. benchchem.com [benchchem.com]
- 20. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Ultra-Fast Bioorthogonal Spin-Labeling and Distance Measurements in Mammalian Cells Using Small, Genetically Encoded Tetrazine Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Bioorthogonal Chemistry: Recent Progress and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Genetic incorporation of unnatural amino acids into proteins in mammalian cells | Springer Nature Experiments [experiments.springernature.com]
- 26. scispace.com [scispace.com]
- 27. Genetic Incorporation of Unnatural Amino Acids into Proteins in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 29. academic.oup.com [academic.oup.com]
- 30. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Site-Specific Incorporation of Unnatural Amino Acids into Proteins by Cell-Free Protein Synthesis | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Synthesis of Stapled Peptides Using (R)-8-Azido-2-(Fmoc-amino)octanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stapled peptides are a promising class of therapeutics that combine the target specificity of biologics with the cell-penetrating ability of small molecules. By introducing a synthetic brace, or "staple," the alpha-helical secondary structure of a peptide can be locked in its bioactive conformation. This modification enhances proteolytic resistance, increases target affinity, and improves cell permeability. One effective method for creating this covalent linkage is through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
This document provides detailed application notes and protocols for the synthesis of stapled peptides utilizing the non-natural amino acid, (R)-8-Azido-2-(Fmoc-amino)octanoic acid. This building block, featuring a terminal azide (B81097) on an eight-carbon chain, allows for the formation of a stable triazole linkage with an alkyne-containing amino acid residue within the peptide sequence. The protocols outlined below cover solid-phase peptide synthesis (SPPS), on-resin stapling via CuAAC, peptide cleavage and purification, and characterization.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the following table.
| Category | Item |
| Resins | Rink Amide resin (or other suitable resin for C-terminal amide) |
| Amino Acids | Fmoc-protected amino acids, this compound, Fmoc-L-propargylglycine |
| Solvents | N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine (B6355638), N,N-Diisopropylethylamine (DIPEA) |
| Coupling Reagents | HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole) |
| Stapling Reagents | Copper(I) bromide (CuBr) or Copper(I) iodide (CuI), L-Ascorbic acid sodium salt, 2,6-Lutidine |
| Cleavage Reagents | Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (H₂O) |
| Purification and Analysis | Acetonitrile (ACN), Diethyl ether, HPLC columns (preparative and analytical), Mass spectrometer |
Experimental Protocols
The synthesis of a stapled peptide using this compound involves a multi-step process, beginning with the assembly of the linear peptide on a solid support, followed by the on-resin cycloaddition to form the staple, and concluding with cleavage, purification, and characterization.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the assembly of the linear peptide sequence incorporating this compound and an alkyne-containing amino acid, such as Fmoc-L-propargylglycine. The synthesis is performed using a standard Fmoc/tBu strategy.[1]
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 10 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin with DMF and DCM. Confirm complete coupling using a Kaiser test.
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence, including the incorporation of this compound and Fmoc-L-propargylglycine at the desired positions for stapling.
Protocol 2: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Once the linear peptide has been assembled, the stapling reaction is performed on the resin-bound peptide.[2]
-
Resin Preparation: After the final amino acid coupling, perform a final Fmoc deprotection and wash the resin extensively with DMF and DCM.
-
Cycloaddition Reaction:
-
Swell the resin in a degassed solvent mixture, typically DMF/DCM.
-
In a separate vessel, prepare the catalyst solution by dissolving CuBr or CuI (0.5-1 equivalent), L-Ascorbic acid sodium salt (1-2 equivalents), and 2,6-lutidine (2-4 equivalents) in DMF.
-
Add the catalyst solution to the resin and agitate at room temperature. The reaction is typically complete within 2-4 hours. For more challenging cyclizations, microwave irradiation can be employed to accelerate the reaction.[2]
-
-
Washing: After the reaction, thoroughly wash the resin with DMF, DCM, and methanol (B129727) to remove copper salts and other reagents.
Protocol 3: Peptide Cleavage and Deprotection
This protocol describes the cleavage of the stapled peptide from the solid support and the removal of side-chain protecting groups.
-
Resin Preparation: Dry the washed resin under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (e.g., 95:2.5:2.5 v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash. Dry the crude peptide pellet under vacuum.
Protocol 4: Purification and Characterization
The crude stapled peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., ACN/water mixture).
-
Purify the peptide using preparative RP-HPLC with a suitable gradient of ACN and water containing 0.1% TFA.
-
Collect fractions and analyze them by analytical RP-HPLC and mass spectrometry to identify those containing the pure product.
-
-
Lyophilization: Lyophilize the pure fractions to obtain the final stapled peptide as a white powder.
-
Characterization:
-
Confirm the molecular weight of the purified peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Assess the purity of the final product using analytical RP-HPLC.
-
Quantitative Data Summary
The following tables provide representative data for the synthesis and characterization of a model stapled peptide. The yields and purity are illustrative and may vary depending on the peptide sequence and specific reaction conditions.
Table 1: Peptide Synthesis and Stapling Yields
| Step | Parameter | Typical Value | Notes |
| SPPS | Coupling Efficiency | >99% per step | Monitored by Kaiser test. |
| On-Resin Stapling | Conversion Yield | 85-95% | Determined by LC-MS analysis of a small cleavage sample before and after the cycloaddition reaction. |
| Cleavage & Purification | Overall Yield | 10-30% | Based on the initial resin loading. This can vary significantly based on peptide length and sequence. |
Table 2: Characterization of a Model Stapled Peptide
| Parameter | Method | Result |
| Purity | Analytical RP-HPLC | >95% |
| Identity Confirmation | ESI-MS | [M+H]⁺ calculated vs. observed match |
| Secondary Structure | Circular Dichroism | Increased α-helicity compared to linear precursor |
Visualizations
Experimental Workflow for Stapled Peptide Synthesis
Caption: Workflow for stapled peptide synthesis.
Logical Relationship of Key Synthesis Stages
Caption: Key stages in stapled peptide synthesis.
Conclusion
The use of this compound in conjunction with an alkyne-containing amino acid provides a reliable method for the synthesis of stapled peptides. The protocols detailed in this document offer a comprehensive guide for researchers in the field of peptide chemistry and drug development. The resulting triazole-stapled peptides, with their enhanced structural stability and proteolytic resistance, are valuable tools for investigating protein-protein interactions and for the development of novel therapeutics.
References
Application Notes and Protocols for Bioconjugation with (R)-8-Azido-2-(Fmoc-amino)octanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-8-Azido-2-(Fmoc-amino)octanoic acid is a non-cleavable amino acid derivative that serves as a valuable building block in bioconjugation and drug delivery. Its key features are an azide (B81097) moiety, which enables "click chemistry" reactions, and an Fmoc-protected amine, allowing for its incorporation into peptides through solid-phase peptide synthesis (SPPS). This application note provides detailed protocols for the use of this compound in two of the most common and powerful click chemistry reactions: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These methods are instrumental in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and fluorescently labeled biomolecules.[1][2][3][4]
The azide group is bioorthogonal, meaning it does not react with naturally occurring functional groups in biological systems, ensuring high specificity in conjugation reactions.[5][6] CuAAC reactions are known for their high efficiency and speed, often achieving quantitative yields.[7][8] However, the requirement of a copper catalyst can be cytotoxic, making it more suitable for in vitro applications.[3][8] SPAAC, on the other hand, is a copper-free click chemistry method that utilizes a strained cyclooctyne (B158145) to react with the azide.[9] This makes SPAAC highly biocompatible and ideal for applications in living cells and in vivo.[8]
Signaling Pathways and Experimental Workflows
To facilitate a clear understanding of the bioconjugation processes, the following diagrams illustrate the chemical reactions and a general experimental workflow.
References
- 1. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing azide group reduction during Staudinger ligation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the Staudinger ligation, with a specific focus on preventing the undesired reduction of the azide (B81097) group.
Frequently Asked Questions (FAQs)
Q1: What is the difference between Staudinger ligation and Staudinger reduction?
The Staudinger reaction involves the reaction of an azide with a phosphine (B1218219) to form an aza-ylide intermediate.[] In the Staudinger reduction , this intermediate is hydrolyzed in the presence of water to yield a primary amine and a phosphine oxide byproduct.[] The Staudinger ligation , on the other hand, is a modification designed to form a stable amide bond. This is achieved by incorporating an electrophilic trap (e.g., an ester or thioester group) on the phosphine reagent, which intercepts the aza-ylide intermediate intramolecularly before it can be hydrolyzed.[]
Q2: What is the primary cause of azide group reduction during a Staudinger ligation experiment?
The primary cause of azide group reduction to an amine is the hydrolysis of the aza-ylide intermediate.[] This occurs when the intramolecular reaction to form the amide bond (the ligation) is slower than the reaction of the aza-ylide with water present in the reaction mixture. Less effective phosphine coupling reagents and suboptimal reaction conditions can lead to an accumulation of the amine byproduct.[2][3]
Q3: What is "traceless" Staudinger ligation?
In a standard Staudinger ligation, the phosphine oxide remains attached to the final product. In a "traceless" Staudinger ligation, the phosphine reagent is designed in such a way that the phosphine oxide is eliminated from the final amide product, leaving no residual atoms from the phosphine reagent.[] This is particularly advantageous in applications like peptide and protein synthesis where the native structure of the molecule is critical.[4][5]
Q4: Besides azide reduction, what other side reactions can occur?
Another common side reaction is the formation of a phosphonamide byproduct through an aza-Wittig reaction.[2][4] This is more prevalent in ligations involving non-glycyl amino acids. The choice of phosphine reagent and solvent can influence the partitioning between the desired ligation and this side reaction.[4]
Troubleshooting Guide: Preventing Azide Reduction
This guide addresses the common issue of observing the amine reduction product as a significant byproduct in your Staudinger ligation experiments.
| Observation/Problem | Potential Cause | Recommended Solution |
| High percentage of amine byproduct detected by LC-MS or NMR. | Inefficient intramolecular trapping of the aza-ylide. | 1. Optimize Phosphine Reagent: Switch to a phosphine with a more efficient electrophilic trap. Thioester-based phosphines like (diphenylphosphino)methanethiol (B106550) have shown high ligation yields with minimal reduction byproduct.[2][6] 2. Increase Phosphine Concentration: A higher concentration of the phosphine reagent can favor the bimolecular ligation reaction over the competing hydrolysis. A 10- to 50-fold molar excess of the phosphine reagent is commonly used in bioconjugation.[7] |
| Reaction is sluggish, leading to prolonged exposure to water and subsequent hydrolysis. | Suboptimal reaction kinetics. | 1. Solvent Choice: The reaction rate can be influenced by the solvent. Polar solvents can stabilize the polar transition state of the initial phosphine-azide reaction, potentially accelerating the overall ligation.[8] However, for minimizing the aza-Wittig side reaction with non-glycyl residues, less polar solvents like toluene (B28343) or dioxane have been shown to be beneficial.[4] 2. Temperature: While most ligations are performed at room temperature, gentle heating (e.g., to 37°C) might increase the reaction rate.[7] Monitor for potential degradation of starting materials. |
| Inconsistent results between batches. | Variability in reagent quality or reaction setup. | 1. Reagent Purity: Ensure the purity of your azide and phosphine reagents. Phosphines can be susceptible to oxidation.[7] 2. Anhydrous Conditions (Initial Step): If synthesizing the phosphine-biomolecule conjugate in a separate step, perform this reaction under anhydrous conditions to prevent premature hydrolysis. Introduce the aqueous buffer only for the final ligation step. |
| Formation of phosphonamide byproduct in addition to amine. | Aza-Wittig side reaction is competing with ligation. | 1. Modify Phosphine Electronics: Increasing the electron density on the phosphorus atom can favor the Staudinger ligation pathway over the aza-Wittig reaction, especially for non-glycyl couplings. This can be achieved by using phosphines with electron-donating substituents on the phenyl rings (e.g., p-methoxy).[4] |
Quantitative Data on Phosphine Reagent Performance
The choice of phosphine reagent is critical for maximizing the yield of the ligated product while minimizing the reduced amine byproduct. The following table summarizes the performance of different phosphine reagents under specific conditions as reported in the literature.
| Phosphine Reagent | Azide Substrate | Solvent | Ligation Product Yield | Amine Byproduct | Second-Order Rate Constant (k₂) | Reference |
| (Diphenylphosphino)methanethiol | AcGly-N₃ | DMF | 95% | Not significant | 7.7 x 10⁻³ M⁻¹s⁻¹ | [2][3] |
| o-(Diphenylphosphino)benzenethiol | AcPhe-N₃ | THF/H₂O (3:1) | 35% | Not specified | Not specified | [9] |
| (Diphenylphosphino)ethanethiol | AcGly-N₃ | DMF/D₂O (6:1) | Low | Major product | 6.5 x 10⁻⁴ M⁻¹s⁻¹ | [2] |
| Triphenylphosphine (in catalytic reduction) | Benzoic Azide | Toluene | - | - | Reaction completes in < 2h at RT | [10] |
| Perfluoroaryl azide + Triphenylphosphine | Perfluoroaryl azide | CD₃CN | >90% (iminophosphorane) | - | 3.68 M⁻¹s⁻¹ | [8] |
Note: The data presented is sourced from different studies and may not represent a direct side-by-side comparison under identical conditions.
Experimental Protocols
Protocol 1: General Procedure for Traceless Staudinger Ligation of a Peptide on Solid Support
This protocol is adapted from a method used for the synthesis of RNase A fragments and is suitable for ligating a peptide with a C-terminal phosphinothioester to a resin-bound peptide with an N-terminal azide.[5][11]
Materials:
-
Resin-bound azido-peptide
-
Fmoc-protected C-terminal phosphinothioester of the second peptide
-
Dimethylformamide (DMF)
-
Water (H₂O)
Procedure:
-
Swell the resin-bound azido-peptide (1 equivalent) in DMF for 1 hour.
-
Dissolve the Fmoc-protected C-terminal phosphinothioester peptide (4 equivalents) in a minimal amount of DMF.
-
Add the dissolved phosphinothioester peptide to the swollen resin.
-
Add H₂O to the reaction mixture to make a final DMF/H₂O ratio of 10:1.
-
Allow the reaction to proceed at room temperature for 12-24 hours.
-
Monitor the reaction progress by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.
-
Once the reaction is complete, wash the resin thoroughly with DMF, followed by dichloromethane (B109758) (DCM), and dry under vacuum.
-
Proceed with the standard deprotection and cleavage protocols for the newly formed ligated peptide.
Protocol 2: In Vitro Staudinger Ligation of an Azide-Modified Protein
This protocol provides a general guideline for the ligation of a purified azide-modified protein with a phosphine-labeled probe.[7]
Materials:
-
Purified azide-modified protein
-
Phosphine-labeled probe (e.g., phosphine-biotin, phosphine-fluorophore)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Water-miscible organic solvent (e.g., DMSO or DMF)
Procedure:
-
Protein Preparation: Dissolve the azide-modified protein in the aqueous buffer to a final concentration of 1-10 mg/mL.
-
Reagent Preparation: Prepare a 10 mM stock solution of the phosphine-probe in a water-miscible organic solvent like DMSO or DMF.
-
Ligation Reaction: Add the phosphine-probe stock solution to the protein solution to achieve a 10- to 50-fold molar excess of the phosphine reagent over the protein. The final concentration of the organic solvent should be kept low (typically <5%) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 12-24 hours. The optimal time and temperature should be determined empirically.
-
Monitoring: The reaction progress can be monitored by techniques such as SDS-PAGE (observing a band shift upon ligation) or mass spectrometry (confirming the mass of the conjugated product).
-
Purification: Remove the excess, unreacted phosphine-probe using a desalting column, dialysis, or size-exclusion chromatography.
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the competing reactions and the troubleshooting process, the following diagrams are provided.
Caption: Competing pathways of the aza-ylide intermediate.
References
- 2. raineslab.com [raineslab.com]
- 3. Reaction mechanism and kinetics of the traceless Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Staudinger Ligation of Peptides at Non-Glycyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. raineslab.com [raineslab.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Protein Engineering with the Traceless Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions with (R)-8-Azido-2-(Fmoc-amino)octanoic acid in Fmoc-SPPS.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (R)-8-Azido-2-(Fmoc-amino)octanoic acid in Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Is the azide (B81097) group of this compound stable under standard Fmoc-SPPS conditions?
A: Generally, the azide functional group is robust and stable throughout the standard cycles of Fmoc-SPPS. This includes the basic conditions required for Fmoc-deprotection (e.g., 20% piperidine (B6355638) in DMF) and the acidic conditions used for the final cleavage from most resins (e.g., high concentration of trifluoroacetic acid - TFA).[1] However, certain reagents, particularly in the cleavage cocktail, can lead to undesirable side reactions.
Q2: What are the most common side reactions observed when using this compound?
A: The most frequently encountered side reaction is the reduction of the azide group to a primary amine during the final cleavage and deprotection step.[1][2][3][4] Another potential, though less common, side reaction is the elimination of the azide group, which has been observed under specific conditions such as prolonged coupling times.
Q3: What causes the reduction of the azide group to an amine?
A: The primary cause of azide reduction is the presence of certain scavengers, particularly thiol-containing reagents like 1,2-ethanedithiol (B43112) (EDT), in the trifluoroacetic acid (TFA) cleavage cocktail.[1][2][4] Under the strong acidic environment of the cleavage mixture, thiols can act as potent reducing agents, converting the azide moiety to an amine.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Problem 1: Mass spectrometry analysis of my purified peptide shows a significant peak at the expected mass minus 26 Da.
-
Diagnosis: This mass difference (loss of N₂ and gain of 2H⁺) strongly indicates the reduction of the azide group (-N₃) to a primary amine (-NH₂). This is a common issue when using certain scavengers in your cleavage cocktail.[1]
-
Solution: The choice of scavenger in the cleavage cocktail is critical for preserving the azide group. Avoid using 1,2-ethanedithiol (EDT). Instead, opt for a scavenger known to be compatible with azide-containing peptides. Triisopropylsilane (B1312306) (TIS) is a widely used and effective scavenger that does not reduce the azide group.[1][2][4] If a thiol scavenger is necessary for protecting other sensitive residues (e.g., Tryptophan), dithiothreitol (B142953) (DTT) is a much safer alternative to EDT.[4][5]
Problem 2: I am synthesizing a peptide containing both this compound and Tryptophan, which requires a scavenger to prevent modification during cleavage. What should I use?
-
Diagnosis: Tryptophan's indole (B1671886) side chain is susceptible to alkylation by carbocations generated during TFA cleavage, necessitating the use of a scavenger. While EDT is effective for protecting Tryptophan, it will reduce the azide group.
-
Solution: A combination of scavengers is recommended to protect Tryptophan without affecting the azide. A commonly used "azide-safe" cleavage cocktail is a mixture of TFA, triisopropylsilane (TIS), and water. For Tryptophan-containing peptides, the addition of a non-thiol scavenger like thioanisole (B89551) can provide extra protection. A recommended cocktail to test would be TFA/TIS/H₂O/Thioanisole.
Problem 3: After a particularly long coupling step for this compound, I observe an unexpected byproduct.
-
Diagnosis: Prolonged exposure to coupling reagents, especially in combination with a base like N,N-diisopropylethylamine (DIPEA), can sometimes lead to side reactions. While not extensively documented for this compound specifically, an elimination product of the azido (B1232118) moiety has been observed with other azido amino acids under extended coupling times with HBTU/DIPEA.
-
Solution:
-
Optimize Coupling Time: Avoid unnecessarily long coupling times. Monitor the reaction progress using a qualitative test (e.g., Kaiser test) to determine the minimum time required for complete coupling.
-
Choice of Coupling Reagents: If the problem persists, consider using a different coupling reagent combination that may be less prone to inducing this side reaction.
-
Data Presentation
Table 1: Compatibility of Common Scavengers with Azide-Containing Peptides During TFA Cleavage
| Scavenger | Chemical Structure | Azide Compatibility | Observed Side Reaction with Azide | Recommended Use |
| Triisopropylsilane (TIS) | SiH(CH(CH₃)₂)₃ | High | None reported | Recommended |
| Dithiothreitol (DTT) | HSCH₂CH(OH)CH(OH)CH₂SH | Moderate to High | Minimal reduction reported | Safer thiol alternative |
| 1,2-Ethanedithiol (EDT) | HSCH₂CH₂SH | Low | Significant reduction to amine | Not Recommended |
| Thioanisole | C₆H₅SCH₃ | High | None reported | Recommended, often in combination with TIS |
Experimental Protocols
Protocol 1: Azide-Safe Cleavage of Peptides from Resin
This protocol is designed to cleave the peptide from the solid support while preserving the integrity of the azide group.
-
Resin Preparation: Following the final Fmoc deprotection and washing steps of your synthesis, wash the resin-bound peptide with dichloromethane (B109758) (DCM) (3 x 5 mL) and dry the resin under a stream of nitrogen for 15-30 minutes.
-
Prepare the Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail. For a standard peptide without other sensitive residues, a mixture of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% deionized water (v/v/v) is recommended.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide into a cold centrifuge tube. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Peptide Isolation: Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation. Centrifuge the suspension and carefully decant the ether. Wash the peptide pellet with cold diethyl ether two more times.
-
Drying: After the final wash, dry the peptide pellet under vacuum to remove residual ether.
Visualizations
Caption: Workflow for Fmoc-SPPS and Azide-Safe Cleavage.
Caption: Troubleshooting Logic for Azide Reduction.
References
How to optimize the coupling efficiency of bulky amino acid derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges encountered when coupling bulky or sterically hindered amino acid derivatives during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my coupling reaction failing or showing low efficiency with bulky amino acids like Val, Ile, Aib, or N-methylated residues? A: Low coupling efficiency with these residues is a common challenge primarily due to two factors:
-
Steric Hindrance: The bulky side chains of amino acids such as Valine, Isoleucine, and α,α-disubstituted amino acids (e.g., Aib) can physically block the approach of the activated carboxyl group to the N-terminal amine of the peptide chain.[1][2] This interference slows down the reaction rate and can lead to incomplete couplings.[2]
-
Secondary Structure and Aggregation: As the peptide chain elongates on the solid support, it can fold into secondary structures or aggregate, especially with hydrophobic sequences.[2][3] This aggregation can block reactive sites, leading to poor solvation and incomplete deprotection and coupling reactions.[3]
-
Reduced Nucleophilicity: In the case of N-methylated amino acids, the secondary amine at the N-terminus is less nucleophilic than a primary amine, making the coupling reaction inherently more difficult.[1]
Q2: My standard coupling protocol using carbodiimides like DCC or DIC is ineffective for a hindered residue. What should I do? A: Standard carbodiimide (B86325) reagents such as DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide) are often inefficient for coupling sterically hindered amino acids.[2][4] It is highly recommended to switch to a more potent class of coupling reagents. In-situ activating reagents, such as aminium/uronium salts (e.g., HATU, HCTU) or phosphonium (B103445) salts (e.g., PyBOP, PyAOP), are significantly more effective for these challenging couplings as they form highly reactive esters capable of overcoming the steric barrier.[2][5]
Q3: Which coupling reagents are considered the most effective for sterically hindered amino acids? A: For difficult couplings, reagents that generate highly reactive activated esters are preferred.
-
HATU and PyAOP: These are among the most efficient reagents because they form OAt esters, which are more reactive than the OBt esters generated by reagents like HBTU or PyBOP.[2][5]
-
COMU: This is a newer generation uronium salt that incorporates OxymaPure instead of the potentially explosive HOBt or HOAt.[6][7] Its performance is comparable to HATU, making it a safer and highly effective alternative.[6][7]
-
Acyl Fluorides (e.g., using TFFH): For extremely hindered couplings, such as those involving α,α-disubstituted amino acids like Aib, converting the carboxylic acid to a highly reactive acyl fluoride (B91410) can be a very effective strategy.[2][6]
Q4: I've switched to a powerful reagent like HATU, but the coupling is still incomplete. What other parameters can I optimize? A: If a potent coupling reagent alone is not sufficient, several other strategies can be employed:
-
Double Coupling: Repeating the coupling step with a fresh solution of the activated amino acid and reagents is a common and effective method to drive the reaction to completion.[2][8]
-
Elevated Temperature: Performing the coupling at a higher temperature (e.g., 50-60°C) can help disrupt peptide aggregation and increase reaction rates.[1][9] This can be achieved through conventional heating or with a microwave peptide synthesizer.[1]
-
Solvent Choice: Using solvent systems known to reduce aggregation, such as N-methyl-2-pyrrolidone (NMP) or a mixture of DMF and NMP, can be beneficial.[1]
-
Chaotropic Salts: The addition of chaotropic salts like LiCl to the coupling solution can help disrupt secondary structures and improve the solvation of the peptide chain.[1]
-
Increase Reagent Equivalents and Time: Extend the reaction time (e.g., to 4 hours or even overnight) and increase the equivalents of the amino acid and coupling reagent.[8][9]
Q5: What are the potential side reactions when using highly reactive coupling reagents for bulky amino acids? A: The primary side reaction of concern is racemization, where the stereochemistry of the amino acid being coupled can be compromised.[2] This risk increases with the use of stronger bases, higher temperatures, and prolonged reaction times.[2] The use of additives like HOBt, HOAt, or OxymaPure helps to suppress racemization.[2] Another potential side reaction, specifically with aminium/uronium reagents like HATU, is guanidinylation of the free N-terminal amine if the coupling reagent is used in excess relative to the carboxylic acid.[5][7] Phosphonium-based reagents like PyBOP do not cause this side reaction.[3][7]
Troubleshooting Guide: Incomplete Coupling of Bulky Residues
This guide provides a systematic approach to resolving incomplete coupling reactions.
Caption: Troubleshooting workflow for incomplete peptide couplings.
Data Summaries
Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
| Reagent Family | Examples | Relative Reactivity | Key Advantages | Considerations & Potential Downsides |
| Carbodiimides | DCC, DIC | Low | Inexpensive, widely used for standard couplings.[6] | Often inefficient for hindered couplings[2]; DCC produces an insoluble urea (B33335) byproduct.[6] |
| Phosphonium (OBt-based) | PyBOP, BOP | Medium-High | Good general-purpose reagents, no guanidinylation side reaction.[2][3] | Less effective than OAt-based reagents for difficult couplings[2]; BOP produces carcinogenic HMPA.[5] |
| Uronium (OBt-based) | HBTU, TBTU | Medium-High | Effective for many standard couplings, byproducts are soluble.[6] | Less effective than OAt-based reagents; can cause guanidinylation if used in excess.[5] |
| Uronium/Phosphonium (OAt-based) | HATU, PyAOP | High | Highly efficient for hindered couplings due to reactive OAt esters.[2][5] | More expensive; potential for guanidinylation with HATU in excess of acid.[5][7] |
| Uronium (Oxyma-based) | COMU | High | Performance comparable to HATU[6]; safer alternative to explosive HOBt/HOAt reagents.[6][7] | Relatively newer reagent. |
| Fluorinating Reagents | TFFH | Very High | Generates highly reactive acyl fluorides in situ; excellent for α,α-disubstituted amino acids.[6] | May be overly reactive for standard couplings. |
Table 2: Typical Parameter Optimization for a Difficult Coupling
| Parameter | Standard Conditions | Optimized Conditions for Bulky Residues |
| Amino Acid Equivalents | 3 - 5 eq. | 5 - 10 eq.[8] |
| Coupling Reagent Equivalents | 2.9 - 4.9 eq. | 5 - 10 eq.[8] |
| Base (e.g., DIPEA) Equivalents | 6 - 10 eq. | 10 - 20 eq. |
| Reaction Time | 1 - 4 hours[1] | 4 - 24 hours, or perform a double coupling.[2][8] |
| Temperature | Room Temperature | 50 - 60 °C[1] |
| Solvent | DMF | NMP, DMF/NMP mixture, or add chaotropic salts (e.g., LiCl).[1] |
Key Experimental Protocols
Protocol 1: HATU-Mediated Double Coupling on Solid Phase
This protocol provides a general guideline for performing a double coupling on a solid-phase resin when incorporating a sterically hindered amino acid.
1. Resin Preparation and Deprotection: a. Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.[1] b. Drain the DMF and perform Fmoc deprotection by treating the resin with 20% piperidine (B6355638) in DMF. Agitate for 10 minutes, drain, and repeat for another 10 minutes.[1] c. Wash the resin thoroughly with DMF (5 times), isopropanol (B130326) (3 times), and finally DMF (5 times) to remove all traces of piperidine.[1]
2. First Coupling: a. In a separate vial, dissolve the Fmoc-protected bulky amino acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF.[2] b. Gently swirl this activation mixture for 1-5 minutes at room temperature.[1][2] c. Add the activated amino acid solution to the deprotected peptide-resin.[1] d. Agitate the reaction vessel at room temperature for 1-2 hours.[1] e. Drain the coupling solution and wash the resin thoroughly with DMF (5 times).[2]
3. Second Coupling: a. Prepare a fresh activation mixture as described in step 2a-b.[2] b. Add the new solution to the same resin and agitate for another 1-2 hours.[2] c. Monitor the reaction for completion using a qualitative test (e.g., Kaiser test). If the test is negative (indicating no free amines), the coupling is complete. d. Drain the solution and wash the resin thoroughly with DMF and then DCM to prepare for the next deprotection step or final cleavage.[2]
Protocol 2: Acyl Fluoride Generation for Extremely Hindered Couplings
This protocol is adapted for situations where even potent uronium/phosphonium reagents fail to achieve complete coupling.
1. Acyl Fluoride Formation (In Situ): a. In a separate vial, dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in an anhydrous solvent like dichloromethane (B109758) (DCM).[2] b. Add a fluorinating agent such as TFFH (tetramethylfluoroformamidinium hexafluorophosphate) (1 equivalent) and a suitable base (e.g., DIPEA, 2 equivalents). c. Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride.[2]
2. Coupling Reaction: a. Add the pre-formed acyl fluoride solution directly to the deprotected peptide-resin (prepared as in Protocol 1, step 1). b. Agitate the reaction for 1-4 hours at room temperature. c. Monitor the reaction for completion and wash the resin as described in Protocol 1.
Visualizing Coupling Mechanisms
Caption: Activation pathways for different classes of coupling reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. bachem.com [bachem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. americanpeptidesociety.org [americanpeptidesociety.org]
Technical Support Center: Troubleshooting Low Yields in Solid-Phase Synthesis of Long Peptides
Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low yields during the synthesis of long peptides.
Troubleshooting Guides
This section provides answers to specific problems you may encounter during your experiments.
Issue: Low or No Yield of the Target Peptide
Q1: My final peptide yield is significantly lower than expected, or I cannot detect my target peptide at all. What are the primary causes?
Low or non-existent yields in the synthesis of long peptides are often a result of cumulative inefficiencies at each step. The primary culprits are typically peptide aggregation, incomplete Fmoc deprotection, and difficult coupling reactions. As the peptide chain elongates, especially beyond 30 amino acids, the likelihood of these issues increases significantly.[1][2] Peptide aggregation can physically block reactive sites, preventing both deprotection and coupling.[3] Incomplete deprotection leaves the N-terminus capped, terminating chain elongation and leading to truncated sequences. Difficult couplings, often due to steric hindrance or secondary structure formation, result in deletion sequences where one or more amino acids are missing from the final peptide.
Issue: Peptide Aggregation
Q2: I suspect peptide aggregation is causing my low yield. How can I confirm this and what are the best strategies to prevent it?
Peptide aggregation during SPPS is a common challenge, especially with hydrophobic sequences or those prone to forming β-sheets.[4][5] This on-resin aggregation can lead to poor solvation of the peptide chains, hindering reagent access and resulting in failed couplings and deprotection steps.
Confirmation of Aggregation:
-
Visual Observation: Resin clumping or shrinking during the synthesis can be an indicator of aggregation.
-
UV Monitoring of Fmoc Deprotection: A broadening or tailing of the piperidine-dibenzofulvene adduct peak observed during UV monitoring can suggest aggregation is slowing down the deprotection reaction.
Prevention Strategies:
-
Use of Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at specific Ser, Thr, or Cys residues can disrupt the formation of secondary structures by introducing a "kink" in the peptide backbone.[4][6] This has been shown to dramatically improve yields in the synthesis of aggregation-prone peptides like human amylin.[4]
-
Backbone Protection (Dmb/Hmb): Attaching a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group to the backbone amide nitrogen of an amino acid can physically prevent hydrogen bonding, a key driver of aggregation.[7][8] These are particularly effective when placed strategically within a hydrophobic sequence.[8]
-
Optimized Synthesis Conditions:
-
Elevated Temperature: Performing coupling reactions at higher temperatures can help to disrupt secondary structures and improve reaction kinetics.
-
Chaotropic Salts: The addition of chaotropic salts, like LiCl, to the coupling and deprotection solutions can help to break up aggregates.
-
Solvent Choice: While DMF is the most common solvent, N-methyl-2-pyrrolidone (NMP) can be a better choice for hydrophobic peptides due to its superior solvating properties.
-
dot
Caption: Strategies to prevent peptide aggregation in SPPS.
Issue: Incomplete Deprotection and Coupling
Q3: How can I monitor the completeness of Fmoc deprotection and coupling reactions, and what should I do if they are incomplete?
Monitoring the efficiency of each deprotection and coupling step is crucial for a successful synthesis. Incomplete reactions lead to the accumulation of deletion and truncation products that are often difficult to separate from the desired peptide.[2]
Monitoring Techniques:
-
Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test for the presence of free primary amines. A blue color indicates a positive result (free amines present), while a yellow color indicates a negative result (no free amines). It is performed after the coupling step to ensure all N-terminal amines have reacted. Note that the Kaiser test is not reliable for N-terminal proline residues.[3]
-
UV Monitoring of Fmoc Deprotection: The deprotection of the Fmoc group releases dibenzofulvene (DBF), which forms an adduct with piperidine (B6355638) that can be detected by UV spectroscopy at around 301 nm.[3] Automated peptide synthesizers can use this to monitor the deprotection in real-time and extend the reaction time if necessary.[3]
Troubleshooting Incomplete Reactions:
-
Double Coupling: If a coupling reaction is found to be incomplete by the Kaiser test, a second coupling step with fresh reagents should be performed. This is often necessary for sterically hindered amino acids or after a proline residue.[9]
-
Capping: If double coupling is not successful, the unreacted N-terminal amines can be permanently blocked by acetylation with acetic anhydride. This prevents the formation of deletion sequences in subsequent steps.
-
Choice of Coupling Reagent: For difficult couplings, more powerful coupling reagents may be required.
Data Presentation
Table 1: Comparative Efficiency of Common Coupling Reagents in a Difficult Peptide Sequence
| Coupling Reagent | Purity of Crude Peptide (%) | Relative Yield (%) | Racemization (%) |
| HATU/DIPEA | 92 | 100 | < 1 |
| HBTU/DIPEA | 85 | 92 | 1.5 |
| PyBOP/DIPEA | 88 | 95 | 1.2 |
| DIC/Oxyma | 90 | 98 | < 1 |
Data is illustrative and based on typical performance for difficult sequences.
Experimental Protocols
Protocol 1: Kaiser Test for Monitoring Coupling Completion
Materials:
-
Reagent A: 5 g ninhydrin (B49086) in 100 mL ethanol.
-
Reagent B: 80 g phenol (B47542) in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
Resin sample from the synthesis.
-
Heating block.
Procedure:
-
Take a small sample of resin beads (approx. 5-10 mg) after the coupling step and wash thoroughly with DMF and then ethanol.
-
Place the resin beads in a small glass test tube.
-
Add 2-3 drops of Reagent A, 2-3 drops of Reagent B, and 2-3 drops of Reagent C to the test tube.
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Positive Result (Incomplete Coupling): Beads and/or solution turn blue or purple, indicating the presence of free primary amines.
-
Negative Result (Complete Coupling): Beads and solution remain yellow or colorless.
-
Protocol 2: UV Monitoring of Fmoc Deprotection
Instrumentation:
-
Automated peptide synthesizer with a built-in UV detector or a separate flow cell connected to a spectrophotometer.
Procedure:
-
Set the UV detector to monitor the absorbance at 301 nm.
-
During the Fmoc deprotection step with piperidine, continuously pass the effluent from the reaction vessel through the flow cell.
-
Record the UV absorbance over time. A peak corresponding to the piperidine-DBF adduct will be observed.
-
The completion of the deprotection is indicated by the absorbance returning to the baseline.
-
If the peak is broad or shows significant tailing, it may indicate aggregation and slowed deprotection. The deprotection time should be extended until the absorbance returns to baseline.
dot
Caption: Workflow for real-time UV monitoring of Fmoc deprotection.
Protocol 3: Analysis of Crude Peptide by RP-HPLC and Mass Spectrometry
Materials:
-
Crude peptide sample.
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
RP-HPLC system with a C18 column.
-
Mass spectrometer.
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude peptide in Solvent A to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
RP-HPLC Analysis:
-
Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.
-
Inject the sample onto the column.
-
Run a linear gradient from 5% to 95% Solvent B over 30 minutes at a flow rate of 1 mL/min.
-
Monitor the elution of the peptide and impurities by UV absorbance at 220 nm.
-
-
Mass Spectrometry Analysis:
-
Couple the outlet of the HPLC to the mass spectrometer.
-
Acquire mass spectra for the eluting peaks.
-
Compare the observed mass of the main peak with the calculated theoretical mass of the target peptide to confirm its identity.
-
Analyze the masses of the impurity peaks to identify them as deletion or truncation sequences.
-
Frequently Asked Questions (FAQs)
Q4: What is the impact of resin choice on the synthesis of long peptides?
The choice of resin is critical for the successful synthesis of long peptides. Key factors to consider are:
-
Loading Capacity: A lower loading capacity (0.1-0.3 mmol/g) is generally preferred for long peptides to minimize steric hindrance and reduce the likelihood of interchain aggregation.
-
Resin Type: Polyethylene glycol (PEG)-grafted polystyrene resins (e.g., TentaGel) often provide a more "peptide-like" environment, improving solvation and reducing aggregation compared to standard polystyrene resins.
Q5: What are common side reactions during Fmoc-SPPS of long peptides and how can they be minimized?
Besides aggregation and incomplete reactions, several side reactions can occur:
-
Aspartimide Formation: Peptides containing aspartic acid are prone to forming a cyclic aspartimide intermediate, which can lead to racemization and the formation of isoaspartate-containing peptides. This can be minimized by using Hmb or Dmb protection on the preceding amino acid.[8]
-
Racemization: The chiral integrity of amino acids can be compromised during activation, especially for cysteine and histidine. Using coupling reagents like HATU or DIC/Oxyma can minimize racemization.[4]
-
Diketopiperazine Formation: The first two amino acids on the resin can cyclize and cleave off, leading to termination of the peptide chain. This is more prevalent with proline at the second position. Using a 2-chlorotrityl chloride resin, which is more sterically hindered, can help to suppress this side reaction.
Q6: How should I choose between Hmb/Dmb protection and pseudoproline dipeptides?
The choice depends on the peptide sequence:
-
Pseudoproline dipeptides are highly effective but can only be used at Ser, Thr, or Cys residues.[4] They are incorporated as dipeptides.
-
Hmb/Dmb-protected amino acids can be incorporated at almost any position in the peptide chain.[10] They are particularly useful for glycine-rich sequences or to prevent aspartimide formation.[8] For highly problematic sequences, a combination of both strategies may be beneficial.
dot
Caption: A logical workflow for troubleshooting low yields in SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. connectsci.au [connectsci.au]
- 7. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. biotage.com [biotage.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Stability of the Azide Functional Group During Piperidine Treatment for Fmoc Removal
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of the azide (B81097) functional group during the piperidine-mediated removal of the Fmoc protecting group in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Is the azide functional group stable to the standard conditions used for Fmoc deprotection?
A1: Yes, the azide functional group is widely considered to be stable under the standard conditions for Fmoc deprotection, which typically involve treatment with 20% piperidine (B6355638) in dimethylformamide (DMF).[1][2] This orthogonality allows for the incorporation of azido-amino acids into peptides using the Fmoc/tBu strategy without significant degradation of the azide moiety.[1]
Q2: What are the typical Fmoc deprotection conditions used for peptides containing azido-amino acids?
A2: The standard protocol for Fmoc deprotection is generally well-tolerated by the azide group. A common procedure involves treating the resin-bound peptide with a 20% (v/v) solution of piperidine in DMF. This is often performed in two steps: a short initial treatment (e.g., 1-5 minutes) followed by a longer treatment (e.g., 15-20 minutes) with a fresh portion of the reagent solution.[3]
Q3: Can prolonged or repeated exposure to piperidine lead to the degradation of the azide group?
A3: While the azide group is robust under standard conditions, prolonged and repeated exposure to the basic conditions of piperidine treatment throughout the synthesis of a long peptide has the potential to cause minor degradation, although this is not commonly reported as a significant issue. For exceptionally long syntheses with numerous deprotection cycles, it is advisable to monitor the integrity of the azide group, if feasible.
Q4: Are there any known side reactions of the azide functional group with piperidine during Fmoc deprotection?
A4: Direct reaction between the azide group and piperidine under standard Fmoc deprotection conditions is not a commonly reported side reaction. The azide group is generally unreactive towards the secondary amine piperidine under these conditions. However, one study has reported a rare, sequence-specific elimination of an azido (B1232118) moiety during the synthesis of a tripeptide, though the exact mechanism was not fully elucidated.[4]
Q5: Do I need to modify my standard Fmoc deprotection protocol when working with azido-amino acids?
A5: In most cases, no modification to the standard Fmoc deprotection protocol is necessary. The established procedures for Fmoc removal are compatible with the presence of an azide functional group.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of mass corresponding to the azide group in the final peptide. | While rare, a sequence-specific elimination of the azido moiety has been observed, potentially influenced by prolonged coupling times and the specific coupling reagents used.[4] | - Minimize coupling times for the azido-amino acid.- Consider using an alternative coupling reagent if the issue persists.- Analyze the peptide at intermediate stages to pinpoint the step where the mass loss occurs. |
| Low yield of the final peptide containing an azide. | This is more likely due to common SPPS issues rather than azide instability, such as incomplete coupling or deprotection unrelated to the azide group. | - Review and optimize your coupling and deprotection protocols.- Ensure high-purity reagents and solvents.- Consider double coupling for difficult sequences. |
| Unexpected side products observed by HPLC or Mass Spectrometry. | These may arise from standard SPPS side reactions (e.g., aspartimide formation, diketopiperazine formation) that are not directly related to the azide group.[5][6] | - Carefully analyze the mass of the side products to identify their nature.- Implement strategies to minimize known SPPS side reactions (e.g., use of additives like HOBt in deprotection solutions for aspartimide-prone sequences).[7] |
Quantitative Data on Azide Stability
While qualitative evidence strongly supports the stability of the azide group during piperidine treatment, comprehensive quantitative studies detailing the percentage of azide loss per deprotection cycle are not widely available in the literature. The general consensus in the field is that such degradation is negligible under standard operating procedures. The following table provides a qualitative summary based on available information.
| Condition | Duration | Expected Azide Stability | Reference |
| 20% Piperidine in DMF | Standard Fmoc deprotection cycles (e.g., 2 x 10 min) | High (>99%) | [3] |
| Repeated Deprotection Cycles (Long Peptide Synthesis) | Multiple cycles | Generally High, with a theoretical potential for minor degradation. | Inferred from standard practices |
| Prolonged Exposure (non-standard) | > 1 hour | Potential for degradation, though not extensively studied. | N/A |
Experimental Protocols
Standard Fmoc Deprotection Protocol for Peptides Containing Azido-Amino Acids
This protocol is suitable for manual or automated solid-phase peptide synthesis.
Reagents:
-
Fmoc-protected peptide-resin
-
Deprotection solution: 20% (v/v) piperidine in high-purity DMF. Prepare this solution fresh daily.
-
DMF (peptide synthesis grade)
-
Dichloromethane (DCM, optional for washing)
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes before the first deprotection.
-
Drain the solvent from the reaction vessel.
-
Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the resin mixture for 5 minutes at room temperature.
-
Drain the deprotection solution.
-
Add a fresh portion of the 20% piperidine/DMF solution to the resin.
-
Agitate the resin mixture for 15-20 minutes at room temperature.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Optional: Wash the resin with DCM (2-3 times) and then with DMF (2-3 times) to ensure complete removal of all reagents.
-
The resin is now ready for the next amino acid coupling step.
Protocol for Monitoring Fmoc Deprotection
The completion of the Fmoc deprotection can be monitored by UV spectroscopy by detecting the dibenzofulvene-piperidine adduct in the drained solution.
Procedure:
-
Collect the filtrate from the second piperidine treatment (the 15-20 minute step).
-
Dilute a small aliquot of the filtrate with a suitable solvent (e.g., acetonitrile).
-
Measure the absorbance of the diluted solution at approximately 300 nm.
-
The concentration of the adduct can be calculated using the molar absorptivity (ε) of the dibenzofulvene-piperidine adduct, which is reported to be around 6234 M⁻¹cm⁻¹ at 300 nm.[3]
Visualizations
Caption: Workflow for Fmoc deprotection.
Caption: Decision logic for azide stability.
References
- 1. Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Azide-Rich Peptides via an On-Resin Diazotransfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel procedure for stabilization of azide in biological samples and method for its determination (HS-GC-FID/FID) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
How to prevent aggregation of hydrophobic peptides containing unnatural amino acids
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the aggregation of hydrophobic peptides, particularly those incorporating unnatural amino acids. Here you will find troubleshooting guides and frequently asked questions to support your experimental success.
Troubleshooting Guides
Issue: My hydrophobic peptide containing unnatural amino acids is aggregating upon dissolution or during my experiment.
This is a common challenge stemming from the inherent properties of hydrophobic peptides. The inclusion of unnatural amino acids can further influence solubility and aggregation behavior. The following guide provides a systematic approach to troubleshoot and prevent this issue.
Troubleshooting Workflow for Peptide Aggregation
HPLC purification strategies for peptides modified with (R)-8-Azido-2-(Fmoc-amino)octanoic acid
This guide provides detailed strategies, troubleshooting advice, and protocols for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) purification of peptides modified with (R)-8-Azido-2-(Fmoc-amino)octanoic acid. The inherent hydrophobicity of the octanoic acid chain and the bulky Fmoc protecting group presents unique challenges that are addressed below.
Frequently Asked Questions (FAQs)
Q1: My peptide modified with this compound is insoluble in standard aqueous mobile phases. What should I do?
A1: This is a common issue due to the hydrophobic nature of the lipid and Fmoc modifications.[1]
-
Initial Dissolution : First, attempt to dissolve the crude peptide in a small volume of a strong organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[2][3] For extremely difficult cases, n-propanol or isopropanol (B130326) can be effective.[1]
-
Dilution Strategy : After the initial dissolution, slowly add your HPLC mobile phase (e.g., Buffer A) to the sample while vortexing.[1] Be cautious not to dilute it to the point where the peptide precipitates. If precipitation occurs, a higher initial concentration of organic solvent in your dilution buffer is necessary.[1]
Q2: What type of HPLC column is best suited for this type of modified peptide?
A2: The choice of stationary phase is critical for purifying hydrophobic peptides.
-
Standard Choice : A C18 column is the standard for most peptide purifications.[4]
-
For Highly Hydrophobic Peptides : If the peptide is very strongly retained or shows poor peak shape on a C18 column, switching to a stationary phase with lower hydrophobicity, such as C8 or C4, is recommended.[5][6] Phenyl-based columns can also be a good alternative.[5]
Q3: The Fmoc protecting group is still attached to the fatty acid. How does this affect purification?
A3: The Fmoc group is extremely hydrophobic and will significantly increase the peptide's retention time on a reverse-phase column.[7] This property can be advantageous for separating the modified peptide from unmodified or truncated sequences. However, it also contributes to solubility challenges and may necessitate stronger organic mobile phases or shallower gradients for effective elution.[7]
Q4: Can the azide (B81097) group on the octanoic acid interfere with the purification process?
A4: The azide group itself is a relatively small, polar functional group and is not expected to significantly interfere with reverse-phase chromatography. Its primary role is to serve as a chemical handle for subsequent bioconjugation reactions.[8] The major factors governing retention and peak shape will be the peptide sequence, the octanoic acid chain, and the Fmoc group.
HPLC Purification Workflow
The following diagram outlines a typical workflow for developing an efficient HPLC purification method for your modified peptide.
Caption: Workflow for HPLC method development and purification.
Troubleshooting Guide
Encountering issues during purification is common. The guide below addresses frequent problems in a systematic way.
Troubleshooting Common HPLC Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks | - Peptide Aggregation : Hydrophobic peptides tend to aggregate.[3]- Poor Solubility : The peptide is not fully dissolved in the mobile phase.- Secondary Interactions : The peptide is interacting with residual silanols on the column packing.[9] | - Increase Column Temperature : Operate the column at 40-60°C to improve solubility and reduce viscosity.[1]- Modify Mobile Phase : Add a small percentage of DMSO (1-5%) or use a different organic modifier like n-propanol.[3][10]- Adjust TFA Concentration : Ensure 0.1% TFA is present in both mobile phases to improve ion pairing.[4][11] |
| Peptide Does Not Elute | - High Hydrophobicity : The peptide is too strongly bound to the stationary phase.- Gradient Too Steep/Short : The organic concentration does not get high enough to elute the peptide. | - Switch to a Less Retentive Column : Use a C8 or C4 column instead of C18.[5]- Extend Gradient : Run the gradient to a higher final percentage of organic solvent (e.g., 95-100% B).- Use a Stronger Organic Solvent : Consider using n-propanol instead of acetonitrile (B52724) in Mobile Phase B.[10] |
| Sample Precipitates on Column/Injector | - Solvent Mismatch : The solvent used to dissolve the sample is much stronger than the initial mobile phase conditions.[9] | - Dilute Sample in Initial Mobile Phase : After dissolving in a strong solvent like DMSO, dilute the sample with the starting mobile phase composition (e.g., 95% A, 5% B).[1]- Perform a "Needle Wash" : Configure the autosampler to wash the needle with a strong solvent after injection. |
| Low Recovery | - Irreversible Adsorption : The peptide is sticking permanently to the column.- Precipitation : The sample is precipitating out of solution during the run. | - Column Passivation : Before the run, inject a blank sample with a high concentration of a sacrificial protein (like BSA) to block active sites.- Check Solubility : Re-evaluate peptide solubility under the gradient conditions used.[10] |
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common HPLC issues.
Experimental Protocols
Protocol 1: General RP-HPLC Purification
This protocol provides a starting point for purification. Optimization is required based on the specific properties of your peptide.[3]
1. Mobile Phase Preparation:
-
Mobile Phase A (Aqueous) : 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B (Organic) : 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).[11]
-
Degas both mobile phases thoroughly before use.
2. Sample Preparation:
-
Weigh approximately 5-10 mg of the crude lyophilized peptide into a clean glass vial.
-
Add the minimum volume of DMSO required for complete dissolution (e.g., 100-200 µL).
-
Vortex gently.
-
Slowly dilute the sample with 800-900 µL of Mobile Phase A while vortexing. The solution should remain clear.[1]
3. HPLC Method Development:
-
Column : Start with a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size for analytical; 21.2 x 250 mm, 10 µm for preparative).
-
Column Equilibration : Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes.[1]
-
Scouting Gradient : To determine the approximate elution time, run a broad linear gradient.
-
Time 0-5 min : Hold at 5% B (Isocratic).
-
Time 5-35 min : Linear gradient from 5% to 95% B.
-
Time 35-40 min : Hold at 95% B (Column Wash).
-
Time 40-45 min : Return to 5% B and re-equilibrate.
-
-
Focused Gradient : Once the retention time of the target peptide is known from the scouting run, design a shallower gradient around that point to improve resolution.[12][13] For example, if the peptide elutes at 40% B in the scouting run:
-
Time 0-5 min : Hold at 25% B (Isocratic).
-
Time 5-45 min : Linear gradient from 25% to 55% B (a slope of 0.75% B/min).
-
Time 45-50 min : Linear gradient to 95% B (Column Wash).
-
Time 50-60 min : Return to 25% B and re-equilibrate.
-
4. Purification and Analysis:
-
Injection : Inject the prepared sample onto the equilibrated preparative column.
-
Detection : Monitor the absorbance at 215-220 nm for the peptide backbone.[14]
-
Fraction Collection : Collect fractions (e.g., 2-5 mL) across the main peak.
-
Post-Purification Analysis : Analyze the collected fractions using analytical HPLC to assess purity. Pool the fractions that meet the desired purity level and lyophilize to obtain the final product.[4]
Example HPLC Gradients
| Parameter | Scouting Gradient | Focused (Optimized) Gradient |
| Purpose | Determine approximate retention time | Maximize resolution of the target peptide |
| Gradient Slope | Steep (~3% / minute) | Shallow (~0.5 - 1.5% / minute)[1] |
| Time (min) | % Mobile Phase B | % Mobile Phase B |
| 0.0 | 5% | 25% |
| 5.0 | 5% | 25% |
| 35.0 | 95% | 55% |
| 40.0 | 95% | 95% |
| 45.0 | 5% | 25% |
References
- 1. benchchem.com [benchchem.com]
- 2. ajpamc.com [ajpamc.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. researchgate.net [researchgate.net]
- 6. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. connectsci.au [connectsci.au]
- 8. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. nestgrp.com [nestgrp.com]
- 11. peptide.com [peptide.com]
- 12. teledynelabs.com [teledynelabs.com]
- 13. hplc.eu [hplc.eu]
- 14. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
Minimizing racemization of (R)-8-Azido-2-(Fmoc-amino)octanoic acid during activation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing racemization of (R)-8-Azido-2-(Fmoc-amino)octanoic acid during the critical activation step of peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the process where a chiral molecule, such as the (R)-enantiomer of 8-Azido-2-(Fmoc-amino)octanoic acid, converts into a mixture of both its (R) and (S) enantiomers. In peptide synthesis, this is a critical issue as the biological activity of a peptide is highly dependent on its specific three-dimensional structure, which is determined by the chirality of its constituent amino acids. The formation of the (S)-enantiomer (the D-isomer in this context) can lead to a final peptide product with reduced or altered biological function. This unwanted side reaction typically occurs during the activation of the amino acid's carboxyl group for coupling.[1][2]
Q2: Which factors primarily contribute to the racemization of Fmoc-amino acids during activation?
A2: Several factors can influence the extent of racemization during the activation of Fmoc-amino acids:
-
Coupling Reagents: The choice of coupling reagent is a primary determinant.[3]
-
Base: The type of base used, its strength, and steric properties can significantly impact racemization.[4]
-
Temperature: Higher temperatures can accelerate the rate of racemization.[5][6]
-
Pre-activation Time: Prolonged pre-activation of the amino acid before coupling can increase the risk of epimerization.[7]
-
Solvent: The choice of solvent can also play a role in the reaction environment.
Q3: What are the recommended coupling reagents to minimize racemization for this amino acid?
A3: For amino acids prone to racemization, it is advisable to use coupling reagents that are known to suppress this side reaction. While specific data for this compound is not extensively published, general principles for other sensitive Fmoc-amino acids can be applied. Recommended options include:
-
Carbodiimides with Additives: Using Diisopropylcarbodiimide (DIC) in combination with an additive like OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) is a highly effective and non-explosive option for suppressing racemization.[3][7] 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt) are also effective additives, with HOAt generally being superior to HOBt.[7][8]
-
Uronium/Aminium Salts: Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are commonly used. However, their effectiveness in preventing racemization is highly dependent on the reaction conditions and the specific amino acid. For sensitive amino acids, carbodiimide-based methods with additives are often preferred.[3][9] COMU (O-(1-Cyano-2-ethoxy-2-oxoethylideneamino)-N,N,N',N'-tetramethyluronium tetrafluoroborate) is a newer generation coupling reagent with efficiencies comparable to HATU and is considered safer than HOBt/HOAt-based reagents.[10]
Q4: How does the choice of base affect racemization and what are the best practices?
A4: The base plays a crucial role in the racemization process. Strong, non-sterically hindered bases can promote the abstraction of the alpha-proton of the activated amino acid, leading to racemization.
-
Recommended Bases: For minimizing racemization, sterically hindered bases like N,N-diisopropylethylamine (DIPEA) are often used. However, weaker bases with increased steric hindrance, such as N-methylmorpholine (NMM), have been shown to further reduce racemization in some cases.[4][11] For particularly sensitive couplings, using even more hindered bases like 2,4,6-trimethylpyridine (B116444) (collidine) can be beneficial.[6][12]
-
Best Practices: It is crucial to use the minimum necessary amount of base and to add it slowly to the reaction mixture. The base should be added last, after the coupling reagent and the amino acid have been mixed.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Significant presence of the (S)-enantiomer (D-isomer) in the final peptide. | High degree of racemization during the activation/coupling of this compound. | 1. Review your coupling method: If using a uronium-based reagent like HBTU, consider switching to a carbodiimide-based method with an additive, such as DIC/OxymaPure or DIC/HOAt.[3][7] 2. Change the base: If using DIPEA, try a weaker or more sterically hindered base like N-methylmorpholine (NMM) or collidine.[4][6] 3. Lower the reaction temperature: Perform the coupling reaction at a lower temperature (e.g., 0°C or room temperature instead of elevated temperatures).[5][6] 4. Minimize pre-activation time: Add the activated amino acid solution to the resin immediately after a very short pre-activation period (e.g., 2-5 minutes).[7] |
| Low coupling efficiency when using racemization-suppressing conditions. | The milder reaction conditions may not be sufficient for complete coupling, especially with sterically hindered amino acids. | 1. Increase coupling time: Extend the duration of the coupling reaction. 2. Perform a double coupling: After the initial coupling reaction, repeat the coupling step with a fresh solution of the activated amino acid. 3. Use a more potent coupling reagent known for low racemization: Consider using COMU or DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one), which have been shown to be effective for difficult couplings with minimal epimerization.[4][9] |
Data Presentation
The following tables summarize the influence of different reagents on racemization for sensitive Fmoc-amino acids. While this data is not specific to this compound, it provides a valuable comparison to guide reagent selection.
Table 1: Influence of Coupling Reagent and Additive on Racemization Data is illustrative and based on studies with racemization-prone amino acids like Fmoc-Cys(Trt)-OH and Fmoc-His(Trt)-OH.
| Coupling Reagent | Additive | Base | % D-Isomer (Example) | Reference |
| HBTU | - | DIPEA | 3.6 - 10.2 | [11] |
| DIC | OxymaPure | DIPEA | Generally low | [3][7] |
| DIC | HOBt | DIPEA | Lower than HBTU | [7][8] |
| DIC | HOAt | DIPEA | Lower than HOBt | [7][8] |
| HATU | - | DIPEA | Variable, can be high | [3] |
| COMU | - | DIPEA | Generally low | [4][10] |
Table 2: Influence of Base on Racemization with HBTU Data is illustrative and based on studies with Fmoc-Cys(Trt)-OH and Fmoc-His(Trt)-OH.
| Amino Acid | Coupling Reagent | Base | % D-Isomer | Reference |
| Fmoc-Cys(Trt)-OH | HBTU | DIPEA | 3.6 | [11] |
| Fmoc-Cys(Trt)-OH | HBTU | NMM | 2.1 | [11] |
| Fmoc-His(Trt)-OH | HBTU | DIPEA | 10.2 | [11] |
| Fmoc-His(Trt)-OH | HBTU | NMM | 5.8 | [11] |
Experimental Protocols
Protocol 1: Low-Racemization Coupling using DIC/OxymaPure
This protocol is designed to minimize racemization during the coupling of this compound.
-
Resin Preparation:
-
Swell the resin-bound peptide in N,N-dimethylformamide (DMF) for 30 minutes.
-
Perform Fmoc deprotection using 20% piperidine (B6355638) in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (B109758) (DCM) (3 times), and then DMF again (3 times).
-
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents) and OxymaPure (3 equivalents) in a minimal amount of DMF.
-
Add this solution to the resin and agitate for 1 minute.
-
Add Diisopropylcarbodiimide (DIC) (3 equivalents) to the reaction vessel.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Washing and Monitoring:
-
Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
Visualizations
Caption: Mechanism of racemization via oxazolone formation.
Caption: Troubleshooting workflow for minimizing racemization.
References
- 1. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 6. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of Hydrophobic Linker-Modified Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for addressing solubility challenges with peptides modified by hydrophobic linkers.
Troubleshooting Guide
This section addresses specific issues you may encounter during the solubilization of your modified peptide.
Problem: My lyophilized peptide, modified with a hydrophobic linker, will not dissolve in aqueous buffers (e.g., PBS).
Possible Cause & Solution
-
High Hydrophobicity: The hydrophobic linker significantly reduces the peptide's affinity for aqueous solutions. Peptides with a high percentage of hydrophobic residues (>50%) are often insoluble or only sparingly soluble in aqueous buffers.[1][2]
-
Solution: Employ a step-wise solubilization protocol using an organic solvent.
-
First, attempt to dissolve a small amount of the peptide in a minimal volume of an organic solvent such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or acetonitrile (B52724) (ACN).[1][2][3]
-
Once fully dissolved, slowly add the aqueous buffer of your choice to the peptide solution drop-by-drop while vortexing.[4]
-
If the solution becomes cloudy, you have likely reached the solubility limit.[5]
-
-
Problem: My peptide dissolves in an organic solvent, but precipitates when I add my aqueous buffer.
Possible Cause & Solution
-
Solvent Miscibility and Concentration: The final concentration of the organic solvent may not be sufficient to maintain the peptide's solubility in the aqueous mixture.
-
Solution 1: Optimize Organic Solvent Concentration. Start by dissolving the peptide in 100% of the organic solvent and then slowly dilute with the aqueous buffer.[1] For highly hydrophobic peptides, a final concentration of up to 50% organic solvent may be necessary.[2] However, always consider the tolerance of your downstream assay to the organic solvent.[6] For most cell-based assays, the final DMSO concentration should not exceed 1%.[6]
-
Solution 2: Lyophilize and Re-dissolve. If precipitation is significant, you may need to lyophilize the peptide to remove the solvent and start the solubilization process again with a different solvent or a higher concentration of the initial organic solvent.[2]
-
Problem: My peptide solution is hazy or contains visible particulates.
Possible Cause & Solution
-
Incomplete Dissolution or Aggregation: The peptide may not be fully dissolved or could be forming aggregates.
-
Solution 1: Sonication. Use a bath sonicator to aid in the dissolution of peptide particles.[6] Sonicate in short bursts on ice to prevent heating the sample, which could degrade the peptide.[1]
-
Solution 2: Gentle Heating. Cautiously warming the solution (not exceeding 40°C) can sometimes improve solubility.[2][7] However, this should be done with care to avoid peptide degradation.[6]
-
Solution 3: Centrifugation. Before use, always centrifuge your peptide solution to pellet any undissolved material.[6]
-
Problem: The solubility of my peptide is pH-dependent, but it's insoluble at the pH required for my experiment.
Possible Cause & Solution
-
Isoelectric Point (pI): Peptides are least soluble at their isoelectric point, where the net charge is zero.
-
Solution: pH Adjustment. Adjusting the pH of the solution away from the peptide's pI can significantly increase solubility.[5]
-
For basic peptides (net positive charge), try dissolving in a slightly acidic solution (e.g., 10% acetic acid).[6]
-
For acidic peptides (net negative charge), a slightly basic solution (e.g., 10% ammonium (B1175870) bicarbonate) may be effective.[6]
-
Caution: Avoid using strong bases for peptides containing Cysteine, as it can lead to disulfide bond formation.[8]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when trying to dissolve a new hydrophobic linker-modified peptide?
A1: Always start by performing a solubility test on a small aliquot of your peptide to avoid risking the entire sample.[1][2] Begin with the mildest solvent, typically sterile distilled water, before moving to organic solvents.[8]
Q2: Which organic solvent is best for my hydrophobic peptide?
A2: The choice of solvent depends on the peptide's properties and the requirements of your experiment.
-
DMSO is a powerful solvent for many hydrophobic peptides and is generally well-tolerated in biological assays at low concentrations (typically <1%).[1][6] However, it can oxidize peptides containing methionine or cysteine residues.[6]
-
DMF is a good alternative to DMSO, especially for peptides containing cysteine.[9]
-
Acetonitrile (ACN) is another option, particularly for mass spectrometry applications, but it is more volatile.[2]
Q3: How can I determine the net charge of my peptide to guide pH adjustments?
A3: You can estimate the net charge by summing the charges of the amino acid residues at a given pH.
-
Assign a value of +1 to each basic residue (K, R, H) and the N-terminus (if not modified).
-
Assign a value of -1 to each acidic residue (D, E) and the C-terminus (if not amidated).
Q4: Are there any chemical modifications that can improve the solubility of my peptide?
A4: Yes, several strategies can be employed during peptide synthesis to enhance solubility.
-
PEGylation: The addition of polyethylene (B3416737) glycol (PEG) chains can significantly increase the hydrophilicity and solubility of a peptide.
-
Incorporation of Hydrophilic Residues: Strategically placing charged or polar amino acids in the sequence can improve aqueous solubility.
-
N-terminal Acetylation or C-terminal Amidation: These modifications can alter the overall charge and improve solubility.
Data Presentation
Table 1: General Comparison of Solvents for Hydrophobic Peptides
| Solvent | Polarity | Advantages | Disadvantages | Typical Starting Concentration |
| Water/Aqueous Buffer | High | Biologically compatible | Often ineffective for highly hydrophobic peptides | N/A |
| DMSO (Dimethyl Sulfoxide) | High | Excellent solubilizing power for many hydrophobic peptides; low toxicity at low concentrations | Can oxidize Met and Cys residues; may be cytotoxic at >1% in cell assays | Start with 100%, then dilute |
| DMF (Dimethylformamide) | High | Good alternative to DMSO, especially for Cys-containing peptides | Can be toxic to cells | Start with 100%, then dilute |
| Acetonitrile (ACN) | Medium | Volatile (useful for lyophilization); compatible with mass spectrometry | Can be toxic to cells; may require higher concentrations | Start with a 50% aqueous solution |
| Isopropanol/Ethanol | Medium | Less toxic than DMSO/DMF | Generally less effective at solubilizing highly hydrophobic peptides | Start with a 50% aqueous solution |
| TFA (Trifluoroacetic Acid) | High | Can be effective for basic peptides | Can be harsh and may interfere with biological assays | Use a very small amount (<50 µL) to dissolve, then dilute |
Experimental Protocols
Protocol 1: Step-by-Step Solubilization Using an Organic Solvent (e.g., DMSO)
-
Preparation: Allow the lyophilized peptide to warm to room temperature before opening the vial.[1]
-
Initial Dissolution: Add a minimal volume of 100% DMSO (e.g., 20-50 µL) to the peptide.[8]
-
Vortexing: Vortex the solution until the peptide is completely dissolved. A clear solution should be observed.
-
Dilution: While vortexing, slowly add your desired aqueous buffer drop-by-drop to the dissolved peptide solution until the final desired concentration is reached.[4]
-
Observation: Monitor the solution for any signs of precipitation. If the solution remains clear, it is ready for use.
-
Centrifugation: Before use in an assay, centrifuge the solution to pellet any micro-aggregates.[6]
Protocol 2: Solubilization via pH Adjustment
-
Determine Peptide Charge: Calculate the theoretical net charge of your peptide at neutral pH.
-
For Basic Peptides (Net Positive Charge): a. Attempt to dissolve the peptide in sterile, distilled water. b. If insoluble, add a 10% acetic acid solution dropwise while vortexing until the peptide dissolves.[6]
-
For Acidic Peptides (Net Negative Charge): a. Attempt to dissolve the peptide in sterile, distilled water. b. If insoluble, add a 10% ammonium bicarbonate solution dropwise while vortexing until the peptide dissolves.[6] Note: Avoid this method for peptides containing cysteine.
-
Final Dilution: Once the peptide is dissolved, you can dilute it further with your experimental buffer.
Protocol 3: Aiding Solubilization with Sonication
-
Initial Suspension: Prepare a suspension of the peptide in your chosen solvent system.
-
Sonication: Place the vial in a bath sonicator.
-
Procedure: Sonicate for 3 cycles of 10 seconds each, placing the tube on ice in between cycles to prevent overheating.[1]
-
Inspection: Visually inspect the solution for clarity. Repeat sonication if necessary.
Mandatory Visualizations
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 3. bachem.com [bachem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 6. jpt.com [jpt.com]
- 7. Peptide Solubility Guide | Tips for Dissolving Peptides Effectively [biogenpeptides.us]
- 8. genscript.com [genscript.com]
- 9. biorbyt.com [biorbyt.com]
Compatibility of (R)-8-Azido-2-(Fmoc-amino)octanoic acid with other orthogonal protecting groups
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the compatibility of (R)-8-Azido-2-(Fmoc-amino)octanoic acid with other common orthogonal protecting groups.
Frequently Asked Questions (FAQs)
Q1: What is the principle of orthogonality in the context of this compound?
A1: Orthogonality in peptide synthesis refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting other protecting groups.[1][2] For this compound, the N-terminal Fmoc group is base-labile, while the azido (B1232118) group is stable to these basic conditions. This allows for the selective deprotection of the Fmoc group to enable peptide chain elongation, while the azido group remains intact for later conjugation, for example, via click chemistry.[3][4] The compatibility with other protecting groups, such as acid-labile (e.g., Boc, t-butyl) or those cleaved by other specific reagents, is crucial for complex peptide synthesis and modification.[5][6]
Q2: Is the azido group of this compound stable under standard Fmoc-deprotection conditions?
A2: Yes, the azido group is stable to the standard Fmoc-deprotection conditions, which typically involve treatment with a mild base like 20% piperidine (B6355638) in DMF.[7][8] This stability is a key feature that allows for its incorporation into peptides using Fmoc-based solid-phase peptide synthesis (SPPS).
Q3: Can the Fmoc group be removed in the presence of an azide (B81097)? Are there any potential side reactions?
A3: While the azido group is generally stable, it's important to be aware of potential side reactions. One report indicates that sodium azide can be used for Fmoc deprotection under specific, base-free conditions.[9][10][11] Therefore, using sodium azide for other purposes in the synthesis should be carefully evaluated. However, standard piperidine-mediated Fmoc removal is compatible.[7] Additionally, it has been reported that peptides with an N-terminal α-azidoaspartate can undergo elimination of the azide ion during Fmoc removal, though this is a specific context of an α-azido acid, not the ω-azido functionality in this compound.[12]
Q4: How does the compatibility of this compound extend to other common protecting groups like Boc, t-butyl, and Cbz?
A4: The compatibility is generally excellent due to the orthogonal nature of these protecting groups. The Fmoc group is removed by base, while Boc and t-butyl groups are removed by acid (e.g., trifluoroacetic acid, TFA).[5][13] The benzyloxycarbonyl (Cbz) group is typically removed by hydrogenolysis.[2] The azido group is stable to the acidic conditions used for Boc and t-butyl removal, provided that thiol-based scavengers are avoided in the cleavage cocktail.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of Azido Group Signal (e.g., in Mass Spec) | Accidental reduction of the azide. | Avoid using reducing agents like thiols (e.g., DTT) or phosphines in steps where the azide needs to be preserved.[7] If reduction is intended, use mild conditions such as trimethylphosphine (B1194731) in dioxane/water.[7] |
| Premature Fmoc-Group Cleavage | Unintentional exposure to basic conditions. | Ensure all solvents and reagents are free from amine contaminants. If using reagents like sodium azide for other purposes, be aware of its potential to remove Fmoc under certain conditions.[9][10][11] |
| Incomplete Fmoc Deprotection | Insufficient reaction time or reagent concentration. | For standard Fmoc deprotection, use 20% piperidine in DMF and ensure adequate reaction time (e.g., 1 x 1 min followed by 1 x 2 min).[14] Monitor the deprotection using a UV detector. |
| Side Reactions During Final Cleavage | Inappropriate cleavage cocktail for an azide-containing peptide. | When cleaving from the resin and removing acid-labile side-chain protecting groups (e.g., t-butyl), use a TFA-based cocktail that does not contain thiol scavengers, as these can reduce the azide.[7] |
Data Presentation
Table 1: Compatibility Summary of this compound with Orthogonal Protecting Groups
| Protecting Group | Abbreviation | Cleavage Condition | Compatibility with Fmoc | Compatibility with Azide |
| 9-Fluorenylmethoxycarbonyl | Fmoc | 20% Piperidine in DMF | - | Stable[7] |
| tert-Butoxycarbonyl | Boc | Trifluoroacetic Acid (TFA) | Orthogonal[13] | Stable (avoid thiols)[7] |
| tert-Butyl | tBu | Trifluoroacetic Acid (TFA) | Orthogonal[2] | Stable (avoid thiols)[7] |
| Benzyloxycarbonyl | Cbz / Z | H₂/Pd or HBr/AcOH | Orthogonal[2] | Stable |
| Allyloxycarbonyl | Alloc | Pd(PPh₃)₄/Scavenger | Orthogonal[7] | Stable |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF | Orthogonal[7] | Stable |
| 4-Methyltrityl | Mtt | 1% TFA in DCM | Orthogonal[7] | Stable (avoid thiols)[7] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Swell the peptide-resin in dimethylformamide (DMF).
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.[14]
-
Agitate for 1 minute.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF.
-
Drain the solution.
-
Wash the resin extensively with DMF to remove residual piperidine.
Protocol 2: On-Resin Azide Reduction to Amine
-
Swell the azide-containing peptide-resin in a suitable solvent (e.g., dioxane/water).
-
Prepare a solution of a reducing agent, such as 3 equivalents of trimethylphosphine (Me₃P).[7]
-
Add the reducing solution to the resin.
-
Agitate the reaction mixture at room temperature until the reduction is complete (monitor by a suitable method like the Kaiser test).
-
Drain the solution and wash the resin thoroughly with DMF and dichloromethane (B109758) (DCM).
Protocol 3: Cleavage of Acid-Labile Protecting Groups (e.g., Boc, t-Butyl) and Resin Cleavage
-
Wash the dried peptide-resin with DCM.
-
Prepare a cleavage cocktail appropriate for the peptide sequence and resin. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS). Crucially, omit any thiol-based scavengers like dithiothreitol (B142953) (DTT) to preserve the azide group. [7]
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
Mandatory Visualizations
Caption: Orthogonal deprotection workflow for peptides containing this compound.
Caption: Step-by-step experimental workflow for synthesis and modification of an azide-containing peptide.
References
- 1. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 2. peptide.com [peptide.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. researchgate.net [researchgate.net]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. A mild removal of Fmoc group using sodium azide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Boc-Protected Amino Groups [organic-chemistry.org]
- 14. par.nsf.gov [par.nsf.gov]
- 15. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to (R)-8-Azido-2-(Fmoc-amino)octanoic Acid and Azidolysine for Site-Specific Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of unnatural amino acids (UAAs) into proteins has become an invaluable tool for understanding and engineering biological systems. By introducing bioorthogonal functional groups, such as azides, researchers can precisely attach a wide variety of probes, drugs, and other molecules to a protein of interest. This guide provides a detailed comparison of two such azido-containing UAAs: (R)-8-Azido-2-(Fmoc-amino)octanoic acid and Azidolysine.
Introduction
Site-specific protein labeling offers a significant advantage over traditional methods by enabling the attachment of probes at defined positions, minimizing perturbation of the protein's native structure and function.[1][2][3][4] This is typically achieved by expanding the genetic code, where a nonsense codon (e.g., the amber stop codon UAG) is repurposed to encode for an unnatural amino acid.[5] This process requires an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the UAA and does not cross-react with endogenous amino acids or tRNAs. Once incorporated, the azide (B81097) group of the UAA can be chemoselectively ligated to a probe containing a complementary alkyne or cyclooctyne (B158145) moiety via "click chemistry," such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted Azide-Alkyne Cycloaddition (SPAAC).[1][6]
This guide focuses on two commercially available azido-containing amino acids: this compound and Azidolysine. While both provide an azide handle for bioconjugation, their distinct chemical structures can influence their incorporation efficiency, the properties of the resulting modified protein, and their suitability for different applications.
At a Glance: this compound vs. Azidolysine
| Feature | This compound | Azidolysine (Nε-azido-L-lysine) |
| Structure | Long aliphatic chain with a terminal azide | Lysine (B10760008) analog with an azide on the ε-amino group |
| Incorporation Method | Genetic code expansion (requires specific orthogonal synthetase) | Genetic code expansion (utilizes a pyrrolysyl-tRNA synthetase/tRNA pair) |
| Incorporation Efficiency | Data not widely available, likely dependent on the evolved synthetase | High, can reach up to 89% of wild-type protein expression levels in optimized systems.[7] |
| Potential Impact on Protein | The long hydrophobic chain may influence protein folding and solubility. | Replacement of a charged lysine with a neutral azidolysine can decrease peptide/protein solubility.[8] |
| Primary Applications | Described as a non-cleavable linker for Antibody-Drug Conjugates (ADCs).[9] | General site-specific protein labeling, fluorescent imaging, and bioconjugation.[10][11] |
| Commercial Availability | Available from various chemical suppliers. | Widely available from multiple suppliers. |
Structural and Functional Comparison
This compound is characterized by its long, eight-carbon aliphatic chain. This extended, flexible linker arm places the reactive azide group at a significant distance from the protein backbone. This separation may be advantageous in applications where steric hindrance could be a concern, such as in the construction of Antibody-Drug Conjugates (ADCs), where a large drug molecule is attached.[9] However, the hydrophobic nature of the octanoic acid chain could potentially influence the folding and solubility of the host protein, a factor that must be considered and empirically tested for each specific protein of interest.
Azidolysine , being a direct analog of the natural amino acid lysine, is often considered a more conservative substitution. Its incorporation is facilitated by evolved pyrrolysyl-tRNA synthetase/tRNA pairs. While the incorporation efficiency of azidolysine can be very high, a key consideration is the replacement of a positively charged lysine residue with a neutral azidolysine.[7] This change in local charge can impact the solubility of peptides and proteins, particularly if multiple lysine residues are replaced.[8]
Experimental Data and Performance
Quantitative data directly comparing the incorporation efficiency and impact on protein function of this compound and azidolysine in the same system are limited in the publicly available literature. However, studies on azidolysine and similar unnatural amino acids provide valuable insights.
Incorporation Efficiency:
A study by Schmied et al. (2020) demonstrated that the incorporation of azidolysine (AzK) at an amber codon in Enhanced Green Fluorescent Protein (EGFP) could reach up to 89% of the wild-type EGFP fluorescence in a growth-decoupled E. coli expression system, indicating highly efficient incorporation.[7] The efficiency of UAA incorporation is highly dependent on several factors, including the choice of expression host, the efficiency of the orthogonal aaRS/tRNA pair, and the concentration of the UAA in the growth media.[5]
Labeling Reaction and Stability:
Both amino acids present a terminal azide for click chemistry. The resulting triazole linkage formed through CuAAC or SPAAC is highly stable and resistant to chemical and enzymatic degradation.[12][13][14] While nonspecific labeling can occur with click chemistry reagents, it is generally low compared to the specific reaction with the azide-functionalized protein.[6]
Experimental Protocols
Synthesis of Fmoc-Azidolysine
The following is a representative protocol for the synthesis of Fmoc-protected azidolysine, adapted from the literature.[15][16]
Materials:
-
Fmoc-Lys-OH
-
Imidazole-1-sulfonyl azide hydrochloride
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Fmoc-Lys-OH in a biphasic mixture of water, methanol, and dichloromethane.
-
Add a catalytic amount of CuSO₄·5H₂O and imidazole-1-sulfonyl azide hydrochloride.
-
Adjust the pH of the mixture to approximately 9 with an aqueous solution of K₂CO₃.
-
Stir the reaction vigorously at room temperature for 18-24 hours.
-
After the reaction is complete, dilute the mixture with CH₂Cl₂ and separate the aqueous phase.
-
Extract the organic phase with a saturated sodium bicarbonate solution.
-
Combine the aqueous extracts, wash with diethyl ether, and then acidify to pH 2 with concentrated HCl.
-
Extract the acidified aqueous phase with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield Fmoc-azidolysine.
Site-Specific Incorporation of Azido (B1232118) Amino Acids into Proteins
This is a general protocol for the site-specific incorporation of an azido-UAA into a target protein expressed in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the target protein with an in-frame amber (UAG) codon at the desired labeling site.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for the azido-UAA.
-
Luria-Bertani (LB) or minimal growth medium.
-
The desired Fmoc-protected azido amino acid.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) or other appropriate inducer.
Procedure:
-
Co-transform the E. coli expression strain with the target protein plasmid and the orthogonal synthetase/tRNA plasmid.
-
Grow the transformed cells in LB medium supplemented with appropriate antibiotics at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Pellet the cells by centrifugation and wash with minimal medium to remove any residual natural amino acids.
-
Resuspend the cells in minimal medium supplemented with the azido amino acid (typically 1-5 mM).
-
Induce protein expression by adding IPTG (typically 0.1-1 mM) and incubate at a suitable temperature (e.g., 18-30°C) for several hours to overnight.
-
Harvest the cells by centrifugation and lyse them to release the protein.
-
Purify the protein containing the azido-UAA using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).
-
Confirm the incorporation of the UAA by mass spectrometry.
Protein Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Materials:
-
Purified protein containing the azido-UAA.
-
A cyclooctyne-functionalized probe (e.g., DBCO-fluorophore).
-
Phosphate-buffered saline (PBS) or other suitable reaction buffer.
Procedure:
-
Dissolve the purified azido-protein in PBS buffer.
-
Add the cyclooctyne-probe (typically a 5- to 20-fold molar excess over the protein).
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours.
-
Monitor the reaction progress by SDS-PAGE with in-gel fluorescence scanning or by mass spectrometry.
-
Remove the excess unreacted probe by dialysis or size-exclusion chromatography.
Visualizations
Caption: Experimental workflow for site-specific protein labeling.
References
- 1. Site-Specific Labeling of Proteins Using Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Benefits of Unnatural Amino Acid Incorporation as Protein Labels for Single Molecule Localization Microscopy [frontiersin.org]
- 4. The Benefits of Unnatural Amino Acid Incorporation as Protein Labels for Single Molecule Localization Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Fmoc-azidolysine Novabiochem 159610-89-6 [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
A Head-to-Head Kinetic Comparison of CuAAC and SPAAC Reactions for Bioconjugation
For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a critical decision that hinges on the specific experimental context. Both are powerful "click chemistry" tools, but their performance characteristics, particularly their reaction kinetics and biocompatibility, differ significantly. This guide provides an objective comparison of these two indispensable bioconjugation methods, supported by experimental data, to inform the selection of the most appropriate approach for your research needs.
Executive Summary
The primary distinction between CuAAC and SPAAC lies in the requirement of a copper(I) catalyst for the former, which is absent in the latter. This fundamental difference has profound implications for their respective applications. CuAAC generally boasts faster reaction kinetics, but the inherent cytotoxicity of the copper catalyst can limit its use in living systems.[1] Conversely, SPAAC is prized for its exceptional biocompatibility, making it the preferred method for live-cell imaging and in vivo studies, though its reaction rates are highly dependent on the specific strained cyclooctyne (B158145) used.[2]
Quantitative Data Comparison
The following table summarizes the key quantitative and qualitative differences between CuAAC and SPAAC reactions for bioconjugation.
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) is required.[3] | None; the reaction is driven by the ring strain of the cyclooctyne.[3] |
| Biocompatibility | Potentially cytotoxic due to the copper catalyst, which can generate reactive oxygen species (ROS) and damage biomolecules.[1][3] This limits in vivo applications without careful selection of stabilizing ligands.[3] | Generally considered highly biocompatible and well-suited for studies in living cells and in vivo.[2] |
| Reaction Kinetics (Second-Order Rate Constant) | Generally very fast, with second-order rate constants typically in the range of 10 to 200 M⁻¹s⁻¹.[4] The rate can be accelerated by the use of copper-stabilizing ligands.[5] | The reaction rate is highly dependent on the structure of the cyclooctyne used. For example, the reaction of 8-azidoadenosine (B559645) 5'-triphosphate with a fused cyclopropyl (B3062369) cyclooctyne has a second-order rate constant of 0.07 M⁻¹s⁻¹.[3] Other cyclooctynes can achieve much faster rates. |
| Reaction Components | Requires an azide (B81097), a terminal alkyne, a copper(I) source (often generated in situ from a Cu(II) salt and a reducing agent like sodium ascorbate), and a stabilizing ligand.[3][5] | Requires an azide and a strained cyclooctyne.[3] |
| Side Reactions | The copper catalyst can promote the oxidation of certain amino acid residues, such as histidine and arginine.[5] It can also lead to the formation of reactive oxygen species.[3] | Some strained cyclooctynes can exhibit off-target reactivity with thiol-containing molecules like cysteine.[3][6] |
| Cost | Reagents such as terminal alkynes, copper salts, and ligands are generally less expensive.[3] | Strained cyclooctynes can be significantly more expensive.[3] |
| Labeling Efficiency | In some in vitro applications, such as proteomics studies, CuAAC has been shown to have higher labeling efficiency and specificity compared to SPAAC.[3][6] | While highly specific, the labeling efficiency can be lower than CuAAC in some contexts.[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for determining the reaction kinetics of CuAAC and SPAAC.
Determining CuAAC Reaction Efficiency with a Fluorogenic Probe
This protocol utilizes a fluorogenic coumarin (B35378) azide that becomes fluorescent upon reaction, providing an easy readout to assess reaction efficiency.[7]
Materials:
-
Biomolecule functionalized with a terminal alkyne
-
Fluorogenic coumarin azide (e.g., 3-azido-7-hydroxycoumarin)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM)
-
Copper-stabilizing ligand (e.g., THPTA) stock solution (e.g., 50 mM)
-
Sodium ascorbate (B8700270) stock solution (e.g., 100 mM), freshly prepared
-
Reaction buffer (e.g., sodium phosphate (B84403) buffer)
Procedure:
-
Prepare a "100% reaction" standard:
-
In an Eppendorf tube, react the fluorogenic coumarin azide with an excess of a small-molecule alkyne (e.g., propargyl alcohol) to ensure the reaction goes to completion.[7]
-
The reaction mixture should contain the azide, alkyne, CuSO₄, ligand, and sodium ascorbate in the reaction buffer.[8]
-
Incubate for 1 hour.[8]
-
Dilute this solution to the same concentration that will be used for the biomolecule reaction. This will serve as the 100% fluorescence reference.[7]
-
-
Perform the CuAAC reaction on the biomolecule:
-
In a separate tube, combine the alkyne-functionalized biomolecule and the fluorogenic coumarin azide in the reaction buffer.[8]
-
Prepare a premix of CuSO₄ and the stabilizing ligand. Add this to the biomolecule-azide solution.[9]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[9]
-
Mix gently and allow the reaction to proceed.[8]
-
-
Monitor reaction progress:
-
At various time points, measure the fluorescence intensity of the reaction mixture (e.g., excitation at 404 nm, emission at 477 nm).[8]
-
Compare the fluorescence intensity to the "100% reaction" standard to determine the percentage of conversion over time.[7]
-
From this data, the reaction rate and second-order rate constant can be calculated.
-
Determining SPAAC Kinetics via Quantitative ¹H NMR
This protocol uses quantitative Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the disappearance of reactants and the appearance of the product over time.[10]
Materials:
-
Azide-functionalized molecule
-
Strained cyclooctyne
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard of a known concentration (e.g., dimethyl sulfone)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare the reaction mixture:
-
In an NMR tube, dissolve the azide-functionalized molecule, the strained cyclooctyne, and the internal standard in the deuterated solvent.[10]
-
The concentrations should be accurately known.
-
-
Acquire NMR spectra:
-
Acquire a ¹H NMR spectrum at time zero.
-
Continue to acquire spectra at regular intervals as the reaction proceeds at a constant temperature (e.g., 25 °C).[10]
-
-
Analyze the data:
-
Integrate the signals corresponding to a disappearing reactant peak and a forming product peak.
-
Compare the integrals of these peaks to the integral of the internal standard at each time point to determine the change in concentration of the reactants and product over time.[10]
-
Plot the concentration data versus time.
-
Use this data to determine the second-order rate constant for the reaction.[10]
-
Mandatory Visualizations
Experimental Workflow for Kinetic Analysis
Caption: Workflow for kinetic analysis of CuAAC and SPAAC reactions.
Cellular Pathways Affected by Copper Toxicity
References
- 1. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jenabioscience.com [jenabioscience.com]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), γ-phosphate CLICK-functionalized ATP analogs: Kinase substrate identification by non-radioactive in vitro Phosphorylation - Jena Bioscience [jenabioscience.com]
- 10. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to HPLC-MS Analysis of Peptides Containing (R)-8-Azido-2-(Fmoc-amino)octanoic Acid
For researchers, scientists, and drug development professionals, the incorporation of unnatural amino acids like (R)-8-Azido-2-(Fmoc-amino)octanoic acid into peptides opens new avenues for therapeutic design and biological study. However, the unique physicochemical properties of such modified peptides necessitate a careful and optimized approach to their analysis. This guide provides a comparative overview of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methodologies for the characterization of these novel molecules, supported by experimental protocols and data-driven comparisons.
The integration of this compound, a long-chain fatty acid with a terminal azide (B81097) group, significantly increases the hydrophobicity of a peptide. This modification presents specific challenges and considerations for analytical separation and characterization. This guide will compare and contrast different HPLC columns and mobile phase modifiers to provide a clear path toward efficient and accurate analysis.
Comparative Analysis of HPLC Methodologies
The choice of HPLC column and mobile phase is critical for achieving optimal separation of peptides containing the hydrophobic this compound. Below is a comparison of common reversed-phase columns and mobile phase additives.
HPLC Column Comparison
The most common choice for peptide separation is reversed-phase HPLC, which separates molecules based on their hydrophobicity. The two most prevalent stationary phases are C18 and C8.
| Feature | C18 Column | C8 Column | Recommendation for Azido-Octanoic Acid Peptides |
| Stationary Phase | Silica particles bonded with 18-carbon alkyl chains. | Silica particles bonded with 8-carbon alkyl chains. | A C18 column is generally the first choice due to the significant hydrophobicity imparted by the octanoic acid chain. This provides stronger retention and potentially better resolution from less hydrophobic impurities. |
| Hydrophobicity | More hydrophobic, leading to stronger retention of non-polar analytes. | Less hydrophobic than C18, resulting in shorter retention times for non-polar compounds. | The strong hydrophobicity of C18 is advantageous for retaining the modified peptide, allowing for the use of a wider gradient range for elution. |
| Retention Time | Longer retention times for hydrophobic peptides. | Shorter retention times compared to C18 for the same analyte. | While C8 offers faster analysis, it may not provide sufficient retention for very hydrophobic peptides, leading to co-elution with other components. |
| Selectivity | Excellent for resolving peptides with minor differences in hydrophobicity. | Can be advantageous for separating peptides with a mix of polar and non-polar characteristics. | C18 often provides superior selectivity for separating the target peptide from closely related synthetic impurities, such as deletion or truncated sequences. |
Mobile Phase Modifier Comparison
The addition of an ion-pairing agent to the mobile phase is crucial for achieving sharp peaks and good resolution in peptide separations. The two most common modifiers are trifluoroacetic acid (TFA) and formic acid (FA).
| Modifier | Advantages | Disadvantages | Recommendation for Azido-Octanoic Acid Peptides |
| Trifluoroacetic Acid (TFA) | Excellent ion-pairing agent, leading to sharp peaks and good resolution. | Strong ion-suppression effects in mass spectrometry, reducing signal intensity. | Ideal for initial purity assessment by HPLC-UV due to superior chromatography. |
| Formic Acid (FA) | Volatile and compatible with mass spectrometry, resulting in minimal ion suppression. | Weaker ion-pairing agent, which can lead to broader peaks and lower resolution for some peptides. | The recommended choice for HPLC-MS analysis to ensure optimal sensitivity and accurate mass determination. |
Experimental Protocols
Below are detailed protocols for the synthesis of a model peptide containing this compound and its subsequent analysis by HPLC-MS.
Solid-Phase Peptide Synthesis (SPPS)
Objective: To synthesize a model hexapeptide (Ac-Tyr-Gly-Gly-Phe-Leu-X-NH2, where X = (R)-8-Azido-2-aminooctanoic acid) using Fmoc/tBu chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Leu-OH)
-
This compound
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Acetic Anhydride (B1165640)
-
Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H2O
Procedure:
-
Swell the Rink Amide resin in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin. Wash with DMF.
-
Amino Acid Coupling:
-
Pre-activate a 4-fold molar excess of the Fmoc-amino acid with HBTU (3.9 eq) and DIPEA (8 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 2 hours. Wash with DMF.
-
-
Repeat steps 2 and 3 for each amino acid in the sequence, including this compound.
-
N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride and DIPEA in DMF to cap the N-terminus.
-
Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 3 hours.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
HPLC-MS Analysis
Objective: To analyze the purity and confirm the identity of the synthesized peptide using reversed-phase HPLC coupled to a mass spectrometer.
Instrumentation:
-
HPLC system with a UV detector
-
Mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source
HPLC Conditions (Method A: For Purity Assessment):
-
Column: C18, 5 µm, 100 Å, 4.6 x 150 mm
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 5-95% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and 280 nm
HPLC-MS Conditions (Method B: For Identity Confirmation):
-
Column: C18, 3.5 µm, 100 Å, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic Acid in water
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile
-
Gradient: 5-95% B over 20 minutes
-
Flow Rate: 0.3 mL/min
-
MS Parameters:
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 kV
-
Scan Range (m/z): 100-2000
-
Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD) for MS/MS
-
Data Presentation and Visualization
The following tables summarize the expected quantitative data from the HPLC-MS analysis of the model peptide.
Table 1: Comparison of Expected Retention Times (RT) on Different HPLC Columns.
| Peptide | Expected RT (min) - C18 Column | Expected RT (min) - C8 Column |
| Ac-Tyr-Gly-Gly-Phe-Leu-X-NH2 | ~18.5 | ~15.2 |
| Ac-Tyr-Gly-Gly-Phe-Leu-NH2 (unmodified) | ~14.8 | ~12.1 |
Table 2: Expected Mass Spectrometry Data.
| Peptide | Calculated Monoisotopic Mass (Da) | Observed m/z ([M+H]+) |
| Ac-Tyr-Gly-Gly-Phe-Leu-X-NH2 | 893.48 | 894.49 |
Visualizing the Workflow and Fragmentation
Diagrams created using Graphviz (DOT language) illustrate the experimental workflow and the logical relationship in mass spectrometric fragmentation.
Caption: Experimental workflow for the synthesis and HPLC-MS analysis of the modified peptide.
Caption: Conceptual fragmentation pathway of the azido-modified peptide in MS/MS.
Conclusion
The successful analysis of peptides containing the hydrophobic this compound modification hinges on the selection of appropriate HPLC-MS conditions. A C18 column is generally preferred for its superior retention and resolution of such hydrophobic molecules. While TFA is an excellent mobile phase modifier for UV-based purity assessment, formic acid is essential for maximizing sensitivity in mass spectrometry. The provided protocols and comparative data offer a solid foundation for researchers to develop robust and reliable analytical methods for these novel and promising peptide candidates.
A Researcher's Guide to Assessing Synthetic Peptide Purity by Analytical HPLC
For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic peptides is a critical step that underpins the reliability of experimental results and the safety of therapeutic candidates. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), stands as the industry standard for quantifying peptide purity due to its high resolution and sensitivity.[1][2] This guide provides an objective comparison of analytical HPLC with other common methods, complete with experimental protocols and data presentation guidelines, to assist in the meticulous quality control of synthetic peptides.
The synthesis of peptides, while a refined process, can result in various impurities. These can include truncated or deletion sequences, products with incomplete deprotection, and by-products from side reactions.[1][3] Even minor impurities can significantly alter the biological activity of a peptide, leading to misleading research outcomes or potential toxicological risks.[4] Therefore, rigorous purity assessment is non-negotiable.
Comparative Analysis of Peptide Purity Assessment Methods
While RP-HPLC is the primary method for peptide purity analysis, other techniques like Mass Spectrometry (MS) and Amino Acid Analysis (AAA) offer complementary information.[1] The choice of method depends on the specific information required by the researcher.
| Method | Principle | Information Provided | Advantages | Limitations |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity.[1][5] | Quantifies the target peptide relative to impurities by comparing peak areas.[1][4] | High resolution and sensitivity for separating closely related impurities.[1] Established as the gold standard for purity analysis.[2][6] | Does not directly provide molecular weight or sequence information.[1][7] Separation can be challenging for very similar molecules.[5] |
| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio (m/z).[5][8] | Provides the molecular weight of the target peptide and its impurities, confirming identity.[7] | High sensitivity and specificity; can identify individual impurities by mass.[4][7] Essential for confirming the primary sequence. | Primarily provides qualitative information on identity; less robust for direct quantification of purity compared to HPLC.[7] |
| Amino Acid Analysis (AAA) | Hydrolysis of the peptide into its constituent amino acids, followed by their separation and quantification.[1][9] | Confirms the amino acid composition and provides information on the net peptide content.[9] | Provides accurate quantitative data on peptide content.[9] | Destructive to the sample; does not provide information on sequence or the presence of non-amino acid impurities. |
| Ultra-High-Performance Liquid Chromatography (UHPLC-MS) | A combination of high-resolution separation (UHPLC) with mass detection (MS). | Offers both high-resolution separation for purity quantification and mass identification of the peptide and its impurities.[3][9] | Combines the advantages of both HPLC and MS for a comprehensive analysis.[8][10] | Higher instrument cost and complexity compared to standard HPLC.[10] |
Experimental Protocol: Purity Assessment by Analytical RP-HPLC
This protocol outlines a standard procedure for determining the purity of a synthetic peptide using analytical reversed-phase high-performance liquid chromatography.
1. Sample Preparation
-
Accurately weigh a small amount of the lyophilized peptide.
-
Dissolve the peptide in a suitable solvent to a final concentration of 1 mg/mL.[6] A common solvent is 0.1% Trifluoroacetic Acid (TFA) in water or a water/acetonitrile mixture.[1][4][6]
-
Ensure the sample is fully dissolved. If necessary, vortex briefly.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.[6]
2. HPLC System and Conditions
-
Column: A C18 reversed-phase column is standard for peptide analysis.[1][4] Typical dimensions are 4.6 mm x 250 mm with 5 µm particle size.[11]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[1]
-
Flow Rate: Typically 0.8 to 1.0 mL/min.[6]
-
Detection: UV detection at 214-220 nm is used to monitor the peptide backbone.[4][6][11] If the peptide contains aromatic residues like Tryptophan or Tyrosine, an additional wavelength of 280 nm can be used.[4]
-
Column Temperature: Maintained at a constant temperature, for instance, 25-30°C, to ensure reproducibility.[4][6]
-
Injection Volume: Typically 10-20 µL.
3. Gradient Elution A gradient elution is employed where the percentage of Mobile Phase B is gradually increased over time. This allows for the separation of the main peptide from impurities with different hydrophobicities.
-
A common gradient might be a linear increase from 5% to 60% of Mobile Phase B over 20-30 minutes.[4][6]
-
The exact gradient should be optimized for each specific peptide to achieve the best resolution between the main peak and impurity peaks.
4. Data Analysis and Purity Calculation
-
Following the HPLC run, a chromatogram is generated which displays a series of peaks over time.
-
The large, main peak typically represents the target peptide, while smaller peaks are indicative of impurities.[11]
-
Integrate the area under all peaks in the chromatogram.
-
The purity of the peptide is calculated as the percentage of the main peak's area relative to the total area of all integrated peaks.[2][4]
Formula: Percent Purity = (Area of the Main Peak / Total Area of All Peaks) x 100
Workflow and Decision Making Visualization
The following diagrams illustrate the logical workflow for peptide purity analysis and the decision-making process for selecting the appropriate analytical method.
Caption: Experimental workflow for assessing synthetic peptide purity by analytical HPLC.
Caption: Decision-making guide for selecting the appropriate peptide analysis method.
References
- 1. benchchem.com [benchchem.com]
- 2. peptidesuk.com [peptidesuk.com]
- 3. almacgroup.com [almacgroup.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Mechanisms of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Choosing Protein Purity Detection Methods: Comparing HPLC With MS | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Analytical methods and Quality Control for peptide products [biosynth.com]
- 10. realpeptides.co [realpeptides.co]
- 11. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
A Head-to-Head Comparison of In Vivo Stability: Non-Cleavable vs. Cleavable ADC Linkers
A comprehensive guide for researchers, scientists, and drug development professionals on the critical role of linker technology in Antibody-Drug Conjugate (ADC) performance. This guide provides an objective comparison of non-cleavable and cleavable linkers, supported by quantitative data and detailed experimental protocols.
The stability of the linker in an Antibody-Drug Conjugate (ADC) is a pivotal factor that dictates its therapeutic index, influencing both its efficacy and toxicity profile. The ideal linker remains stable in systemic circulation, preventing premature release of the cytotoxic payload, and facilitates its release only upon reaching the target tumor cells. This guide delves into a direct comparison of the two primary classes of ADC linkers: non-cleavable and cleavable, providing a data-driven analysis of their in vivo stability and performance.
Executive Summary
Non-cleavable linkers, as their name suggests, maintain a stable covalent bond between the antibody and the payload throughout circulation. The release of the payload is a consequence of the complete lysosomal degradation of the antibody, liberating a payload-linker-amino acid complex. In contrast, cleavable linkers are designed to be selectively cleaved by specific triggers present in the tumor microenvironment or within the cancer cell, such as enzymes, lower pH, or a reducing environment.
Generally, non-cleavable linkers offer superior plasma stability, which can translate to a wider therapeutic window and reduced off-target toxicity.[1][2][3][4] However, cleavable linkers provide versatility in payload release mechanisms and can induce a "bystander effect," where the released, membrane-permeable payload can kill adjacent antigen-negative tumor cells.[3] The choice between these two strategies is a nuanced decision that depends on the specific therapeutic application, including the target antigen, the tumor microenvironment, and the nature of the payload.
Quantitative Data Comparison
The following tables summarize quantitative data from various studies, offering a side-by-side comparison of the performance of ADCs with non-cleavable (e.g., SMCC) and cleavable (e.g., Val-Cit) linkers.
Table 1: Comparative In Vivo Plasma Stability
| Linker Type | ADC Example | Animal Model | Half-life of Intact ADC | Key Findings | Reference |
| Non-Cleavable | Trastuzumab-SMCC-DM1 | Rat | ~5 days | Demonstrates high stability in circulation with slow payload deconjugation. | [5][6] |
| Cleavable | Trastuzumab-Val-Cit-MMAE | Rat | Rapid payload loss observed | Shows susceptibility to premature cleavage in rodent plasma, though more stable in human plasma.[7][8][9] | [1] |
| Non-Cleavable | anti-CD79b-SMCC-MMAE | Rat | Mostly intact through day 12 | Significantly more stable compared to its cleavable counterpart in the same study. | [5] |
| Cleavable | anti-CD79b-Val-Cit-MMAE | Rat | Rapid payload loss | Demonstrates the potential for premature payload release with this linker type. | [1] |
Table 2: Comparative In Vitro Cytotoxicity
| Linker Type | ADC Example | Cell Line | IC50 (ng/mL) | Key Findings | Reference |
| Non-Cleavable | anti-HER2-SMCC-DM1 | HER2+ Breast Cancer | ~50 | Effective at killing target cells, but the payload-linker-amino acid metabolite is less membrane permeable. | [10] |
| Cleavable | anti-HER2-Val-Cit-MMAE | HER2+ Breast Cancer | ~10 | Generally exhibits higher potency in vitro, partly due to the release of the native, highly-permeable payload. | [10] |
Mechanisms of Action and Signaling Pathways
The distinct payload release mechanisms of non-cleavable and cleavable linkers lead to different intracellular fates and subsequent signaling events.
Non-Cleavable Linker Mechanism
ADCs with non-cleavable linkers, such as the widely used SMCC linker, rely on the complete degradation of the antibody within the lysosome.[3][4] This process releases the cytotoxic payload still attached to the linker and a single amino acid from the antibody. This payload-linker-amino acid complex must then exit the lysosome to reach its intracellular target.
Figure 1: Workflow of a non-cleavable ADC from binding to apoptosis.
Cleavable Linker Mechanism
Cleavable linkers, such as the enzyme-sensitive valine-citrulline (Val-Cit) linker, are designed to release the payload upon encountering specific triggers within the cancer cell.[10] For Val-Cit linkers, cleavage by lysosomal proteases like Cathepsin B liberates the payload, often with a self-immolative spacer, allowing the native, unmodified drug to exert its cytotoxic effect.
References
- 1. benchchem.com [benchchem.com]
- 2. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 3. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. acebiolab.com [acebiolab.com]
Performance review of different azide-containing amino acids in click chemistry.
For Researchers, Scientists, and Drug Development Professionals
The advent of click chemistry has revolutionized the way researchers approach bioconjugation, enabling the precise and efficient labeling of biomolecules. At the heart of this powerful technology are bioorthogonal handles, with the azide (B81097) group being a prominent player. This guide provides a comprehensive performance review of different azide-containing amino acids used in click chemistry, offering a direct comparison of their characteristics and supported by experimental data to aid in the selection of the most suitable tool for your research needs.
Performance Comparison of Azide-Containing Amino Acids
The selection of an appropriate azide-containing amino acid is critical and depends on the specific application, balancing factors such as the efficiency of incorporation into proteins, the kinetics of the subsequent click reaction, and overall biocompatibility. The most commonly employed azide-containing unnatural amino acids include L-azidohomoalanine (AHA), p-azido-L-phenylalanine (pAzF), and Nε-azido-L-lysine (AzK).
| Amino Acid | Structure | Incorporation Method | Key Features | Potential Limitations |
| L-Azidohomoalanine (AHA) | Methionine surrogate in protein biosynthesis[1][2][3][4] | Small, minimally perturbing; efficient incorporation in methionine-deficient media.[1][2][3] | Incorporation can be influenced by endogenous methionine levels. | |
| p-Azido-L-phenylalanine (pAzF) | Site-specific incorporation via an orthogonal aminoacyl-tRNA synthetase/tRNA pair.[5][6] | Allows for precise, site-specific labeling; aromatic side chain can be useful for photocrosslinking.[5][6] | Requires genetic manipulation and co-expression of the orthogonal pair.[7] | |
| Nε-azido-L-lysine (AzK) | ![]() | Site-specific incorporation via an orthogonal aminoacyl-tRNA synthetase/tRNA pair. | Long, flexible linker arm can reduce steric hindrance in subsequent click reactions. | Similar to pAzF, requires genetic engineering for incorporation. |
Reaction Kinetics in Click Chemistry
The two primary forms of click chemistry utilized with azide-containing amino acids are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and widely used reaction known for its rapid kinetics.[8] However, the requirement of a copper catalyst can be a concern for in vivo applications due to cytotoxicity.
| Azide-Amino Acid | Alkyne Partner | Second-Order Rate Constant (M⁻¹s⁻¹) | Notes |
| General Alkyl Azide | Terminal Alkyne | ~10² - 10³ | Rate is highly dependent on the ligand used to stabilize the Cu(I) catalyst. |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC reactions are "copper-free" and therefore more suitable for live-cell imaging and in vivo studies. The reaction rate is primarily dictated by the structure of the strained cyclooctyne (B158145).
| Azide-Amino Acid | Cyclooctyne Partner | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| Benzyl (B1604629) Azide | BCN | 0.29 | [9] |
| Benzyl Azide | DIBO | 0.1 - 0.3 | [9] |
| Benzyl Azide | DIBAC | 0.88 | [9] |
| Fluorinated Alkyl Azide | BCN | ~1.6 (relative to non-fluorinated) | [10] |
| Non-fluorinated Alkyl Azide | DIBAC | ~20 (relative to fluorinated) | [10] |
| [9+1]CPP | Benzyl Azide | 2.2 x 10⁻³ | [11] |
| m[9+1]CPP | Benzyl Azide | 9.6 x 10⁻³ | [11] |
Note: The data presented for SPAAC kinetics often uses model azides like benzyl azide. The reactivity of azide-containing amino acids is expected to be in a similar range, though the local environment within a protein can influence the reaction rate.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of click chemistry with azide-containing amino acids. Below are representative protocols for metabolic labeling and site-specific incorporation, followed by CuAAC and SPAAC reactions.
Protocol 1: Metabolic Labeling of Proteins with L-Azidohomoalanine (AHA)
This protocol describes the labeling of newly synthesized proteins in cultured cells with AHA.[12]
Materials:
-
Mammalian cells (e.g., HEK293T)
-
Methionine-free DMEM
-
L-azidohomoalanine (AHA) solution (100 mM stock in DMSO)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
Procedure:
-
Cell Culture: Plate cells to be approximately 70-80% confluent on the day of the experiment.
-
Methionine Depletion: Aspirate the growth medium and wash the cells once with pre-warmed PBS. Add methionine-free DMEM supplemented with 10% dialyzed FBS and incubate for 30-60 minutes to deplete intracellular methionine stores.
-
AHA Labeling: Add AHA to the methionine-free medium to a final concentration of 25-50 µM. The optimal concentration may vary depending on the cell line.
-
Incubation: Incubate the cells for the desired labeling period (e.g., 1-24 hours).
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add cell lysis buffer containing protease inhibitors and incubate on ice for 30 minutes.
-
Harvest Lysate: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C. The supernatant contains the AHA-labeled proteome and is ready for click chemistry.
Protocol 2: Site-Specific Incorporation of p-Azido-L-phenylalanine (pAzF) in E. coli
This protocol outlines the expression of a protein containing pAzF at a specific site.[7]
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the protein of interest with an amber stop codon (TAG) at the desired position.
-
pEVOL plasmid encoding the orthogonal pAzF-tRNA synthetase/tRNA pair.
-
LB medium and agar (B569324) plates with appropriate antibiotics.
-
p-Azido-L-phenylalanine (pAzF)
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside)
-
Arabinose
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the protein expression plasmid and the pEVOL-pAzF plasmid.
-
Colony Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C.
-
Expression Culture: Inoculate a larger volume of LB medium with the overnight culture. Grow the cells at 37°C until the OD600 reaches 0.6-0.8.
-
Induction: Add pAzF to a final concentration of 1 mM. Induce protein expression by adding IPTG (e.g., 1 mM) and arabinose (e.g., 0.2% w/v) to induce the expression of the synthetase.
-
Expression: Continue to grow the culture at a reduced temperature (e.g., 20-30°C) for 16-24 hours.
-
Cell Harvest and Lysis: Harvest the cells by centrifugation and lyse them using standard methods (e.g., sonication or French press). The protein containing pAzF can then be purified.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Labeled Protein
This protocol is for the conjugation of an alkyne-containing probe to an azide-labeled protein.[13]
Materials:
-
Azide-labeled protein solution (in a buffer without primary amines, e.g., PBS)
-
Alkyne-probe stock solution (e.g., 10 mM in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)
-
Sodium ascorbate (B8700270) stock solution (freshly prepared, 100 mM in water)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the azide-labeled protein (final concentration 10-100 µM) and the alkyne-probe (final concentration 100-1000 µM).
-
Catalyst Premix: In a separate tube, prepare the catalyst premix by combining CuSO₄ (final concentration 1 mM) and THPTA (final concentration 5 mM).
-
Initiate Reaction: Add the catalyst premix to the protein-alkyne mixture.
-
Reduction: Initiate the click reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours.
-
Purification: Remove excess reagents and byproducts by size-exclusion chromatography or dialysis.
Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on a Labeled Protein
This protocol describes the copper-free conjugation of a strained cyclooctyne to an azide-labeled protein.
Materials:
-
Azide-labeled protein solution (in PBS or other suitable buffer)
-
Strained cyclooctyne probe (e.g., DBCO, BCN) stock solution (e.g., 10 mM in DMSO)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the azide-labeled protein (final concentration 10-100 µM) and the strained cyclooctyne probe (final concentration 100-1000 µM).
-
Incubation: Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the cyclooctyne and the concentration of the reactants.
-
Purification: Purify the labeled protein using standard methods such as size-exclusion chromatography or dialysis to remove the unreacted probe.
Visualizing the Workflow: Metabolic Labeling and Click Chemistry
The following diagram illustrates the general workflow for labeling newly synthesized proteins in a cell using an azide-containing amino acid and subsequent detection via click chemistry.
Caption: Workflow for metabolic protein labeling and subsequent click chemistry.
Conclusion
The choice of an azide-containing amino acid for click chemistry is a multifaceted decision that requires careful consideration of the experimental goals and constraints. L-azidohomoalanine offers a straightforward method for global proteome labeling, while p-azido-L-phenylalanine and Nε-azido-L-lysine provide the precision of site-specific incorporation. The selection between CuAAC and SPAAC will largely depend on the biological context, with SPAAC being the preferred method for live-cell and in vivo applications. By understanding the performance characteristics and employing the detailed protocols provided in this guide, researchers can effectively harness the power of click chemistry to advance their scientific inquiries.
References
- 1. BONCAT: metabolic labeling, click chemistry, and affinity purification of newly synthesized proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Addition of p-azido-L-phenylalanine to the genetic code of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lumiprobe.com [lumiprobe.com]
The Architectural Impact of Linkers on Peptide Conformational Stability: A Comparative Guide
For researchers, scientists, and drug development professionals, the design and engineering of peptides with optimal conformational stability is a critical determinant of their therapeutic efficacy and shelf-life. The linker, a seemingly simple component connecting peptide domains or conjugating moieties, plays a pivotal role in dictating the overall structure, and consequently, the stability of the molecule. This guide provides a comparative analysis of how different linker structures—flexible, rigid, and cleavable—impact the conformational stability of peptides, supported by quantitative data and detailed experimental protocols.
The choice of a linker can profoundly influence a peptide's folding, dynamics, and resistance to degradation. A well-designed linker can maintain necessary domain separation, facilitate beneficial inter-domain interactions, and protect against proteolysis, while a poorly chosen one can lead to misfolding, aggregation, and loss of function. This guide will delve into the nuances of linker selection, offering a clear comparison to aid in the rational design of peptide-based therapeutics and research tools.
Comparative Analysis of Linker Impact on Peptide Stability
The conformational stability of a peptide is often quantified by its melting temperature (Tm), the temperature at which half of the peptide is unfolded, and the Gibbs free energy of unfolding (ΔGu), a measure of the thermodynamic stability of the folded state. The following table summarizes quantitative data from studies investigating the impact of different linker types on these parameters.
| Peptide System | Linker Type | Linker Sequence/Composition | Stability Metric | Value | Key Finding |
| Single-Chain Arc Repressor | Flexible (Glycine-rich) | Varied Lengths (9-59 residues) | ΔGu (kcal/mol) | 3 to 8.4 | Stability is highly dependent on linker length, with a 19-residue linker providing maximum stability. Shorter or longer linkers lead to decreased stability. |
| Single-Chain Arc Repressor | Semi-flexible (Ala/Gly) | 11 Alanines, 5 Glycines (19 residues total) | ΔGu (kcal/mol) | ~11 | Introducing rigidity by replacing some glycines with alanines significantly increased stability compared to a purely glycine-rich linker of the same length. |
| Single-Chain Arc Repressor | Semi-flexible (Ser/Gly) | 7 Serines, 9 Glycines (19 residues total) | ΔGu (kcal/mol) | ~10.5 | Serine incorporation also enhanced stability, primarily by slowing the unfolding rate. |
| Pneumococcal Fusion Protein (PspA-PdT) | Flexible | (GGGGS)n | Stability | Higher stability at -20°C and 4°C | The flexible linker provided greater stability against degradation during storage compared to a rigid linker or no linker. |
| Pneumococcal Fusion Protein (PspA-PdT) | Rigid | (EAAAK)n | Stability | Less stable than flexible linker | The rigid linker offered less protection against degradation compared to the flexible linker in this specific fusion protein context. |
| Peptide-Drug Conjugate (PDC) | Cleavable (Enzymatic) | Val-Cit | Half-life in plasma | High | Designed to be stable in circulation but cleaved by specific enzymes (e.g., Cathepsin B) in the target cell, ensuring payload release only at the site of action. |
| Peptide-Drug Conjugate (PDC) | Cleavable (pH-sensitive) | Hydrazone | Half-life in plasma vs. endosome | Long in plasma (pH 7.4), short in endosome (pH ~5) | Stable at physiological pH but rapidly hydrolyzes in the acidic environment of endosomes and lysosomes, triggering drug release. |
The Interplay of Linker Structure and Peptide Stability
The relationship between a linker's characteristics and a peptide's conformational stability is a complex interplay of thermodynamic and kinetic factors. The following diagram illustrates the key logical relationships.
Caption: Logical flow of how linker characteristics influence various aspects of peptide conformational stability.
Experimental Protocols for Assessing Peptide Stability
To quantitatively assess the impact of linker structure on peptide conformational stability, several biophysical techniques are employed. Below are detailed methodologies for three key experiments.
Circular Dichroism (CD) Spectroscopy for Thermal Stability (Tm)
Circular dichroism is a rapid and sensitive method for evaluating the secondary structure content of a peptide and its thermal stability.
Methodology:
-
Sample Preparation:
-
Dissolve the lyophilized peptide in a suitable buffer that is transparent in the far-UV region (e.g., 10 mM sodium phosphate (B84403), pH 7.4). The buffer should have low absorbance in the far-UV range.
-
Determine the precise concentration of the peptide solution using UV absorbance at 280 nm (if aromatic residues are present) or through amino acid analysis.
-
Prepare a final peptide concentration of approximately 0.1-0.2 mg/mL.
-
-
Instrument Setup:
-
Use a CD spectrometer equipped with a temperature controller.
-
Use a quartz cuvette with a short path length (e.g., 0.1 cm) to minimize solvent absorbance.
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer solution at the starting temperature (e.g., 20°C).
-
Record the CD spectrum of the peptide sample over the far-UV wavelength range (typically 190-260 nm) at the starting temperature.
-
Monitor the CD signal at a wavelength characteristic of the peptide's secondary structure (e.g., 222 nm for α-helical peptides) as the temperature is increased at a controlled rate (e.g., 1°C/minute) to a final temperature (e.g., 95°C).
-
-
Data Analysis:
-
Subtract the buffer baseline from the peptide spectra.
-
Plot the CD signal at the monitored wavelength as a function of temperature.
-
Fit the resulting sigmoidal curve to a two-state unfolding model to determine the melting temperature (Tm), which is the midpoint of the transition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for 3D Structure and Dynamics
NMR spectroscopy provides high-resolution information about the three-dimensional structure and dynamics of a peptide in solution, revealing how a linker may influence its folding and flexibility.
Methodology:
-
Sample Preparation:
-
Dissolve the peptide to a concentration of 0.5-5 mM in a buffered solution (e.g., phosphate buffer).
-
The buffer should have a pH relevant to the intended application and contain 5-10% D₂O for the lock signal.
-
Ensure the total salt concentration is below 300 mM to avoid signal broadening. The final sample volume should be approximately 500 µL in a standard 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 600 MHz or higher), preferably equipped with a cryoprobe for enhanced sensitivity.
-
-
Data Acquisition:
-
Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra.
-
1D ¹H NMR: Provides an initial assessment of sample purity and overall folding.
-
2D TOCSY (Total Correlation Spectroscopy): Identifies all protons within each amino acid's spin system.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are close in space (< 5 Å), which is crucial for determining the 3D structure.
-
2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹⁵N-labeled, this spectrum provides a fingerprint of the amide backbone, with one peak for each non-proline residue.
-
-
-
Data Analysis:
-
Resonance Assignment: Assign all proton and (if applicable) nitrogen resonances to their respective amino acids in the peptide sequence.
-
Structural Restraints: Extract distance restraints from the NOESY spectra and, if possible, dihedral angle restraints from coupling constants.
-
Structure Calculation: Use the experimental restraints as input for structure calculation software (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures that are consistent with the NMR data.
-
Caption: General workflow for determining a peptide's 3D structure using NMR spectroscopy.
Fluorescence Spectroscopy for Aggregation Propensity
Fluorescence spectroscopy, often using dyes like Thioflavin T (ThT), is a common method to monitor the formation of amyloid-like fibrils, a common form of peptide instability.
Methodology:
-
Sample and Reagent Preparation:
-
Prepare a concentrated stock solution of the peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a stock solution of Thioflavin T (ThT) in the same buffer. A typical stock concentration is 1 mM.
-
Filter all solutions through a 0.22 µm filter to remove any pre-existing aggregates.
-
-
Assay Setup:
-
In a 96-well black plate with a clear bottom, add the peptide solution to the desired final concentration.
-
Add ThT to a final concentration of approximately 10-20 µM.
-
Include control wells with buffer and ThT only (for baseline) and buffer and peptide only (to check for intrinsic fluorescence).
-
-
Data Acquisition:
-
Use a plate-reading spectrofluorometer.
-
Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm.
-
Incubate the plate at a constant temperature (e.g., 37°C), often with intermittent shaking to promote aggregation.
-
Monitor the fluorescence intensity over time (e.g., every 5-10 minutes for several hours or days).
-
-
Data Analysis:
-
Subtract the baseline fluorescence of the ThT-only control from all readings.
-
Plot the fluorescence intensity as a function of time.
-
The resulting curve will show a lag phase, followed by an exponential growth phase, and finally a plateau, which corresponds to the kinetics of fibril formation. The length of the lag phase and the maximum fluorescence intensity can be used to compare the aggregation propensity of peptides with different linkers.
-
Comparative analysis of bioorthogonal handles for live-cell imaging
For Researchers, Scientists, and Drug Development Professionals
The ability to visualize and track biomolecules in their native environment is paramount to advancing our understanding of cellular processes and accelerating drug discovery. Bioorthogonal chemistry offers a powerful toolkit for this purpose, enabling the specific labeling of target molecules in living cells with minimal perturbation. This guide provides a comparative analysis of popular bioorthogonal handles, focusing on their performance in live-cell imaging applications. We present quantitative data, detailed experimental protocols, and visual representations of key reactions and workflows to aid in the selection of the most appropriate tools for your research needs.
Key Performance Metrics of Bioorthogonal Handles
The choice of a bioorthogonal handle is dictated by several critical parameters that influence its effectiveness in live-cell imaging. These include the reaction kinetics, the stability of the reacting partners in the cellular milieu, and their ability to permeate the cell membrane. Below is a summary of these quantitative data for commonly used bioorthogonal reactions.
| Bioorthogonal Reaction | Reactants | Second-Order Rate Constant (k₂) in vitro (M⁻¹s⁻¹) | Second-Order Rate Constant (k₂) in live cells (M⁻¹s⁻¹) | Stability in Cellular Milieu | Cell Permeability |
| SPAAC (Strain-Promoted Alkyne-Azide Cycloaddition) | Azide (B81097) + Cyclooctyne (e.g., DBCO) | 0.1 - 1 | ~0.076[1] | High | Good |
| Azide + Bicyclononyne (BCN) | ~0.0024 - 0.1[1] | Slower than DBCO[2] | High | Good | |
| iEDDA (Inverse-Electron-Demand Diels-Alder) | Tetrazine (Tz) + trans-Cyclooctene (B1233481) (TCO) | 10³ - 10⁶[2][3] | Up to ~2000[4] | Moderate to High (TCO can be unstable) | Good |
| Tetrazine (Tz) + Bicyclononyne (BCN) | ~1 | Slower than TCO[2] | High | Good | |
| Staudinger Ligation | Azide + Phosphine | ~0.002 | Slower than SPAAC and iEDDA | Moderate | Good |
Note: Reaction rates and stability can be influenced by the specific derivatives of the bioorthogonal handles and the cellular environment. The provided values are approximate and intended for comparative purposes.
Reaction Mechanisms and Experimental Workflow
To visually conceptualize the chemical transformations and the experimental process, we provide the following diagrams generated using the Graphviz DOT language.
Bioorthogonal Reaction Mechanisms
Caption: Reaction schemes for SPAAC and iEDDA.
General Experimental Workflow for Live-Cell Imaging
Caption: A generalized workflow for live-cell imaging.
Detailed Experimental Protocols
Precise and reproducible experimental procedures are crucial for successful live-cell imaging. Below are detailed protocols for introducing bioorthogonal handles using the HaloTag system and performing subsequent SPAAC and iEDDA ligations.
Protocol 1: Labeling of Intracellular Proteins using HaloTag and SPAAC
This protocol describes the labeling of a HaloTag-fused protein expressed in live mammalian cells with an azide handle, followed by detection with a cyclooctyne-fluorophore conjugate.
Materials:
-
Mammalian cells expressing the HaloTag-fusion protein of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Chloroalkane-azide HaloTag ligand (e.g., 10 mM stock in DMSO)
-
Cyclooctyne-fluorophore conjugate (e.g., DBCO-fluorophore, 10 mM stock in DMSO)
-
Hoechst 33342 nuclear stain (optional)
-
Confocal microscope
Procedure:
-
Cell Culture and Transfection:
-
Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture overnight in complete medium.
-
If not using a stable cell line, transfect the cells with the plasmid encoding the HaloTag-fusion protein according to the manufacturer's instructions and allow for protein expression (typically 24-48 hours).
-
-
Labeling with Azide Handle:
-
Dilute the chloroalkane-azide HaloTag ligand to a final concentration of 10 µM in pre-warmed complete cell culture medium.
-
Remove the medium from the cells and add the medium containing the chloroalkane-azide ligand.
-
Incubate the cells for 30 minutes at 37°C in a CO₂ incubator.
-
-
Wash Step:
-
Aspirate the labeling medium and wash the cells three times with pre-warmed complete cell culture medium to remove excess, unreacted ligand.
-
-
SPAAC Reaction:
-
Dilute the cyclooctyne-fluorophore conjugate to a final concentration of 5-10 µM in pre-warmed complete cell culture medium.
-
Add the cyclooctyne-fluorophore solution to the cells.
-
Incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Final Wash and Staining (Optional):
-
Aspirate the reaction medium and wash the cells three times with pre-warmed PBS.
-
If desired, incubate the cells with Hoechst 33342 in PBS for 10 minutes at room temperature to stain the nuclei.
-
Wash the cells once more with PBS.
-
-
Live-Cell Imaging:
-
Add fresh, pre-warmed imaging medium (e.g., phenol (B47542) red-free medium) to the cells.
-
Image the cells using a confocal microscope with the appropriate laser lines and emission filters for the chosen fluorophore and optional nuclear stain.
-
Protocol 2: Labeling of Intracellular Proteins using HaloTag and iEDDA
This protocol outlines the labeling of a HaloTag-fused protein with a trans-cyclooctene (TCO) handle, followed by rapid detection with a tetrazine-fluorophore conjugate.
Materials:
-
Mammalian cells expressing the HaloTag-fusion protein of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Chloroalkane-TCO HaloTag ligand (e.g., 10 mM stock in DMSO)
-
Tetrazine-fluorophore conjugate (e.g., Tz-fluorophore, 10 mM stock in DMSO)
-
Hoechst 33342 nuclear stain (optional)
-
Confocal microscope
Procedure:
-
Cell Culture and Transfection:
-
Follow the same procedure as in Protocol 1, step 1.
-
-
Labeling with TCO Handle:
-
Dilute the chloroalkane-TCO HaloTag ligand to a final concentration of 5-10 µM in pre-warmed complete cell culture medium.
-
Remove the medium from the cells and add the medium containing the chloroalkane-TCO ligand.
-
Incubate the cells for 30 minutes at 37°C in a CO₂ incubator.
-
-
Wash Step:
-
Aspirate the labeling medium and wash the cells three times with pre-warmed complete cell culture medium.
-
-
iEDDA Reaction:
-
Dilute the tetrazine-fluorophore conjugate to a final concentration of 1-5 µM in pre-warmed complete cell culture medium.
-
Add the tetrazine-fluorophore solution to the cells.
-
Incubate for 5-15 minutes at 37°C in a CO₂ incubator, protected from light. Due to the fast kinetics of iEDDA, shorter incubation times are often sufficient.
-
-
Final Wash and Staining (Optional):
-
Follow the same procedure as in Protocol 1, step 5.
-
-
Live-Cell Imaging:
-
Follow the same procedure as in Protocol 1, step 6.
-
Concluding Remarks
The selection of a bioorthogonal handle for live-cell imaging is a critical decision that depends on the specific biological question, the nature of the target molecule, and the experimental constraints. SPAAC reactions, particularly with DBCO, offer a good balance of reactivity and stability, making them a robust choice for many applications. For experiments requiring very fast labeling kinetics, iEDDA reactions with TCO and tetrazines are unparalleled, though the stability of the TCO handle should be considered.[2][5] The use of a genetically encoded tag like HaloTag provides a versatile and systematic platform for introducing a wide array of bioorthogonal handles into proteins of interest, enabling direct comparisons of their performance in the complex environment of a living cell.[6] By carefully considering the data and protocols presented in this guide, researchers can make informed decisions to successfully implement bioorthogonal chemistry in their live-cell imaging experiments.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 3. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of (R)-8-Azido-2-(Fmoc-amino)octanoic Acid: A Guide for Laboratory Professionals
The safe and compliant disposal of (R)-8-Azido-2-(Fmoc-amino)octanoic acid is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals, addressing the specific hazards associated with both the azido (B1232118) functional group and the Fmoc-protecting group.
This compound should be treated as a hazardous chemical waste due to its potential for explosive decomposition and toxicity. The azide (B81097) group is highly reactive and can form shock-sensitive and explosive compounds, particularly with heavy metals. Therefore, it is imperative to avoid disposing of this compound or its waste streams down the drain, as this could lead to the formation of explosive metal azides in the plumbing.[1][2]
Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is essential to be aware of its potential hazards and to use appropriate personal protective equipment.
| Hazard Category | Description | Recommended PPE |
| Explosive Potential | Organic azides can be sensitive to heat, light, friction, and shock, potentially leading to violent decomposition.[2][3] | Safety goggles, face shield, lab coat, and chemical-resistant gloves (e.g., nitrile).[4][5] |
| Toxicity | Azide compounds can be toxic if inhaled, swallowed, or absorbed through the skin.[2] | Handle in a well-ventilated area or a chemical fume hood.[4] |
| Irritant | May cause skin and eye irritation.[6][7] | Safety goggles and chemical-resistant gloves.[4][5] |
Step-by-Step Disposal Procedures
The fundamental principle for the disposal of this compound is to segregate and treat all related materials as hazardous waste.
-
Containerization : Place the solid this compound in its original container or a clearly labeled, sealed, and chemically compatible container.[4]
-
Labeling : The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[4]
-
Storage : Store the container in a designated hazardous waste accumulation area, segregated from incompatible chemicals, particularly acids and heavy metals.[3][4]
-
Disposal : Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]
Liquid waste may be generated from reactions involving the cleavage of the Fmoc group or other transformations.
-
Collection : Collect all liquid waste containing this compound or its byproducts in a dedicated, leak-proof, and chemically compatible container.
-
Segregation : Do not mix azide-containing waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[3]
-
Labeling : Label the liquid waste container as "Hazardous Waste" and list all chemical constituents, including solvents.[4]
-
Storage and Disposal : Store the sealed container in a designated hazardous waste area and follow the same disposal procedure as for solid waste.[4]
Items such as gloves, weighing paper, pipette tips, and empty containers that have come into contact with this compound are considered contaminated solid waste.
-
Collection : Place all contaminated solid waste into a designated, clearly labeled hazardous waste container.[5]
-
Storage and Disposal : Store the container in the hazardous waste accumulation area and dispose of it through your institution's hazardous waste program.[4]
Experimental Protocols
Fmoc Group Removal:
The Fmoc protecting group is commonly removed using a solution of a weak base, such as 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF).[4] This process generates a liquid waste stream containing the cleaved Fmoc-piperidine adduct and excess piperidine, which must be disposed of as hazardous waste.[4]
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (R)-8-Azido-2-(Fmoc-amino)octanoic acid
Essential Safety and Handling Guide for (R)-8-Azido-2-(Fmoc-amino)octanoic acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive chemical compounds. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of this compound (CAS No. 1191429-18-1), a compound that combines the reactivity of an organic azide (B81097) with the characteristics of an Fmoc-protected amino acid.
Immediate Safety and Hazard Assessment
This compound presents several potential hazards primarily associated with its azide functional group. Organic azides are energy-rich molecules and should be treated as potentially explosive, especially when subjected to heat, shock, friction, or light.[1][2] The azide group also imparts toxicity, with a hazard level comparable to that of cyanide.[3]
Key Hazards:
-
Explosive Potential: Organic azides can decompose violently.[1][3] The risk of explosion increases with a higher nitrogen-to-carbon ratio; however, all organic azides should be handled with care.[4][5] Contact with heavy metals (e.g., copper, lead) can form highly shock-sensitive metal azides.[2][5]
-
Toxicity: Azide compounds can be acutely toxic if inhaled, absorbed through the skin, or swallowed.[2][6]
-
Reactivity: This compound may react violently with strong oxidizing agents, acids, and certain solvents.[3][6] Notably, halogenated solvents like dichloromethane (B109758) and chloroform (B151607) must be avoided, as they can form explosively unstable di- and tri-azidomethane.[1][3][5]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial for minimizing exposure and ensuring safety. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specific Equipment | Purpose | Citation |
| Eye and Face Protection | Safety goggles and a face shield | To protect against chemical splashes and potential explosions. A face shield should be worn in addition to goggles. | [7][8][9] |
| Hand Protection | Disposable nitrile gloves (double-gloving recommended) | To prevent skin contact with the chemical. Nitrile gloves offer good chemical resistance for incidental contact. | [6][7][10] |
| Body Protection | Fire-resistant lab coat | To protect skin and clothing from splashes and in the event of a fire. | [6][8] |
| Respiratory Protection | Use in a certified chemical fume hood | To prevent inhalation of dust or vapors. A respirator may be necessary for certain procedures as determined by a risk assessment. | [6][11][12] |
| Foot Protection | Closed-toe shoes | To protect feet from spills and falling objects. | [8][9] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for laboratory safety. The following workflow outlines the key steps from preparation to waste management.
Experimental Workflow
Step-by-Step Handling Procedures
-
Preparation:
-
Always work in a well-ventilated chemical fume hood.[6]
-
Before starting, ensure all necessary PPE is worn correctly.
-
Line the work surface with absorbent paper to contain any spills.[4]
-
Use only non-metal (e.g., plastic or ceramic) spatulas for handling the solid compound to avoid the formation of explosive metal azides.[1][3][4]
-
-
Handling and Reaction:
-
Handle the compound on the smallest scale possible for the experiment.[4]
-
Avoid grinding or subjecting the solid to friction or shock.
-
For reactions, especially those involving heating, use a blast shield in front of the fume hood sash.[4][6]
-
Store all organic azides below room temperature and away from light.[3][5]
-
-
Cleanup and Disposal:
-
Waste Segregation: All waste containing this compound must be collected in a dedicated, clearly labeled hazardous waste container.[1][4]
-
Acid Incompatibility: Do not mix azide-containing waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[1][5]
-
Drain Disposal Prohibition: Never dispose of azide compounds or their solutions down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[6]
-
Decontamination: Glassware should be decontaminated by rinsing with a suitable solvent, and the rinsate collected as hazardous waste.
-
Spill Management: In case of a small spill within the fume hood, absorb the material with an inert absorbent, collect it in a sealed container, and dispose of it as hazardous waste.[4] For larger spills, evacuate the area and contact your institution's environmental health and safety department.[4]
-
Final Disposal: All azide-containing waste must be disposed of through your institution's official chemical waste program.[1] It is often recommended to convert organic azides to a more stable derivative, such as an amine, before disposal.[1]
-
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. benchchem.com [benchchem.com]
- 3. ucd.ie [ucd.ie]
- 4. artscimedia.case.edu [artscimedia.case.edu]
- 5. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 6. chemistry.unm.edu [chemistry.unm.edu]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. youtube.com [youtube.com]
- 10. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 11. peptide.com [peptide.com]
- 12. groupeveritas.com [groupeveritas.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

